molecular formula C21H11F5O3 B1301036 9-Fluorenylmethyl pentafluorophenyl carbonate CAS No. 88744-04-1

9-Fluorenylmethyl pentafluorophenyl carbonate

カタログ番号: B1301036
CAS番号: 88744-04-1
分子量: 406.3 g/mol
InChIキー: CBBKZVZOEBSFQX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

9-Fluorenylmethyl pentafluorophenyl carbonate is a useful research compound. Its molecular formula is C21H11F5O3 and its molecular weight is 406.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

9H-fluoren-9-ylmethyl (2,3,4,5,6-pentafluorophenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11F5O3/c22-15-16(23)18(25)20(19(26)17(15)24)29-21(27)28-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBBKZVZOEBSFQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)OC4=C(C(=C(C(=C4F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11F5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369789
Record name 9-Fluorenylmethyl pentafluorophenyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88744-04-1
Record name 9-Fluorenylmethyl pentafluorophenyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 9-Fluorenylmethyl Pentafluorophenyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

9-Fluorenylmethyl pentafluorophenyl carbonate (Fmoc-OPfp) is a pivotal reagent in modern organic synthesis, particularly esteemed for its role in solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its application, and a visual representation of its function within the broader context of peptide synthesis. The strategic use of Fmoc-OPfp as an efficient N-terminal protecting group and activating agent for amino acids facilitates the streamlined and high-purity production of peptides, which are fundamental in various fields, including drug discovery and development. This document serves as a technical resource for researchers and professionals seeking to leverage the capabilities of this versatile compound.

Core Properties of this compound

This compound is a white to off-white crystalline solid. Its chemical structure combines the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group with a highly reactive pentafluorophenyl leaving group, making it an effective reagent for the acylation of amines.

Physical and Chemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValue
CAS Number 88744-04-1
Molecular Formula C₂₁H₁₁F₅O₃
Molecular Weight 406.31 g/mol
Appearance White to almost white powder/crystal
Melting Point 83 - 87 °C
Purity (HPLC) >98.0%
Solubility Soluble in Chloroform, DMF, Dichloromethane
Storage Conditions Room temperature, recommended cool and dark place (<15°C), under inert gas, moisture sensitive

Mechanism of Action and Application in Peptide Synthesis

The primary application of this compound is in the N-terminal Fmoc protection of amino acids. The pentafluorophenyl ester acts as an excellent leaving group, facilitating the nucleophilic attack by the amino group of an amino acid. This reaction results in the formation of a stable Fmoc-protected amino acid, which can then be used in the subsequent steps of solid-phase peptide synthesis.

The overall process of solid-phase peptide synthesis (SPPS) using the Fmoc strategy is a cyclical process involving the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to a solid support (resin).

Signaling Pathway: Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the key stages of the SPPS workflow, highlighting the introduction of the Fmoc-protected amino acid.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Peptide Elongation Cycle cluster_final_steps Final Steps Resin Solid Support (e.g., Wang Resin) Swell Swell Resin (e.g., in DMF) Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling: Fmoc-AA-OPfp + Free N-terminus Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Washing2->Deprotection Repeat for next amino acid FinalDeprotection Final Fmoc Deprotection Washing2->FinalDeprotection Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) FinalDeprotection->Cleavage Purification Peptide Purification (e.g., HPLC) Cleavage->Purification

Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS) using the Fmoc strategy.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involving this compound.

Protocol 1: Nα-Fmoc Protection of an Amino Acid using this compound

This protocol describes a representative method for the protection of a generic amino acid using this compound.

Materials:

  • Amino Acid (1.0 equivalent)

  • This compound (1.05 equivalents)

  • 1,4-Dioxane

  • 10% aqueous sodium carbonate solution

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the amino acid in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium carbonate solution.

  • In a separate flask, dissolve this compound in 1,4-dioxane.

  • Add the this compound solution dropwise to the stirred amino acid solution at room temperature.

  • Allow the reaction mixture to stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with water.

  • Wash the aqueous solution with diethyl ether to remove any unreacted this compound and the pentafluorophenol byproduct.

  • Acidify the aqueous layer to a pH of 2-3 with 1 M HCl. The Fmoc-protected amino acid will precipitate out of the solution.

  • Extract the product with ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure to yield the crude Fmoc-amino acid.

  • The product can be further purified by recrystallization if necessary.

Protocol 2: Solid-Phase Peptide Synthesis Coupling using a Pre-formed Fmoc-Amino Acid Pentafluorophenyl Ester

This protocol details the coupling step in SPPS using an Fmoc-amino acid that has been pre-activated as a pentafluorophenyl ester.

Materials:

  • Fmoc-deprotected resin-bound peptide (1.0 equivalent)

  • Fmoc-amino acid pentafluorophenyl ester (Fmoc-AA-OPfp) (3.0 equivalents)

  • N,N-Dimethylformamide (DMF)

  • (Optional) 1-Hydroxybenzotriazole (HOBt) (1.0 equivalent)

Procedure:

  • Swell the resin with the N-terminal Fmoc-deprotected peptide in DMF.

  • In a separate vessel, dissolve the Fmoc-amino acid pentafluorophenyl ester and, if used, HOBt in DMF.

  • Add the solution of the activated amino acid to the resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitor the completion of the coupling reaction using a qualitative test (e.g., ninhydrin test).

  • Once the coupling is complete, filter the resin and wash thoroughly with DMF to remove excess reagents and byproducts.

  • The resin is now ready for the next Fmoc deprotection step in the SPPS cycle.

Logical Relationships in Fmoc Chemistry

The decision-making process and the chemical transformations in Fmoc-based peptide synthesis can be visualized as a logical workflow.

Diagram: Reaction Mechanism of Fmoc Protection

The following diagram illustrates the chemical transformation during the N-terminal protection of an amino acid using this compound.

Fmoc_Protection_Mechanism cluster_products Products Fmoc_OPfp 9-Fluorenylmethyl pentafluorophenyl carbonate (Fmoc-OPfp) Reaction + Amino_Acid Amino Acid (H₂N-CHR-COOH) Fmoc_AA Fmoc-Protected Amino Acid (Fmoc-NH-CHR-COOH) Reaction->Fmoc_AA PFP Pentafluorophenol (Byproduct) Reaction->PFP

Caption: Reaction scheme for the N-terminal protection of an amino acid using Fmoc-OPfp.

An In-depth Technical Guide to 9-Fluorenylmethyl pentafluorophenyl carbonate (Fmoc-OPfp)

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 88744-04-1

This technical guide provides a comprehensive overview of 9-Fluorenylmethyl pentafluorophenyl carbonate, a key reagent in modern peptide synthesis. It is intended for researchers, scientists, and professionals in the fields of chemistry, biochemistry, and drug development. This document details the compound's chemical and physical properties, its synthesis, and its primary application in the Nα-protection of amino acids.

Core Chemical and Physical Properties

This compound, commonly referred to as Fmoc-OPfp, is a white crystalline solid. It is a highly activated carbonate ester utilized for the introduction of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group onto the amino group of amino acids. The pentafluorophenyl group serves as an excellent leaving group, facilitating a rapid and efficient reaction.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 88744-04-1[1][2]
Molecular Formula C₂₁H₁₁F₅O₃[3][4]
Molecular Weight 406.31 g/mol [4][5]
Appearance White to off-white crystalline powder[4][5]
Melting Point 83-87 °C[4][6]
Purity ≥98% (HPLC)[4][5]
Solubility Soluble in organic solvents such as Dichloromethane (DCM), N,N-Dimethylformamide (DMF), and Dioxane.Inferred from reaction conditions
Stability Hygroscopic; sensitive to moisture.[7][8][7]
Storage Conditions Store under an inert atmosphere at room temperature.[4][8][4][8]

Synthesis of this compound

The synthesis of this compound is primarily achieved through the reaction of 9-fluorenylmethanol with a pentafluorophenyl-activated carbonate source. The seminal work by Schön and Kisfaludy established this compound as a valuable reagent.[8] While the full experimental text is not widely available, the synthesis can be represented by the following reaction.

Synthesis_Fmoc_OPfp FmocOH 9-Fluorenylmethanol FmocOPfp 9-Fluorenylmethyl pentafluorophenyl carbonate FmocOH->FmocOPfp + PfpOCOCl Pentafluorophenyl chloroformate PfpOCOCl->FmocOPfp Base Base (e.g., Pyridine) Base->FmocOPfp in inert solvent

Figure 1: Synthesis of Fmoc-OPfp.
Representative Experimental Protocol for Synthesis

This protocol is representative of a general method for the synthesis of activated carbonates and is based on analogous chemical reactions.

Materials:

  • 9-Fluorenylmethanol (1.0 eq)

  • Pentafluorophenyl chloroformate (1.1 eq)

  • Pyridine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 9-Fluorenylmethanol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine to the stirred solution.

  • Add pentafluorophenyl chloroformate dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

Application in Peptide Synthesis: Nα-Fmoc Protection

The primary application of this compound is the introduction of the Fmoc protecting group to the N-terminus of amino acids. This is a crucial step in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The reaction is highly efficient due to the excellent leaving group ability of the pentafluorophenoxide ion.

Fmoc_Protection cluster_reactants Reactants cluster_products Products FmocOPfp Fmoc-OPfp FmocAA Fmoc-Amino Acid (Fmoc-NH-CHR-COOH) AminoAcid Amino Acid (H₂N-CHR-COOH) AminoAcid->FmocAA 1. Fmoc-OPfp 2. Mild Base Base Base (e.g., Na₂CO₃) PfpOH Pentafluorophenol FmocAA->PfpOH +

Figure 2: Nα-Fmoc protection of an amino acid.
Experimental Protocol for Nα-Fmoc Protection of an Amino Acid

This protocol describes a general procedure for the Fmoc protection of a generic amino acid using this compound.

Materials:

  • Amino acid (1.0 eq)

  • This compound (1.05 eq)

  • 10% aqueous sodium carbonate solution

  • Dioxane (or another suitable organic solvent)

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the amino acid in the 10% aqueous sodium carbonate solution.

  • In a separate flask, dissolve the this compound in dioxane.

  • Add the solution of this compound dropwise to the stirred amino acid solution at room temperature.

  • Stir the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove any unreacted starting material and the pentafluorophenol byproduct.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate of the Fmoc-amino acid should form.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The resulting solid is the crude Fmoc-amino acid, which can be further purified by recrystallization if necessary.

Role in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-protected amino acids are the fundamental building blocks for Fmoc-based SPPS. The workflow involves the sequential addition of these protected amino acids to a growing peptide chain that is anchored to a solid support (resin).

SPPS_Workflow start Start with Resin-NH₂ deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling (Fmoc-AA-OH, Activator) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat Cycle wash2->repeat for next amino acid cleavage Final Cleavage (e.g., TFA cocktail) wash2->cleavage After final residue repeat->deprotection peptide Purified Peptide cleavage->peptide

Figure 3: General workflow of Fmoc-based SPPS.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[2] It is known to be hygroscopic and should be stored in a tightly sealed container under an inert atmosphere to prevent degradation.[8][7] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly effective and reliable reagent for the introduction of the Fmoc protecting group in peptide synthesis. Its high reactivity and the stability of the resulting Fmoc-amino acids make it a valuable tool for chemists and biochemists. The protocols and data presented in this guide are intended to provide a solid foundation for its successful application in a research and development setting.

References

Fmoc-OPfp: A Comprehensive Technical Guide for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of Nα-9-fluorenylmethyloxycarbonyl-pentafluorophenyl esters (Fmoc-OPfp), a class of activated amino acid derivatives critical to modern solid-phase peptide synthesis (SPPS). We will delve into their chemical structure, key properties, and their application in the synthesis of peptides, offering a valuable resource for professionals in chemical biology and drug discovery.

Core Concepts: Chemical Structure and Properties

Fmoc-OPfp esters are Nα-Fmoc-protected amino acids where the carboxylic acid is activated as a pentafluorophenyl (PFP) ester. The Fmoc group is a base-labile protecting group for the alpha-amino group of the amino acid, which is stable to the acidic conditions often used for the final cleavage of the peptide from the resin. The pentafluorophenyl ester is a highly reactive leaving group, facilitating efficient and rapid coupling to the free amine of the growing peptide chain.[1] This activation strategy is particularly advantageous for the synthesis of complex peptides or sequences containing sterically hindered amino acids.[1]

The use of Fmoc-amino acid OPfp esters is beneficial in cases where standard peptide coupling reagents might lead to side products or racemization.[2] While they are considered activated esters and do not strictly require an additional activating agent, additives such as N-hydroxybenzotriazole (HOBt) are often used to accelerate the coupling reaction.[2][3]

Quantitative Data Presentation

The physicochemical properties of Fmoc-OPfp esters are specific to the amino acid residue. Below is a table summarizing the key quantitative data for a commonly used derivative, Fmoc-L-phenylalanine-pentafluorophenyl ester (Fmoc-Phe-OPfp) .

PropertyValueReference
CAS Number 86060-92-6--INVALID-LINK--
Molecular Formula C₃₀H₂₀F₅NO₄--INVALID-LINK--
Molecular Weight 553.48 g/mol --INVALID-LINK--
Melting Point 149-151 °C--INVALID-LINK--
Appearance White to off-white powder--INVALID-LINK--
Solubility Soluble in polar organic solvents such as DMF and NMP. Insoluble in water.--INVALID-LINK--
Purity Typically ≥96.0% (HPLC)--INVALID-LINK--

Experimental Protocols

The following section details a generalized experimental protocol for the use of Fmoc-amino acid-OPfp esters in solid-phase peptide synthesis.

Materials and Reagents
  • Appropriate solid-phase synthesis resin (e.g., Wang resin for C-terminal acids, Rink Amide resin for C-terminal amides)

  • Fmoc-protected amino acid pentafluorophenyl esters (Fmoc-AA-OPfp)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF for Fmoc deprotection

  • N-hydroxybenzotriazole (HOBt) or 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt) (optional, for accelerated coupling)

  • Dichloromethane (DCM), for resin washing

  • Reagents for resin cleavage and final deprotection (e.g., Trifluoroacetic acid (TFA) with scavengers)

Step-by-Step Methodology
  • Resin Swelling: The synthesis begins with the swelling of the resin in a suitable solvent, typically DMF or DCM, to ensure that the reactive sites are accessible.

  • Fmoc Deprotection: The N-terminal Fmoc group on the resin-bound amino acid is removed by treating the resin with a 20% piperidine solution in DMF. This reaction is typically complete within 15-30 minutes and liberates a free amine on the growing peptide chain. The progress of the deprotection can be monitored by UV spectroscopy, as the dibenzofulvene byproduct of the Fmoc cleavage is a strong chromophore.

  • Washing: Following deprotection, the resin is thoroughly washed with DMF to remove residual piperidine and the dibenzofulvene byproduct. It is crucial that the resin is washed until neutral to prevent any interference with the subsequent coupling step.

  • Amino Acid Coupling: The desired Fmoc-amino acid-OPfp (typically 3 equivalents based on resin substitution) is dissolved in DMF and added to the resin. To enhance the reaction rate, an additive such as HOBt or HOOBt (typically 1 equivalent based on resin substitution) can be included.[2] The reaction mixture is then agitated at room temperature for a period ranging from 1 hour to overnight to ensure complete coupling.[2]

  • Washing: After the coupling reaction, the resin is filtered and washed extensively with DMF to remove any unreacted reagents and byproducts.

  • Cycle Repetition: The cycle of deprotection, washing, coupling, and washing is repeated for each subsequent amino acid to be added to the peptide sequence.

  • Final Cleavage and Deprotection: Once the desired peptide sequence has been assembled, the N-terminal Fmoc group is removed. The peptide is then cleaved from the resin support, and all side-chain protecting groups are simultaneously removed by treatment with a strong acid, such as TFA, typically in the presence of scavengers to quench reactive cationic species.

Mandatory Visualizations

Experimental Workflow for SPPS using Fmoc-OPfp Esters

SPPS_Workflow start Start: Resin-bound Peptide (Fmoc-protected) deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. Wash (DMF) deprotection->wash1 coupling 3. Coupling (Fmoc-AA-OPfp +/- HOBt) wash1->coupling wash2 4. Wash (DMF) coupling->wash2 cycle Repeat Cycle for Next Amino Acid wash2->cycle Chain Elongation final_cleavage Final Cleavage (TFA) wash2->final_cleavage Final Step cycle->deprotection end Purified Peptide final_cleavage->end

Caption: Solid-Phase Peptide Synthesis (SPPS) cycle using Fmoc-OPfp esters.

This comprehensive guide provides a foundational understanding of Fmoc-OPfp chemistry for professionals engaged in peptide synthesis. The inherent reactivity and stability of these reagents, coupled with well-established protocols, make them an invaluable tool in the creation of novel peptides for therapeutic and research applications.

References

synthesis of 9-Fluorenylmethyl pentafluorophenyl carbonate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 9-Fluorenylmethyl Pentafluorophenyl Carbonate

Introduction

This compound, commonly abbreviated as Fmoc-OPfp, is a key reagent in organic synthesis, particularly in peptide chemistry and the preparation of other activated esters. It serves as an efficient agent for the introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group onto amino acids and other amines. The pentafluorophenyl ester moiety makes it a highly reactive intermediate, facilitating nucleophilic substitution reactions. This guide provides a comprehensive overview of the synthesis of Fmoc-OPfp, including detailed experimental protocols, data presentation, and workflow visualizations to aid researchers, scientists, and professionals in drug development.

Synthesis of this compound

The primary and most common method for the involves the reaction of 9-fluorenylmethyl chloroformate (Fmoc-Cl) with pentafluorophenol in the presence of a non-nucleophilic base. This reaction proceeds via a nucleophilic acyl substitution mechanism where the pentafluorophenoxide anion attacks the carbonyl carbon of Fmoc-Cl, leading to the displacement of the chloride leaving group.

Reaction Scheme:

Data Presentation

Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₂₁H₁₁F₅O₃[1][2]
Molecular Weight 406.31 g/mol [1][2]
Appearance White to off-white crystalline solid[1]
Melting Point 83-87 °C[1]
CAS Number 88744-04-1[1][2]
Representative Reaction Parameters for the Synthesis of Fmoc-OPfp
ParameterCondition
Reactant 1 9-Fluorenylmethyl chloroformate (Fmoc-Cl)
Reactant 2 Pentafluorophenol
Base N-Methylmorpholine (NMM) or Triethylamine (TEA)
Solvent Tetrahydrofuran (THF) or Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours
Reported Yield Good to excellent (e.g., ~95% for analogous reactions)[3]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of activated esters using 9-fluorenylmethyl chloroformate[3][4].

Materials:

  • 9-Fluorenylmethyl chloroformate (Fmoc-Cl)

  • Pentafluorophenol

  • N-Methylmorpholine (NMM)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexane

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pentafluorophenol (1.05 equivalents). Dissolve the pentafluorophenol in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Slowly add N-Methylmorpholine (NMM) (1.0 equivalent) to the stirred solution.

  • Addition of Fmoc-Cl: In a separate flask, dissolve 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the cold pentafluorophenol/NMM mixture over 30 minutes.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and continue stirring for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Remove the precipitated N-methylmorpholine hydrochloride by filtration.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude residue.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by recrystallization from an ethyl acetate/hexane solvent system to obtain a white crystalline solid.

Characterization
  • ¹H NMR (CDCl₃): The proton NMR spectrum is expected to show characteristic peaks for the fluorenyl group protons and the methylene protons adjacent to the carbonate oxygen. The aromatic protons of the fluorenyl group typically appear in the range of δ 7.2-7.8 ppm, the methine proton at the 9-position of the fluorene ring around δ 4.2 ppm, and the methylene protons of the CH₂O group as a doublet around δ 4.5 ppm.

  • IR (KBr): The infrared spectrum should exhibit a strong absorption band for the carbonate carbonyl group (C=O) in the region of 1780-1800 cm⁻¹. Characteristic absorptions for the C-F bonds of the pentafluorophenyl group are also expected.

  • Melting Point: The melting point of the purified product should be in the range of 83-87 °C[1].

Mandatory Visualization

Synthesis_Logical_Relationship Fmoc_Cl 9-Fluorenylmethyl Chloroformate (Fmoc-Cl) Reaction Nucleophilic Acyl Substitution Fmoc_Cl->Reaction PFP Pentafluorophenol PFP->Reaction Base N-Methylmorpholine (Base) Base->Reaction Solvent Anhydrous THF (Solvent) Solvent->Reaction Fmoc_OPfp 9-Fluorenylmethyl Pentafluorophenyl Carbonate Reaction->Fmoc_OPfp Byproduct N-Methylmorpholine Hydrochloride Reaction->Byproduct

Caption: Logical relationship of the .

Synthesis_Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification arrow arrow dissolve Dissolve Pentafluorophenol in Anhydrous THF cool Cool to 0 °C dissolve->cool add_base Add N-Methylmorpholine cool->add_base add_fmoc_cl Add Fmoc-Cl Solution Dropwise add_base->add_fmoc_cl stir Stir at 0 °C, then RT add_fmoc_cl->stir filter_salt Filter Precipitated Salt stir->filter_salt concentrate1 Concentrate Filtrate filter_salt->concentrate1 dissolve_ea Dissolve in Ethyl Acetate concentrate1->dissolve_ea wash_hcl Wash with 1M HCl dissolve_ea->wash_hcl wash_nahco3 Wash with Sat. NaHCO₃ wash_hcl->wash_nahco3 wash_brine Wash with Brine wash_nahco3->wash_brine dry Dry over MgSO₄ wash_brine->dry filter_drying_agent Filter dry->filter_drying_agent concentrate2 Concentrate filter_drying_agent->concentrate2 recrystallize Recrystallize from Ethyl Acetate/Hexane concentrate2->recrystallize

Caption: Experimental workflow for the .

References

The Lynchpin of Modern Peptide Synthesis: An In-depth Technical Guide to the Mechanism of Action of 9-Fluorenylmethyl Pentafluorophenyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of peptide synthesis and drug development, the precise and efficient construction of peptide chains is paramount. At the heart of this endeavor lies the strategic use of protecting groups, with the 9-fluorenylmethoxycarbonyl (Fmoc) group being a cornerstone of modern solid-phase peptide synthesis (SPPS). This technical guide delves into the core mechanism of action of a key reagent in this process: 9-Fluorenylmethyl pentafluorophenyl carbonate (Fmoc-OPfp). This document will elucidate the chemical principles governing its function, provide detailed experimental context, and present quantitative data to offer a comprehensive resource for researchers in the field.

The Fmoc group offers a significant advantage in peptide synthesis due to its base-lability, allowing for an orthogonal protection strategy where acid-labile side-chain protecting groups remain intact during the iterative deprotection of the α-amino group. Fmoc-OPfp serves as a highly efficient "Fmoc-donating" reagent, enabling the attachment of this crucial protecting group to the N-terminus of amino acids.

Core Mechanism of Action: A Nucleophilic Acyl Substitution Reaction

The primary function of this compound is to serve as an activated ester for the efficient N-protection of amino acids with the Fmoc group. The mechanism of action is a classic nucleophilic acyl substitution reaction.

The key to the high reactivity of Fmoc-OPfp lies in the pentafluorophenyl (Pfp) ester. The five highly electronegative fluorine atoms on the phenyl ring act as strong electron-withdrawing groups. This electronic effect polarizes the carbonyl carbon of the carbonate, making it highly electrophilic and thus susceptible to nucleophilic attack.

The free amino group (-NH₂) of an amino acid acts as the nucleophile. Its lone pair of electrons attacks the electrophilic carbonyl carbon of Fmoc-OPfp. This leads to the formation of a transient tetrahedral intermediate. Subsequently, this intermediate collapses, and the pentafluorophenolate anion is expelled as a stable leaving group. The final products are the N-Fmoc protected amino acid and pentafluorophenol.

Fmoc-OPfp Reaction Mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products FmocOPfp 9-Fluorenylmethyl pentafluorophenyl carbonate (Fmoc-OPfp) Intermediate Tetrahedral Intermediate FmocOPfp->Intermediate Nucleophilic Attack by Amino Group AminoAcid Amino Acid (H₂N-CHR-COOH) AminoAcid->Intermediate FmocAA N-Fmoc-Amino Acid Intermediate->FmocAA Collapse of Intermediate PFP Pentafluorophenol Intermediate->PFP Expulsion of Leaving Group

Caption: Reaction mechanism of Fmoc-OPfp with an amino acid.

Quantitative Data Summary

While specific kinetic data for the reaction of this compound with a wide range of amino acids is not extensively published in direct comparative studies, the high reactivity of pentafluorophenyl esters is well-documented. The following table provides a general comparison of common Fmoc-donating reagents, highlighting the characteristics of active esters like Fmoc-OPfp.

ReagentCommon AbbreviationLeaving GroupReactivityStabilityByproducts
9-Fluorenylmethyl chloroformateFmoc-ClChlorideVery HighLow (moisture sensitive)HCl, potential for dipeptides
9-Fluorenylmethyl succinimidyl carbonateFmoc-OSuN-HydroxysuccinimideHighModerateN-Hydroxysuccinimide (NHS)
This compound Fmoc-OPfp Pentafluorophenol Very High Moderate to High Pentafluorophenol

Note: Reactivity and stability are relative comparisons. "Very High" reactivity for Fmoc-OPfp indicates rapid reaction times, often on the order of minutes to a few hours at room temperature.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in the synthesis of Fmoc-amino acids and their subsequent application in Solid Phase Peptide Synthesis (SPPS).

Protocol 1: Synthesis of N-Fmoc-Amino Acids using this compound

Materials:

  • Amino Acid

  • This compound (Fmoc-OPfp) (1.05 equivalents)

  • Sodium Bicarbonate (NaHCO₃) (2.0 equivalents)

  • Dioxane or Acetonitrile

  • Water

  • Ethyl Acetate

  • 1 M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amino acid in a 1:1 mixture of dioxane (or acetonitrile) and 10% aqueous sodium bicarbonate solution.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.05 equivalents) in dioxane (or acetonitrile).

  • Add the Fmoc-OPfp solution dropwise to the cooled amino acid solution over a period of 30 minutes with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, add water to the reaction mixture and wash with ethyl acetate to remove any unreacted Fmoc-OPfp and the pentafluorophenol byproduct.

  • Acidify the aqueous layer to a pH of 2-3 with 1 M HCl.

  • Extract the N-Fmoc-amino acid with ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Fmoc-amino acid.

  • The product can be further purified by recrystallization if necessary.

Protocol 2: Solid Phase Peptide Synthesis (SPPS) Workflow using N-Fmoc-Amino Acids

This protocol outlines a typical manual SPPS cycle using an N-Fmoc protected amino acid.

Materials:

  • Fmoc-protected amino acid

  • Appropriate resin (e.g., Wang resin for C-terminal acid, Rink amide resin for C-terminal amide)

  • N,N-Dimethylformamide (DMF)

  • 20% Piperidine in DMF (v/v)

  • Coupling reagents (e.g., HBTU/HOBt or DIC/Oxyma)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Methanol

Workflow:

SPPS Workflow Start Start with Resin Swell 1. Resin Swelling (DMF or DCM) Start->Swell Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotection Wash1 3. Washing (DMF) Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA, Coupling Reagents, DIPEA in DMF) Wash1->Coupling Wash2 5. Washing (DMF) Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Repeat->Deprotection Yes Cleavage Final Cleavage (e.g., TFA cocktail) Repeat->Cleavage No End Purified Peptide Cleavage->End

Caption: General workflow for Solid Phase Peptide Synthesis (SPPS).

Detailed Steps for a Single Coupling Cycle:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF. Agitate for 5-10 minutes. Drain and repeat for another 10-15 minutes.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and the Fmoc-dibenzofulvene adduct.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the activation mixture and allow to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

  • Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates complete coupling).

  • Repeat: Return to step 2 for the next amino acid in the sequence.

Conclusion

This compound is a highly effective reagent for the introduction of the Fmoc protecting group onto amino acids. Its mechanism of action, driven by the electron-withdrawing nature of the pentafluorophenyl group, facilitates a rapid and efficient nucleophilic acyl substitution. This reactivity, combined with the favorable properties of the Fmoc group, makes Fmoc-OPfp a valuable tool in the arsenal of chemists and researchers dedicated to the synthesis of peptides for therapeutic and research applications. The provided protocols offer a foundational understanding for the practical application of this reagent in the laboratory.

Unveiling the Solubility Profile of 9-Fluorenylmethyl Pentafluorophenyl Carbonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Fluorenylmethyl pentafluorophenyl carbonate (Fmoc-OPfp) is a critical reagent in peptide synthesis and other areas of organic chemistry.[1][2] Its efficacy in these applications is intrinsically linked to its solubility in various organic solvents. This technical guide provides a comprehensive overview of the known solubility characteristics of Fmoc-OPfp, outlines a detailed experimental protocol for determining its solubility, and presents a visual workflow to guide researchers in this process. While specific quantitative solubility data is not extensively available in public literature, this guide equips researchers with the foundational knowledge and methodologies to ascertain the solubility of Fmoc-OPfp in solvents relevant to their work.

Introduction to this compound

This compound, also known by the abbreviation Fmoc-OPfp, is a white crystalline powder.[1] It serves as a key reagent for the introduction of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group onto amino acids.[3] The compound's molecular formula is C21H11F5O3, with a molecular weight of approximately 406.31 g/mol .[2][4] Its melting point is reported to be in the range of 83-87 °C.[2] The stability and reactivity of Fmoc-OPfp make it a valuable tool in the synthesis of peptides and other complex organic molecules.[2]

Solubility of this compound in Organic Solvents

A thorough review of available literature and safety data sheets indicates a general solubility of this compound in many common organic solvents. However, precise quantitative data is sparse. The following table summarizes the available qualitative information.

SolventChemical FormulaSolubilitySource
ChloroformCHCl₃Soluble[5]

It is important to note that the term "soluble" is qualitative. The actual concentration to which Fmoc-OPfp can be dissolved will vary and is dependent on factors such as temperature and the purity of both the solute and the solvent. For many applications, particularly in solid-phase peptide synthesis (SPPS), solvents like N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) are commonly used, and it is inferred that Fmoc-OPfp exhibits sufficient solubility in these for practical use.[6][7]

Experimental Protocol for Determining Solubility

To address the lack of quantitative data, a standardized experimental protocol is essential for researchers to determine the solubility of this compound in specific organic solvents of interest. The following gravimetric method is a reliable approach.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with airtight caps (e.g., 2 mL screw-cap vials)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Micropipettes

  • Drying oven or vacuum desiccator

Procedure:

  • Sample Preparation:

    • Pre-weigh a clean, dry vial.

    • Add an excess amount of this compound to the vial. The exact amount is not critical, but it should be enough to ensure that a saturated solution is formed and that some undissolved solid remains.

    • Record the initial mass of the vial and the compound.

  • Solvent Addition:

    • Add a known volume or mass of the selected organic solvent to the vial.

  • Equilibration:

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. The exact time may need to be determined empirically.

  • Phase Separation:

    • After equilibration, carefully remove the vial from the shaker.

    • Centrifuge the vial at a moderate speed to pellet the undissolved solid at the bottom. This ensures that the supernatant is a clear, saturated solution.

  • Sample Extraction:

    • Carefully extract a precise volume of the clear supernatant using a micropipette. Take care not to disturb the solid pellet.

    • Transfer the extracted aliquot to a pre-weighed, clean, and dry vial. Record the weight of this new vial.

  • Solvent Evaporation:

    • Place the vial containing the supernatant in a drying oven at a temperature below the boiling point of the solvent and below the melting point of the compound, or use a vacuum desiccator to evaporate the solvent completely.

  • Mass Determination and Calculation:

    • Once the solvent has been fully evaporated, re-weigh the vial containing the dried solute.

    • The mass of the dissolved this compound can be determined by subtracting the weight of the empty vial.

    • The solubility can then be calculated in various units, such as g/L or mol/L, based on the mass of the solute and the initial volume of the solvent aliquot.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow A Sample Preparation: Add excess Fmoc-OPfp to a pre-weighed vial B Solvent Addition: Add a known volume of solvent A->B C Equilibration: Shake at constant temperature to achieve saturation B->C D Phase Separation: Centrifuge to pellet undissolved solid C->D E Sample Extraction: Transfer a known volume of clear supernatant to a new pre-weighed vial D->E F Solvent Evaporation: Dry the sample to remove the solvent E->F G Mass Determination & Calculation: Weigh the dried solute and calculate solubility F->G

Caption: Experimental workflow for determining the solubility of a solid compound.

Conclusion

References

The Core of Modern Peptide Synthesis: A Technical Guide to 9-Fluorenylmethyl Pentafluorophenyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 9-Fluorenylmethyl pentafluorophenyl carbonate, a critical reagent in modern synthetic chemistry. This document details its chemical and physical properties, outlines its primary applications, and provides detailed experimental protocols for its use, particularly in the context of solid-phase peptide synthesis (SPPS) and drug development.

Introduction: A Pivotal Reagent for Amine Protection

This compound, commonly referred to as Fmoc-OPfp, is a highly efficient electrophilic reagent for the introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group onto primary and secondary amines. The Fmoc group is a cornerstone of modern peptide synthesis, prized for its base-lability which allows for orthogonal protection strategies in the stepwise assembly of amino acid chains. The pentafluorophenyl ester leaving group in Fmoc-OPfp enhances its reactivity, enabling rapid and clean reactions under mild conditions.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Weight 406.31 g/mol
Molecular Formula C₂₁H₁₁F₅O₃
CAS Number 88744-04-1
Appearance White to off-white crystalline powder
Melting Point 84-88 °C
Purity (typical) >98% (HPLC)
Solubility Soluble in organic solvents such as DMF, DCM, and THF

Core Applications in Research and Development

The primary application of this compound lies in its role as a superior Fmoc-protecting reagent. This functionality is pivotal in several areas of chemical and biomedical research:

  • Solid-Phase Peptide Synthesis (SPPS): Fmoc-OPfp is instrumental in the preparation of Fmoc-protected amino acids, the fundamental building blocks for Fmoc-based SPPS. The mild deprotection conditions of the Fmoc group are compatible with a wide range of amino acid side chains and solid supports, making it the dominant strategy for synthesizing custom peptides for research, therapeutic, and diagnostic applications.

  • Drug Discovery and Development: The synthesis of peptide-based therapeutics and peptidomimetics heavily relies on efficient and reliable synthetic methodologies. Fmoc chemistry, facilitated by reagents like Fmoc-OPfp, allows for the precise construction of complex peptide sequences with modified backbones or unnatural amino acids, which can lead to enhanced stability, target affinity, and bioavailability.

  • Organic Synthesis: Beyond peptide chemistry, Fmoc-OPfp serves as a versatile reagent for the protection of amines in the synthesis of complex organic molecules, including natural products and small-molecule drug candidates.

Experimental Protocols

General Protocol for N-Fmoc Protection of a Primary Amine

This protocol describes a general procedure for the protection of a primary amine using this compound.

Materials:

  • Primary amine (1.0 eq)

  • This compound (1.05 - 1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base (1.5 - 2.0 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Dissolve the primary amine in anhydrous DMF or DCM.

  • Add the non-nucleophilic base (e.g., DIPEA) to the solution and stir for 5-10 minutes at room temperature.

  • In a separate flask, dissolve this compound in a minimal amount of the same anhydrous solvent.

  • Add the solution of this compound dropwise to the amine solution over 15-30 minutes.

  • Allow the reaction to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Fmoc protected amine.

Overview of Solid-Phase Peptide Synthesis (SPPS) Cycle using Fmoc-Protected Amino Acids

The following outlines the key steps in a typical automated or manual solid-phase peptide synthesis cycle, which utilizes Fmoc-amino acids prepared with reagents like Fmoc-OPfp.

1. Resin Swelling: The solid support (e.g., Wang resin for C-terminal acids, Rink amide resin for C-terminal amides) is swelled in a suitable solvent like DMF.

2. First Amino Acid Loading (if not pre-loaded): The C-terminal Fmoc-amino acid is coupled to the resin.

3. Deprotection: The N-terminal Fmoc group of the resin-bound amino acid is removed using a solution of 20% piperidine in DMF. This exposes a free primary amine for the next coupling step.

4. Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc by-product.

5. Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and then added to the resin to form a new peptide bond.

6. Washing: The resin is washed to remove excess reagents and by-products.

7. Repeat Cycle: Steps 3-6 are repeated for each subsequent amino acid in the desired peptide sequence.

8. Final Deprotection and Cleavage: After the final amino acid is coupled, the N-terminal Fmoc group is removed. The peptide is then cleaved from the solid support, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., a mixture containing trifluoroacetic acid).

9. Precipitation and Purification: The crude peptide is precipitated in cold diethyl ether, collected, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

The following diagrams illustrate key logical and experimental workflows related to the use of this compound.

Fmoc_Protection_Mechanism Logical Flow of N-Fmoc Protection Amine Primary/Secondary Amine (R-NH₂) NucleophilicAttack Nucleophilic Attack Amine->NucleophilicAttack FmocOPfp 9-Fluorenylmethyl pentafluorophenyl carbonate (Fmoc-OPfp) FmocOPfp->NucleophilicAttack Base Non-nucleophilic Base (e.g., DIPEA) Base->Amine Deprotonation (optional) Intermediate Tetrahedral Intermediate NucleophilicAttack->Intermediate Elimination Elimination of Pentafluorophenol Intermediate->Elimination Product N-Fmoc Protected Amine (R-NH-Fmoc) Elimination->Product Byproduct Pentafluorophenol Byproduct Elimination->Byproduct

Caption: Logical Flow of N-Fmoc Protection.

SPPS_Workflow Experimental Workflow of Fmoc Solid-Phase Peptide Synthesis cluster_cycle Iterative Synthesis Cycle Deprotection 3. Fmoc Deprotection (20% Piperidine/DMF) Wash1 4. Washing (DMF) Deprotection->Wash1 Coupling 5. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 6. Washing (DMF) Coupling->Wash2 Wash2->Deprotection Repeat for next amino acid FinalDeprotection 7. Final N-terminal Fmoc Deprotection Wash2->FinalDeprotection After last amino acid Start 1. Start with Resin-bound Amino Acid (or load first AA) Start->Deprotection Cleavage 8. Cleavage from Resin & Side-chain Deprotection (TFA cocktail) FinalDeprotection->Cleavage Purification 9. Precipitation & Purification (Ether & RP-HPLC) Cleavage->Purification

Caption: Experimental Workflow of Fmoc Solid-Phase Peptide Synthesis.

Unlocking Efficiency in Peptide Synthesis: A Technical Guide to Fmoc-Pentafluorophenyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – In the intricate world of peptide synthesis and drug development, the choice of activating reagent is paramount to achieving high yields, purity, and efficiency. Among the arsenal of tools available to researchers, Fmoc-pentafluorophenyl (PFP) esters have emerged as a superior class of reagents for the formation of amide bonds. This technical guide provides an in-depth analysis of the core features of Fmoc-PFP esters, offering valuable insights for researchers, scientists, and professionals in the field of drug development.

Pentafluorophenyl esters are highly reactive active esters utilized in both solid-phase and solution-phase peptide synthesis.[1] Their enhanced reactivity stems from the strong electron-withdrawing nature of the pentafluorophenyl group, which makes the ester carbonyl carbon highly susceptible to nucleophilic attack by the amino group of a growing peptide chain.[1][2] This inherent reactivity, coupled with their remarkable stability, positions Fmoc-PFP esters as a powerful tool in the synthesis of complex peptides, bioconjugates, and antibody-drug conjugates (ADCs).[1][3]

Core Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of Fmoc-PFP esters is crucial for their effective application. The following table summarizes key quantitative data for a representative Fmoc-amino acid PFP ester, Fmoc-L-proline pentafluorophenyl ester.

PropertyValueReference
Molecular Formula C₂₆H₁₈F₅NO₄
Molecular Weight 503.42 g/mol
Boiling Point 573.3 °C
Flash Point >110°C[4]
Storage Condition Inert atmosphere, Room Temperature or 2°C - 8°C[4]
Appearance White to off-white powder[5]

The Advantage of Enhanced Reactivity and Stability

Kinetic studies have demonstrated the superior performance of PFP esters in comparison to other active esters. For instance, PFP esters exhibit a significantly faster coupling rate than p-nitrophenyl (ONp) and pentachlorophenyl (OPCP) esters, with a relative rate ratio of 111:1:3.4, respectively.[2] This rapid reaction kinetic is advantageous in minimizing side reactions and reducing the time required for each coupling step in peptide synthesis.[2]

Furthermore, PFP esters exhibit greater stability towards hydrolysis compared to other active esters, a critical feature for efficient reactions, especially in aqueous environments or when using hygroscopic solvents.[1][6] The use of pre-formed Fmoc-amino acid PFP esters also circumvents the need for in-situ activation, thereby preventing the growing peptide chain from being exposed to potentially harsh activating reagents and reducing the risk of unwanted side reactions.[2][3]

Reaction Mechanism and Experimental Workflow

The fundamental reaction mechanism for amide bond formation using Fmoc-PFP esters is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the free amine attacks the electrophilic carbonyl carbon of the PFP ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the stable pentafluorophenolate leaving group to form the desired amide bond.

Reaction_Mechanism Fmoc-AA-PFP Fmoc-Amino Acid Pentafluorophenyl Ester Tetrahedral_Intermediate Tetrahedral Intermediate Fmoc-AA-PFP->Tetrahedral_Intermediate Nucleophilic Attack Amine Free Amine (e.g., N-terminus of peptide) Amine->Tetrahedral_Intermediate Amide_Bond Amide Bond Formation Tetrahedral_Intermediate->Amide_Bond Collapse PFP_Leaving_Group Pentafluorophenolate Leaving Group Amide_Bond->PFP_Leaving_Group

Caption: Nucleophilic acyl substitution mechanism.

A typical experimental workflow for the use of Fmoc-PFP esters in solid-phase peptide synthesis (SPPS) involves a series of deprotection, washing, and coupling steps.

SPPS_Workflow A Start: Resin with protected Amino Acid B Fmoc Deprotection (e.g., 20% piperidine in DMF) A->B C Wash Resin (DMF) B->C D Coupling with Fmoc-AA-PFP Ester (in DMF, optional HOBt) C->D E Wash Resin (DMF) D->E F Repeat Cycle for next Amino Acid E->F If not final amino acid G Final Deprotection and Cleavage E->G If final amino acid F->B H Purification and Analysis G->H

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow.

Detailed Experimental Protocols

The following protocols provide a general framework for the synthesis of Fmoc-amino acid PFP esters and their subsequent use in peptide coupling reactions.

Protocol 1: Synthesis of Fmoc-Amino Acid Pentafluorophenyl Esters

Materials:

  • Fmoc-amino acid (1 equivalent)

  • Pentafluorophenol (1.1 equivalents)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC) (1.1 equivalents)[1]

  • Anhydrous Tetrahydrofuran (THF) or Ethyl Acetate (EtOAc)[1][2]

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate/hexane for recrystallization

Procedure:

  • Dissolve the Fmoc-amino acid and pentafluorophenol in the anhydrous solvent.[1]

  • Cool the solution to 0 °C in an ice bath.[1]

  • Add DCC or DIC to the cooled solution with stirring.[1]

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.[2]

  • Evaporate the solvent.[2]

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.[2]

  • Recrystallize the crude product from an ethyl acetate/hexane mixture to obtain the pure Fmoc-amino acid PFP ester.[2]

Protocol 2: Fmoc-PFP Ester Coupling in Solid-Phase Peptide Synthesis

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-amino acid PFP ester (3 equivalents)[2]

  • Anhydrous Dimethylformamide (DMF)

  • 1-Hydroxybenzotriazole (HOBt) (optional, but recommended to accelerate the reaction)[3]

  • 20% Piperidine in DMF for Fmoc deprotection

Procedure:

  • Fmoc Deprotection: Treat the resin-bound peptide with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group.[2]

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the deprotection byproducts.[2]

  • Coupling: Swell the deprotected peptide-resin in DMF. In a separate vial, dissolve the Fmoc-amino acid PFP ester (and optional HOBt) in DMF. Add this solution to the resin.[1]

  • Agitation: Agitate the reaction mixture at room temperature. The coupling reaction is typically complete within 1-2 hours.[1]

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test.[1]

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF to remove any unreacted reagents and byproducts.[1]

  • Next Cycle: The resin is now ready for the next deprotection and coupling cycle.

Applications in Modern Research and Development

The unique properties of Fmoc-PFP esters make them highly valuable in a variety of applications:

  • Synthesis of Complex Peptides: Their high reactivity and the reduced risk of side reactions make them ideal for the synthesis of long or sterically hindered peptide sequences where other methods may fail.[2]

  • Minimizing Racemization: The use of pre-activated esters is known to minimize racemization, which is particularly important for amino acids that are prone to losing their stereochemical integrity during activation.[7]

  • Automated and Flow Chemistry: The rapid reaction kinetics of PFP esters are well-suited for automated solid-phase peptide synthesis (SPPS) and for continuous flow chemistry applications, enabling high-throughput peptide production.[2][8][9]

  • Bioconjugation: PFP esters are employed for the conjugation of peptides to other molecules, such as proteins, antibodies, and nanoparticles, to create novel biomaterials and therapeutic agents.[3]

References

The Chemistry of the Fmoc Protecting Group: An In-depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern organic synthesis, particularly in the realm of solid-phase peptide synthesis (SPPS). Its widespread adoption is a testament to its unique chemical properties, most notably its lability under mild basic conditions, which allows for an elegant and efficient orthogonal protection strategy. This technical guide provides a comprehensive overview of Fmoc chemistry, including its core principles, detailed experimental protocols, quantitative data, and a discussion of common challenges and their solutions.

Core Principles of Fmoc Chemistry

The primary function of the Fmoc group is to temporarily block the α-amino group of an amino acid, thereby preventing unwanted side reactions during peptide bond formation. The Fmoc group is introduced onto the amino acid via reaction with reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more commonly, 9-fluorenylmethyloxycarbonyl-N-succinimide (Fmoc-OSu). The preference for Fmoc-OSu stems from its greater stability and reduced tendency to cause the formation of dipeptide byproducts.[1][2]

The key to the utility of the Fmoc group lies in its orthogonality to the acid-labile protecting groups typically used for the side chains of amino acids.[3][4][5] This orthogonality is the foundation of the Fmoc/tBu (tert-butyl) strategy in SPPS. The N-terminal Fmoc group can be selectively removed using a mild base, most commonly a solution of piperidine in N,N-dimethylformamide (DMF), without affecting the acid-labile side-chain protecting groups.[6][7] These side-chain protectors are then removed in a single step at the end of the synthesis using a strong acid, such as trifluoroacetic acid (TFA).[7]

The mechanism of Fmoc deprotection proceeds via a β-elimination pathway. The proton at the C9 position of the fluorenyl ring is rendered acidic by the electron-withdrawing nature of the aromatic system. A base, such as piperidine, abstracts this proton, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine of the peptide. The excess piperidine in the reaction mixture also acts as a scavenger for the electrophilic DBF, forming a stable adduct that prevents DBF from reacting with the newly liberated amine.[8][9]

Quantitative Data in Fmoc Chemistry

The efficiency of Fmoc protection and deprotection is influenced by various factors, including the choice of reagents, reaction times, and the specific amino acid sequence. The following tables summarize key quantitative data to guide the optimization of synthesis protocols.

ParameterConditionExpected Outcome/YieldNotes
Fmoc Protection Yield Fmoc-OSu, NaHCO₃, aq. dioxane>90%A common and efficient method for the synthesis of Fmoc-amino acids. Yields can vary depending on the amino acid.[10]
Fmoc Deprotection Efficiency 20% Piperidine in DMF>99%Standard condition for complete Fmoc removal in SPPS.[11][12]
UV Monitoring Wavelength Dibenzofulvene-piperidine adduct~301 nmAllows for real-time quantitative monitoring of the deprotection step.[8][13]

Table 1: General Quantitative Parameters in Fmoc Chemistry

Piperidine Concentration (v/v) in DMFTypical Deprotection TimeNotes
1%> 10 minutesIncomplete deprotection is likely.[11][12]
5%~5-10 minutesApproaching complete deprotection, but may require longer times for difficult sequences.[12]
10%~3-7 minutesGenerally effective, can be used to minimize base-related side reactions.
20% 1-5 minutes (often performed as 2x treatments) The most common and effective concentration for rapid and complete deprotection. [11][14]

Table 2: Influence of Piperidine Concentration on Fmoc Deprotection Time

Base/ReagentConcentrationTypical Deprotection TimeAdvantagesDisadvantages
Piperidine20% in DMF1-5 min (x2)Well-established, reliable, and efficient scavenger of DBF.Can cause side reactions like aspartimide formation; is a controlled substance in some regions.
4-Methylpiperidine (4-MP)20% in DMFSimilar to piperidineLess toxic alternative to piperidine.[15]Similar propensity for side reactions as piperidine.
Piperazine10% in DMF/EtOH~10 minCan reduce aspartimide formation compared to piperidine.[15]Less efficient than piperidine, requiring longer deprotection times.[15]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)2% in DMF (often with a scavenger)< 5 minVery rapid deprotection, useful for sterically hindered residues.Non-nucleophilic, requires a scavenger for DBF. Can increase the risk of racemization.[16]

Table 3: Comparison of Common Bases for Fmoc Deprotection

Side-Chain Protecting GroupAmino Acid(s)LabilityTypical Cleavage Conditions
tert-Butyl (tBu)Asp, Glu, Ser, Thr, TyrAcid-labile95% TFA, 2.5% H₂O, 2.5% TIS
tert-Butoxycarbonyl (Boc)Lys, His, TrpAcid-labile95% TFA, 2.5% H₂O, 2.5% TIS
Trityl (Trt)Asn, Gln, Cys, HisHighly Acid-labile95% TFA, 2.5% H₂O, 2.5% TIS or milder acid cocktails
2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf)ArgAcid-labile95% TFA, 2.5% H₂O, 2.5% TIS
Allyloxycarbonyl (Alloc)Lys, OrnPalladium(0)-labilePd(PPh₃)₄, PhSiH₃ in CH₂Cl₂
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde)Lys, OrnHydrazine-labile2% Hydrazine in DMF

Table 4: Common Orthogonal Side-Chain Protecting Groups Used in Fmoc SPPS [6]

Experimental Protocols

The following are detailed methodologies for the key steps in Fmoc chemistry.

Protocol 1: Fmoc Protection of an Amino Acid using Fmoc-OSu

Objective: To introduce the Fmoc protecting group onto the α-amino group of an amino acid.

Materials:

  • Amino acid (1.0 equivalent)

  • 9-fluorenylmethyloxycarbonyl-N-succinimide (Fmoc-OSu) (1.05 equivalents)

  • Sodium bicarbonate (NaHCO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Procedure:

  • Dissolve the amino acid in a 10% aqueous solution of sodium bicarbonate.

  • In a separate flask, dissolve Fmoc-OSu in 1,4-dioxane.

  • Slowly add the Fmoc-OSu solution to the amino acid solution with vigorous stirring at room temperature.

  • Allow the reaction to stir overnight at room temperature.

  • Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.

  • Acidify the aqueous layer to a pH of 2-3 with 1 M HCl.

  • Extract the precipitated Fmoc-amino acid with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude Fmoc-amino acid.

  • The crude product can be further purified by recrystallization.

Protocol 2: Fmoc Deprotection in Solid-Phase Peptide Synthesis

Objective: To remove the N-terminal Fmoc group from a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected peptide-resin

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • DMF (peptide synthesis grade)

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.

  • Drain the DMF.

  • Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 3 minutes.

  • Drain the deprotection solution.

  • Repeat steps 3-5 one more time.

  • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[8]

  • The resin is now ready for the next coupling step.

Protocol 3: Monitoring Fmoc Deprotection by UV-Vis Spectroscopy

Objective: To quantitatively monitor the removal of the Fmoc group.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvette

  • 20% (v/v) piperidine in DMF solution (for blank)

  • Collected filtrate from the deprotection steps

Procedure:

  • Set the UV-Vis spectrophotometer to measure absorbance at approximately 301 nm.[8]

  • Use the 20% piperidine in DMF solution as a blank to zero the spectrophotometer.

  • Collect the filtrate from both deprotection steps in a volumetric flask of a known volume.

  • Dilute the collected filtrate to the mark with DMF. A further dilution may be necessary to bring the absorbance within the linear range of the spectrophotometer.

  • Measure the absorbance of the diluted filtrate at 301 nm.

  • The loading of the resin can be calculated using the Beer-Lambert law: Loading (mmol/g) = (Absorbance × Volume of filtrate (mL)) / (ε × path length (cm) × mass of resin (g)) where ε (the molar extinction coefficient of the dibenzofulvene-piperidine adduct) is approximately 7800 M⁻¹cm⁻¹.

Mandatory Visualizations

Fmoc_Protection_Mechanism AminoAcid Amino Acid (R-NH2) Intermediate Reaction Intermediate AminoAcid->Intermediate Nucleophilic attack FmocOSu Fmoc-OSu FmocOSu->Intermediate Base Base (e.g., NaHCO3) Base->AminoAcid Deprotonates amine (optional) FmocAminoAcid Fmoc-Protected Amino Acid Intermediate->FmocAminoAcid Formation of carbamate NHS N-Hydroxysuccinimide (byproduct) Intermediate->NHS Release of leaving group

Caption: Mechanism of Fmoc protection of an amino acid using Fmoc-OSu.

Fmoc_Deprotection_Mechanism FmocPeptide Fmoc-NH-Peptide Carbanion Carbanion Intermediate FmocPeptide->Carbanion Proton abstraction Piperidine_Base Piperidine (Base) Piperidine_Base->FmocPeptide FreeAmine H2N-Peptide Carbanion->FreeAmine β-elimination DBF Dibenzofulvene (DBF) Carbanion->DBF Adduct DBF-Piperidine Adduct DBF->Adduct Michael addition Piperidine_Scavenger Piperidine (Scavenger) Piperidine_Scavenger->DBF SPPS_Workflow Start Start with Fmoc-AA-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, Activator) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 End Repeat Cycle Wash2->End End->Deprotection Next cycle

References

Methodological & Application

Application Notes and Protocols for Peptide Synthesis Using 9-Fluorenylmethyl Pentafluorophenyl Carbonate (Fmoc-O-Pfp)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 9-Fluorenylmethyl pentafluorophenyl carbonate (Fmoc-O-Pfp) for the synthesis of peptides. This document outlines the advantages of Fmoc-O-Pfp as an activating reagent in Solid-Phase Peptide Synthesis (SPPS), offers detailed experimental protocols, and presents a comparative analysis of its performance against other common coupling reagents.

Introduction to Fmoc-O-Pfp in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) using the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide chemistry, enabling the efficient construction of complex peptide sequences. The choice of activating agent for the incoming Fmoc-protected amino acid is critical for achieving high coupling efficiency, purity, and overall yield. Fmoc-amino acid pentafluorophenyl esters (Fmoc-AA-OPfp), prepared using Fmoc-O-Pfp, are highly reactive, stable active esters that offer several advantages in SPPS.

The pentafluorophenyl ester serves as an excellent leaving group, facilitating rapid and efficient aminolysis by the free N-terminal amine of the growing peptide chain. This high reactivity is particularly beneficial for coupling sterically hindered amino acids and for minimizing racemization. Fmoc-AA-OPfp esters are crystalline, stable compounds that can be prepared in advance and are well-suited for both manual and automated peptide synthesis.

Key Advantages of Using Fmoc-O-Pfp:

  • High Reactivity: The electron-withdrawing nature of the pentafluorophenyl group leads to rapid coupling reactions.

  • Stability: Fmoc-AA-OPfp esters are generally stable, crystalline solids that can be stored for extended periods.

  • Reduced Racemization: The use of pre-activated esters can minimize the risk of racemization, particularly for sensitive amino acids like histidine and cysteine.[1]

  • Suitability for Automation: Their stability and high reactivity make them ideal for use in automated peptide synthesizers.[2]

  • Additive-Free Synthesis: In some applications, Fmoc-AA-OPfp esters can be used without the need for additional coupling additives, simplifying the reaction mixture.

Comparative Performance of Coupling Reagents

The selection of a coupling reagent significantly impacts the efficiency and outcome of peptide synthesis. The following table summarizes the performance of Fmoc-AA-OPfp in comparison to other commonly used coupling reagents in Fmoc-SPPS.

Coupling Reagent/MethodActivating Agent ClassTypical Coupling TimeCrude Purity (%)Overall Yield (%)Key Considerations
Fmoc-AA-OPfp Active Ester30 - 60 minGenerally High (>90%)[3]Good to ExcellentHighly reactive, stable, good for automated synthesis, can be used without additives.[2]
HBTU/DIPEA Uronium Salt30 - 60 minVariable (70-90%)GoodWidely used, efficient, but can cause racemization with sensitive amino acids.
HATU/DIPEA Uronium Salt15 - 45 minHigh to Very HighVery GoodMore reactive than HBTU, good for hindered couplings, but more expensive.
DIC/HOBt Carbodiimide1 - 2 hoursVariable (60-85%)Moderate to GoodCost-effective, but can lead to side reactions (e.g., urea formation) and racemization.

Note: Purity and yield are highly sequence-dependent and can be influenced by factors such as the specific amino acids, peptide length, and resin choice. The data presented is a general comparison based on literature.

Experimental Protocols

Protocol 1: Preparation of Fmoc-Amino Acid Pentafluorophenyl Esters

Objective: To synthesize Fmoc-protected amino acid pentafluorophenyl esters for use in SPPS.

Materials:

  • Fmoc-protected amino acid

  • Pentafluorophenol (Pfp-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl acetate (EtOAc)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Hexane

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the Fmoc-amino acid (1 equivalent) and pentafluorophenol (1.1 equivalents) in a suitable solvent mixture (e.g., DCM/DMF).

  • Cool the solution to 0°C in an ice bath.

  • Add DIC (1.1 equivalents) dropwise to the cooled solution.

  • Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter off the diisopropylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain the pure Fmoc-amino acid pentafluorophenyl ester.

Protocol 2: Manual Solid-Phase Peptide Synthesis using Fmoc-AA-OPfp

Objective: To synthesize a peptide on a solid support using manual SPPS with Fmoc-AA-OPfp esters.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-amino acid pentafluorophenyl esters

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether

Workflow Diagram:

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OPfp in DMF) Wash1->Coupling Wash2 Wash (DMF, DCM, MeOH) Coupling->Wash2 Repeat Repeat Cycle (n-1 times) Wash2->Repeat For next amino acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection For final amino acid Repeat->Deprotection Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Peptide Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification & Analysis Precipitation->Purification

Caption: Manual Fmoc-SPPS Workflow using Fmoc-AA-OPfp.

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 5 minutes, drain, and repeat for another 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine and byproducts.

  • Coupling: Dissolve the Fmoc-amino acid pentafluorophenyl ester (2-3 equivalents relative to resin loading) in DMF and add it to the deprotected resin. Agitate the mixture for 30-60 minutes at room temperature.

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, extend the coupling time or repeat the coupling step.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and MeOH (3x) to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Final Washing: Wash the resin with DMF (3x), DCM (3x), and MeOH (3x), and dry the resin under vacuum.

  • Cleavage and Side-Chain Deprotection: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Isolation and Purification: Centrifuge the suspension to pellet the crude peptide, wash with cold ether, and dry under vacuum. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Application in Drug Discovery: Targeting Signaling Pathways

Peptides synthesized using Fmoc-O-Pfp can be designed to modulate various cellular signaling pathways, which is a cornerstone of modern drug development. For instance, synthetic peptides can act as agonists or antagonists of cell surface receptors, such as Receptor Tyrosine Kinases (RTKs), thereby influencing downstream signaling cascades involved in cell proliferation, differentiation, and survival.

Receptor Tyrosine Kinase (RTK) Signaling Pathway:

RTK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RTK->RTK Grb2 Grb2 RTK->Grb2 Recruitment Ligand Peptide Ligand (e.g., Growth Factor) Ligand->RTK Binding & Dimerization Sos Sos Grb2->Sos Ras Ras-GDP Sos->Ras GDP -> GTP Ras_GTP Ras-GTP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factor Transcription Factor ERK->Transcription_Factor Translocation & Activation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Caption: A simplified Receptor Tyrosine Kinase signaling pathway.

This diagram illustrates how a synthetic peptide, acting as a ligand, can initiate a signaling cascade. The ability to efficiently synthesize high-purity peptides using Fmoc-O-Pfp is crucial for developing specific modulators of such pathways for therapeutic intervention.

Conclusion

The use of this compound for the preparation of Fmoc-amino acid active esters provides a robust and efficient method for solid-phase peptide synthesis. The high reactivity, stability, and suitability for automation make it an excellent choice for researchers and professionals in drug development. By following the detailed protocols and understanding the comparative performance, scientists can leverage this powerful tool to synthesize a wide range of peptides for various research and therapeutic applications.

References

Application Notes and Protocols for Fmoc Protection of Primary Amines with Fmoc-OPfp

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide and medicinal chemistry. Its base-lability allows for orthogonal protection strategies in the presence of acid-labile protecting groups. The choice of the activating agent for the introduction of the Fmoc group significantly impacts reaction efficiency, yield, and purity of the final product. Among the various activated Fmoc reagents, 9-fluorenylmethyl pentafluorophenyl ester (Fmoc-OPfp) offers distinct advantages due to its high reactivity and stability.

These application notes provide a comprehensive overview and a detailed protocol for the efficient protection of primary amines using Fmoc-OPfp in a solution-phase reaction.

Advantages of Fmoc-OPfp

Fmoc-OPfp is a highly reactive acylation agent for the introduction of the Fmoc protecting group onto primary and secondary amines. Its key advantages over other common Fmoc reagents, such as Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) and Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride), include:

  • High Reactivity: Kinetic studies have shown that the coupling speed of pentafluorophenyl esters is significantly higher than other active esters. This high reactivity can lead to faster reaction times and can be particularly advantageous in minimizing side reactions, such as the bisacylation of the amine.[1]

  • Reduced Hydrolysis: PFP esters are less susceptible to spontaneous hydrolysis compared to other active esters like succinimidyl esters. This property contributes to cleaner reaction profiles and potentially higher yields.

  • Crystalline and Stable: Fmoc-amino acid pentafluorophenyl esters are often easy-to-handle crystalline solids, which simplifies their storage and use in synthesis.[2]

Data Presentation: Comparison of Common Fmoc Reagents

The selection of the appropriate Fmoc reagent is critical and depends on the specific substrate and desired reaction conditions. The following table summarizes a qualitative and quantitative comparison of Fmoc-OPfp, Fmoc-OSu, and Fmoc-Cl.

FeatureFmoc-OPfpFmoc-OSuFmoc-Cl
Reactivity Very High[1]HighHigh
Relative Coupling Speed 111(Not directly compared in the same study)(Not directly compared in the same study)
Stability to Hydrolysis More StableLess Stable[3]Prone to Hydrolysis[3]
Typical Reaction Time (Solution Phase) 1-4 hours[4]Several hours to overnight[5]Can be very fast, but variable
Typical Yield >90%>90%Often high, but can be variable
Byproducts PentafluorophenolN-hydroxysuccinimideHCl
Handling Generally stable solidStable solid[3]Moisture-sensitive solid[5]
Common Side Reactions Minimized due to high reactivityFormation of Fmoc-β-alanine impurity[6]Dipeptide formation, over-acylation[3]

Experimental Protocols

General Protocol for Fmoc Protection of a Primary Amine with Fmoc-OPfp in Solution

This protocol describes a general method for the Fmoc protection of a primary amine in an organic solvent.

Materials:

  • Primary amine (1.0 eq)

  • Fmoc-OPfp (1.05-1.1 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), Acetonitrile (ACN))

  • Optional: Mild non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA), 1.2 eq), particularly if the amine is used as a salt.

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Dissolution: Dissolve the primary amine (1.0 eq) in the chosen anhydrous solvent. If the amine is provided as a salt (e.g., hydrochloride), add a mild non-nucleophilic base like DIPEA (1.2 eq) to the solution to liberate the free amine.

  • Addition of Fmoc-OPfp: To the stirred solution of the amine, add Fmoc-OPfp (1.05-1.1 eq) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.[4]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up:

    • Dilute the reaction mixture with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Fmoc-protected amine.

  • Characterization: Confirm the identity and purity of the product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualizations

Reaction Mechanism

The following diagram illustrates the nucleophilic attack of the primary amine on the electron-deficient carbonyl carbon of Fmoc-OPfp, leading to the formation of the Fmoc-protected amine and the release of pentafluorophenol as a byproduct.

ReactionMechanism Amine Primary Amine (R-NH₂) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack FmocOPfp Fmoc-OPfp FmocOPfp->Intermediate FmocAmine Fmoc-Protected Amine (R-NH-Fmoc) Intermediate->FmocAmine Collapse PFP Pentafluorophenol (PFP-OH) Intermediate->PFP Leaving Group Departure

Caption: Reaction mechanism for the Fmoc protection of a primary amine using Fmoc-OPfp.

Experimental Workflow

The diagram below outlines the key steps in the experimental protocol for the Fmoc protection of a primary amine with Fmoc-OPfp.

ExperimentalWorkflow arrow arrow start Start: Dissolve Primary Amine in Anhydrous Solvent add_reagent Add Fmoc-OPfp (1.05-1.1 eq) start->add_reagent reaction Stir at Room Temperature (1-4 hours) add_reagent->reaction monitoring Monitor Reaction by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up (Wash with HCl, NaHCO₃, Brine) monitoring->workup Reaction Complete drying Dry Organic Layer and Concentrate workup->drying purification Purify by Flash Column Chromatography drying->purification characterization Characterize Product (NMR, MS) purification->characterization end End: Pure Fmoc-Protected Amine characterization->end

Caption: Experimental workflow for the solution-phase Fmoc protection of a primary amine.

References

Application Notes and Protocols for Fmoc-OPfp Coupling Reactions in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of 9-fluorenylmethoxycarbonyl (Fmoc) protected amino acids in solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry. Among the various activated forms of Fmoc-amino acids, pentafluorophenyl (Pfp) esters (Fmoc-AA-OPfp) offer significant advantages, including high reactivity, shelf stability, and a reduced risk of racemization.[1][2] These pre-activated esters are particularly useful for challenging couplings, such as those involving sterically hindered amino acids or sequences prone to side reactions.[3][4] This document provides detailed application notes and protocols for the use of Fmoc-OPfp esters in both solid-phase and solution-phase peptide synthesis.

Advantages of Using Fmoc-OPfp Esters

  • High Reactivity and Efficiency: The pentafluorophenyl group is an excellent leaving group, leading to rapid and efficient acylation of the free amino group of the peptide chain. This high reactivity can lead to faster reaction times and higher yields.[5]

  • Reduced Racemization: The use of pre-activated esters like Fmoc-OPfp minimizes the risk of racemization, which can be a concern with in-situ activation methods, especially for sensitive amino acids.[6]

  • Avoidance of Side Reactions: Fmoc-OPfp esters circumvent the need for carbodiimide-based activators, thus avoiding potential side reactions such as the formation of N-acylurea byproducts. For amino acids like asparagine, using Fmoc-Asn-OPfp can prevent the formation of β-cyanoalanine.[5]

  • Shelf Stability: Fmoc-OPfp esters are often crystalline solids that are stable for long-term storage, providing convenience and reproducibility in peptide synthesis.[2]

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and reported yields for the coupling of various Fmoc-amino acid-OPfp esters. Please note that yields are highly dependent on the specific amino acid sequence, the solid support used (for SPPS), and the reaction conditions.

Table 1: Solid-Phase Peptide Synthesis (SPPS) - Representative Coupling Reactions
Fmoc-AA-OPfpCoupling Partner (on Resin)SolventAdditive (optional)TimeTemperatureYield
Fmoc-Gly-OPfpH-Phe-Wang ResinDMFHOBt (1 equiv.)1-2 hRoom Temp.High (>95%)
Fmoc-Ala-OPfpH-Val-Rink Amide ResinNMPNone2 hRoom Temp.High (>95%)
Fmoc-Val-OPfpH-Gly-Merrifield ResinDMF/DCM (1:1)HOOBt (1 equiv.)2-4 hRoom Temp.Good (>90%)
Fmoc-Pro-OPfpH-Leu-Sieber Amide ResinDMFNone2 hRoom Temp.High (>95%)
Fmoc-Ser(tBu)-OPfpH-Ala-Wang ResinNMPHOBt (1 equiv.)2 hRoom Temp.Good (>90%)
Fmoc-Arg(Pbf)-OPfpH-Gly-Rink Amide ResinDMFNone2-4 hRoom Temp.Good (>90%)
Table 2: Solution-Phase Peptide Synthesis - Representative Coupling Reactions
Fmoc-AA-OPfpCoupling PartnerSolventBase (optional)TimeTemperatureYield
Fmoc-Phe-OPfpH-Gly-OMeTHFNMM (1 equiv.)30-45 secMicrowave (High)95%[2]
Fmoc-D-Phe-OPfpH-Ala-OtBuTHFNMM (1 equiv.)30-45 secMicrowave (High)92%[2]
Fmoc-Ser(tBu)-OPfpH-Leu-NH2DMFDIPEA (1 equiv.)1 hRoom Temp.85%[2]
Fmoc-Asp(tBu)-OPfpH-Val-OMeTHFNMM (1 equiv.)30-45 secMicrowave (High)90%[2]
Fmoc-Cys(Acm)-OPfpH-Gly-OtBuTHFNMM (1 equiv.)30-45 secMicrowave (High)80%[2]
Fmoc-His(Trt)-OPfpH-Phe-OMeTHFNMM (1 equiv.)30-45 secMicrowave (High)72%[2]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-AA-OPfp Esters

This protocol describes a general procedure for the coupling of an Fmoc-AA-OPfp ester to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Fmoc-protected amino acid pentafluorophenyl ester (Fmoc-AA-OPfp)

  • Peptide-resin with a free N-terminal amine

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade

  • (Optional) 1-Hydroxybenzotriazole (HOBt) or 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt)

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% in DMF (for Fmoc deprotection)

  • Solid-phase synthesis vessel

  • Shaker or agitator

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF or NMP for 30-60 minutes.

  • Fmoc Deprotection: If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15-20 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and byproducts.

  • Coupling Reaction:

    • In a separate vial, dissolve the Fmoc-AA-OPfp (2-3 equivalents relative to the resin loading) in a minimal amount of DMF.

    • If using an additive, dissolve HOBt or HOOBt (2-3 equivalents) in the same vial.

    • Add the activated amino acid solution to the washed and drained resin.

    • Agitate the reaction mixture at room temperature for 1-4 hours. The reaction time will depend on the steric hindrance of the amino acid.

  • Monitoring the Coupling: Perform a Kaiser test or other appropriate ninhydrin-based test on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow or colorless beads) indicates that the coupling reaction is complete. If the test is positive (blue or purple beads), the coupling is incomplete and should be repeated with fresh reagents (double coupling).[4]

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times), followed by DCM (3 times), and finally methanol (3 times) to remove any unreacted reagents and byproducts.

  • Chain Elongation: The resin is now ready for the next cycle of deprotection and coupling.

Protocol 2: Solution-Phase Peptide Synthesis using Fmoc-AA-OPfp Esters (Microwave-Assisted)

This protocol describes a rapid, microwave-assisted method for the synthesis of dipeptides in solution.[6]

Materials:

  • Fmoc-protected amino acid pentafluorophenyl ester (Fmoc-AA-OPfp)

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • N-Methylmorpholine (NMM)

  • Tetrahydrofuran (THF), anhydrous

  • Microwave synthesizer

  • Ethyl acetate (EtOAc)

  • 1 N HCl

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a microwave reaction vial, dissolve the amino acid ester hydrochloride (1.0 equivalent) and NMM (1.0 equivalent) in THF.

  • Addition of Activated Ester: To the above solution, add the Fmoc-AA-OPfp (1.0 equivalent).

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the reaction mixture at high power for 30-45 seconds.

  • Work-up:

    • After the reaction is complete, concentrate the mixture under reduced pressure.

    • Dissolve the residue in EtOAc.

    • Wash the organic layer sequentially with 1 N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude dipeptide.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

Visualizations

Peptide Synthesis Workflow

SPPS_Workflow Resin Start: Resin Swell 1. Swell Resin (DMF/NMP) Resin->Swell Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 3. Wash (DMF) Deprotection->Wash1 Coupling 4. Couple Fmoc-AA-OPfp (+/- HOBt) Wash1->Coupling Wash2 5. Wash (DMF/DCM) Coupling->Wash2 Cycle Repeat Steps 2-5 for each amino acid Wash2->Cycle Cycle->Deprotection Next Cycle Cleavage 6. Cleave & Deprotect (TFA Cocktail) Cycle->Cleavage Final Cycle Peptide Final Peptide Cleavage->Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Fmoc-OPfp Coupling Reaction

Coupling_Reaction Fmoc_AA_OPfp Fmoc-AA-OPfp (Activated Amino Acid) plus1 + arrow DMF/NMP Room Temp. Fmoc_AA_OPfp->arrow Peptide_Resin H₂N-Peptide-Resin (Free Amine) Peptide_Resin->arrow Coupled_Peptide Fmoc-AA-NH-Peptide-Resin (Elongated Peptide) plus2 + PFP Pentafluorophenol (Leaving Group) plus1->arrow arrow->Coupled_Peptide arrow->PFP arrow->plus2

Caption: The coupling reaction of an Fmoc-OPfp ester with a resin-bound peptide.

References

Applications of Fmoc-OPfp in Bioconjugation: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-(9-fluorenylmethoxycarbonyloxy)pentafluorophenyl ester (Fmoc-OPfp) and its amino acid derivatives are highly activated esters primarily utilized in solid-phase peptide synthesis (SPPS). The electron-withdrawing nature of the pentafluorophenyl group makes it an excellent leaving group, facilitating rapid and efficient amide bond formation without the need for additional activation steps. This property is particularly advantageous in the synthesis of complex peptides and in minimizing the racemization of sensitive amino acids. While the predominant application of Fmoc-OPfp lies in the stepwise assembly of peptide chains, its utility extends to the broader field of bioconjugation, particularly in the synthesis of peptide-based conjugates and through the use of Fmoc-protected linkers for creating complex biomolecules like antibody-drug conjugates (ADCs).

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of Fmoc-OPfp in bioconjugation-related applications.

Core Application: Solid-Phase Peptide Synthesis (SPPS)

The most established application of Fmoc-amino acid-OPfp esters is as building blocks in Fmoc-based SPPS. Their pre-activated nature simplifies the coupling step, leading to high yields and purity of the resulting peptides.

Mechanism of Fmoc-OPfp in Peptide Coupling

Fmoc-amino acid-OPfp esters react with the free N-terminal amine of a growing peptide chain attached to a solid support. The reaction is a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the activated ester, leading to the formation of a stable amide bond and the release of pentafluorophenol as a byproduct.

Fmoc_OPfp_Coupling_Mechanism Fmoc_AA_OPfp Fmoc-AA-OPfp Intermediate Tetrahedral Intermediate Fmoc_AA_OPfp->Intermediate Nucleophilic attack by peptide N-terminus Peptide_Resin H₂N-Peptide-Resin Peptide_Resin->Intermediate Coupled_Product Fmoc-AA-Peptide-Resin Intermediate->Coupled_Product Collapse of intermediate PFP Pentafluorophenol Intermediate->PFP Elimination of leaving group

Caption: Mechanism of peptide bond formation using Fmoc-amino acid-OPfp esters.

Quantitative Data in SPPS

While specific yields are sequence-dependent, the use of activated esters like Fmoc-OPfp generally leads to high coupling efficiencies, often exceeding 99%.[] The reaction times are also typically short, ranging from 1 to 2 hours.[2]

ParameterTypical Value/RangeNotes
Coupling Efficiency >99%Sequence-dependent; can be affected by steric hindrance.
Reaction Time 1 - 4 hoursCan be accelerated with additives like HOBt.[3]
Racemization LowA key advantage over some in-situ activation methods, especially for sensitive residues like Cys and His.[4]
Reagent Equivalents 1.5 - 3 eq.Relative to the free amine on the resin.
Experimental Protocol: Peptide Coupling with Fmoc-AA-OPfp in SPPS

This protocol describes a single coupling cycle within a standard manual Fmoc SPPS workflow.

Materials:

  • Fmoc-protected amino acid pentafluorophenyl ester (Fmoc-AA-OPfp)

  • Peptide-resin with a deprotected N-terminal amine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 1-Hydroxybenzotriazole (HOBt) (optional, for accelerating the reaction)

  • Shaking vessel

  • Filtration apparatus

Procedure:

  • Resin Swelling and Deprotection: Swell the peptide-resin in DMF. Remove the N-terminal Fmoc protecting group using 20% piperidine in DMF. Wash the resin thoroughly with DMF to remove all traces of piperidine.

  • Preparation of Coupling Solution: Dissolve 3 equivalents of the Fmoc-AA-OPfp in DMF. If using, add 3 equivalents of HOBt to this solution.

  • Coupling Reaction: Add the Fmoc-AA-OPfp solution to the washed, deprotected peptide-resin.

  • Incubation: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a qualitative ninhydrin test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Once the coupling is complete, filter the resin and wash it thoroughly with DMF (3x) to remove excess reagents and the pentafluorophenol byproduct. The resin is now ready for the next deprotection and coupling cycle.

SPPS_Workflow start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling with Fmoc-AA-OPfp wash1->coupling wash2 DMF Wash coupling->wash2 repeat Repeat for next amino acid wash2->repeat end_cycle End of Cycle repeat->deprotection Yes repeat->end_cycle No

Caption: A single cycle in Fmoc-based Solid-Phase Peptide Synthesis.

Application in Antibody-Drug Conjugate (ADC) Synthesis using Fmoc-Protected Linkers

While direct conjugation of Fmoc-AA-OPfp to antibodies is not a standard practice, the Fmoc protecting group is instrumental in the synthesis of ADCs through the use of heterobifunctional linkers. In this context, the Fmoc group temporarily protects a reactive amine on the linker, which, after deprotection, is used to attach a cytotoxic payload.

Workflow for ADC Synthesis using an Fmoc-Protected Linker

The general strategy involves first conjugating the linker to the antibody, followed by deprotection of the Fmoc group and subsequent reaction with the drug payload.

ADC_Synthesis_Workflow cluster_0 Step 1: Linker Conjugation cluster_1 Step 2: Fmoc Deprotection cluster_2 Step 3: Payload Conjugation Antibody Antibody Conjugate1 Antibody-Linker-Fmoc Antibody->Conjugate1 Linker Fmoc-Linker-NHS Linker->Conjugate1 Deprotection Deprotection (Piperidine) Conjugate1->Deprotection Conjugate2 Antibody-Linker-NH₂ Deprotection->Conjugate2 ADC Antibody-Drug Conjugate Conjugate2->ADC Payload Drug Payload Payload->ADC

Caption: General workflow for ADC synthesis using an Fmoc-protected linker.

Experimental Protocol: Two-Stage ADC Synthesis

This protocol outlines a general procedure for conjugating a drug payload to an antibody using a heterobifunctional linker containing an Fmoc-protected amine and an NHS ester for antibody conjugation.

Stage 1: Linker Conjugation to Antibody

  • Antibody Preparation: Buffer exchange the antibody into a conjugation buffer (e.g., PBS, pH 7.4-8.0) at a concentration of 5-10 mg/mL.

  • Linker Preparation: Dissolve the Fmoc-protected linker with an NHS ester functionality in anhydrous DMSO to a stock concentration of 10 mM.

  • Conjugation: Add a 5-10 fold molar excess of the linker solution to the antibody solution. Incubate for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove excess linker using size-exclusion chromatography (e.g., a desalting column) equilibrated with a suitable buffer.

Stage 2: Payload Attachment

  • Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the purified antibody-linker conjugate. Incubate for 30 minutes at room temperature.

  • Purification: Immediately purify the deprotected antibody-linker conjugate via size-exclusion chromatography to remove piperidine and byproducts.

  • Payload Conjugation: Dissolve the activated payload (e.g., with a maleimide or NHS ester group) in a compatible solvent. Add a 3-5 fold molar excess of the payload to the deprotected antibody-linker.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature.

  • Final Purification: Purify the final ADC by size-exclusion chromatography to remove unreacted payload.

  • Characterization: Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

Direct Bioconjugation to Biomolecules: A Theoretical Perspective

The direct reaction of Fmoc-amino acid-OPfp esters with primary amines (such as lysine side chains) on proteins or antibodies is not a widely reported application. Several factors may contribute to this:

  • Hydrolysis: Activated esters like OPfp esters are susceptible to hydrolysis in aqueous buffers, which is the required environment for most proteins.[5] This can lead to low conjugation efficiency.

  • Solubility: Fmoc-amino acid derivatives are often poorly soluble in aqueous buffers, which can complicate the reaction setup.

  • Fmoc Group Instability: The Fmoc group is labile to basic conditions, and the optimal pH for NHS/OPfp ester reactions with amines is typically slightly basic (pH 8.0-8.5), which could lead to premature deprotection.[5]

  • Alternative Reagents: N-hydroxysuccinimide (NHS) esters, particularly their sulfonated, water-soluble versions (Sulfo-NHS), are the standard for labeling proteins at primary amines and are generally more convenient for bioconjugation in aqueous media.[6]

While theoretically possible, the challenges associated with aqueous stability and solubility make Fmoc-OPfp esters less practical for direct bioconjugation compared to established reagents.

Comparison of Activated Esters for Amine Conjugation
FeatureFmoc-OPfp EsterNHS EsterSulfo-NHS Ester
Primary Application Solid-Phase Peptide SynthesisGeneral BioconjugationCell Surface Labeling, Aqueous Bioconjugation
Aqueous Solubility LowLow (requires co-solvent)High
Aqueous Stability Moderate (susceptible to hydrolysis)Low (susceptible to hydrolysis)Moderate (susceptible to hydrolysis)
Reaction pH Not well-defined for bioconjugation7.0 - 9.07.0 - 9.0
Key Advantage Pre-activated, reduces racemization in SPPSWidely used, well-establishedWater-soluble, membrane impermeable

Fmoc-OPfp and its amino acid derivatives are powerful reagents with a primary, well-established role in solid-phase peptide synthesis. Their application in bioconjugation is most prominent through the use of Fmoc-protected linkers in multi-step synthesis of complex molecules like ADCs, where the Fmoc group serves as a temporary protecting group. The direct conjugation of Fmoc-OPfp esters to biomolecules in aqueous environments is not a standard procedure due to challenges with stability and solubility. For direct amine labeling in bioconjugation, researchers are better served by established reagents such as NHS and Sulfo-NHS esters, which are specifically designed for such applications.

References

9-Fluorenylmethyl Pentafluorophenyl Carbonate: A Versatile Reagent for Amine Protection in Peptide Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For researchers, scientists, and professionals engaged in drug development and peptide chemistry, the efficient and clean protection of amino groups is a cornerstone of successful synthesis. 9-Fluorenylmethyl pentafluorophenyl carbonate (Fmoc-O-Pfp) has emerged as a highly effective reagent for the introduction of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group onto primary and secondary amines, particularly amino acids. This document provides detailed application notes and experimental protocols for the use of Fmoc-O-Pfp, summarizing its advantages and providing clear, actionable procedures.

Introduction

The Fmoc protecting group is a critical tool in modern solid-phase peptide synthesis (SPPS) and solution-phase synthesis. Its key advantage lies in its stability to acidic conditions and its facile cleavage under mild basic conditions (e.g., using piperidine), allowing for an orthogonal protection strategy in complex molecule synthesis. While several reagents exist for the introduction of the Fmoc group, such as Fmoc-Cl and Fmoc-OSu, Fmoc-O-Pfp offers distinct advantages, including high reactivity, excellent yields, and the formation of crystalline, easily purified products. The pentafluorophenyl ester leaving group enhances the reactivity of the carbonate, facilitating a rapid and efficient acylation of the amino group.

Advantages of this compound (Fmoc-O-Pfp)

  • High Reactivity: The electron-withdrawing nature of the pentafluorophenyl group makes it an excellent leaving group, leading to faster reaction times compared to other Fmocating reagents.

  • High Yields: The use of Fmoc-O-Pfp typically results in high yields of the desired Fmoc-protected amino acids.

  • Clean Reactions: The reaction byproducts are generally easy to remove, simplifying the purification process.

  • Formation of Crystalline Products: Fmoc-amino acids prepared using Fmoc-O-Pfp are often crystalline, which facilitates their purification by recrystallization and ensures high purity of the final product.

  • Versatility: Fmoc-O-Pfp can be used for the protection of a wide range of amino acids, including those with sensitive side chains.

Data Presentation: Reaction Parameters for Fmoc Protection of Amino Acids

The following table summarizes typical reaction conditions and outcomes for the protection of various amino acids using this compound.

Amino AcidSolvent SystemBaseReaction Time (hours)Yield (%)
L-AlanineDioxane/Water (1:1)Triethylamine (TEA)2-4>90
L-ValineDioxane/Water (1:1)Triethylamine (TEA)3-5>85
L-LeucineDioxane/Water (1:1)Triethylamine (TEA)2-4>90
L-PhenylalanineDioxane/Water (1:1)Triethylamine (TEA)2-4>95
L-ProlineDioxane/Water (1:1)Triethylamine (TEA)3-5>88
L-Serine(tBu)Dioxane/Water (1:1)Triethylamine (TEA)4-6>80
L-Lysine(Boc)Dioxane/Water (1:1)Triethylamine (TEA)4-6>85

Note: Yields are approximate and can vary depending on the specific reaction conditions and the scale of the synthesis.

Experimental Protocols

This section provides a detailed, step-by-step procedure for the protection of an amino acid using this compound.

Protocol 1: General Procedure for the N-Fmoc Protection of Amino Acids

Materials:

  • Amino Acid (1.0 eq)

  • This compound (Fmoc-O-Pfp) (1.05 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Dioxane

  • Water, deionized

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Stir plate and stir bar

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dissolution of Amino Acid: In a round-bottom flask, dissolve the amino acid (1.0 eq) in a 1:1 mixture of dioxane and water. Add triethylamine (2.0 eq) to the solution and stir until the amino acid is completely dissolved. Cool the solution to 0 °C in an ice bath.

  • Addition of Fmoc-O-Pfp: In a separate flask, dissolve this compound (1.05 eq) in dioxane.

  • Reaction: Slowly add the Fmoc-O-Pfp solution to the stirred amino acid solution at 0 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, remove the dioxane under reduced pressure using a rotary evaporator.

    • Add water to the remaining aqueous solution and wash with ethyl acetate to remove any unreacted Fmoc-O-Pfp and the pentafluorophenol byproduct.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl. The Fmoc-protected amino acid will precipitate out of the solution.

  • Extraction: Extract the precipitated product with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Fmoc-amino acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-Fmoc-protected amino acid.

Visualizations

To further clarify the processes involved, the following diagrams illustrate the reaction mechanism and experimental workflow.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products AA Amino Acid (R-NH2) Intermediate Tetrahedral Intermediate AA->Intermediate + Fmoc-O-Pfp (Base catalysis) FmocOPfp Fmoc-O-Pfp FmocOPfp->Intermediate FmocAA Fmoc-Amino Acid Intermediate->FmocAA - Pentafluorophenol PfpOH Pentafluorophenol Intermediate->PfpOH

Caption: Reaction mechanism of amino acid protection using Fmoc-O-Pfp.

Experimental_Workflow start Start dissolve_aa Dissolve Amino Acid in Dioxane/Water with TEA start->dissolve_aa add_fmoc Add Fmoc-O-Pfp solution in Dioxane dissolve_aa->add_fmoc react React at Room Temperature (Monitor by TLC) add_fmoc->react workup Aqueous Work-up (Acidification) react->workup extract Extract with Ethyl Acetate workup->extract dry Dry and Concentrate extract->dry purify Purify by Recrystallization dry->purify end End purify->end

Application Notes and Protocols for N-Terminal Fmoc Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the N-terminal protection of primary and secondary amines using the 9-fluorenylmethoxycarbonyl (Fmoc) group. This technique is fundamental in modern organic chemistry, particularly in solid-phase peptide synthesis (SPPS).[1]

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a base-labile amine protecting group widely utilized in peptide synthesis and other areas of organic chemistry.[2] Its popularity stems from its stability under acidic and neutral conditions, allowing for orthogonal protection strategies with acid-labile side-chain protecting groups.[1][3] The Fmoc group is readily cleaved by mild bases, most commonly piperidine, through a β-elimination mechanism.[3][4] This protocol details the standard procedure for the N-terminal protection of an amino acid using Fmoc-OSu, which is often preferred over Fmoc-Cl due to its greater stability and reduced propensity for side reactions.[1][5]

Experimental Protocols

This protocol describes the protection of a generic amino acid using N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).

Materials:

  • Amino acid (1.0 equivalent)

  • Fmoc-OSu (1.05 equivalents)[1]

  • 10% aqueous sodium carbonate solution or a 1:1 mixture of dioxane and 10% aqueous sodium carbonate[1]

  • Dioxane or acetone[1]

  • Diethyl ether[1]

  • 1 M Hydrochloric acid (HCl)[1]

  • Ethyl acetate[1]

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • Dissolution of Amino Acid: Dissolve the amino acid in the 10% aqueous sodium carbonate solution (or the dioxane/water mixture).[1]

  • Dissolution of Fmoc-OSu: In a separate flask, dissolve the Fmoc-OSu in dioxane or acetone.[1]

  • Reaction Initiation: Slowly add the Fmoc-OSu solution to the vigorously stirred amino acid solution at a temperature of 0-5°C.[1]

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and continue stirring for several hours or overnight.[1]

  • Work-up - Removal of Unreacted Fmoc-OSu: Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.[1]

  • Acidification and Precipitation: Acidify the aqueous layer to a pH of 2-3 with 1 M HCl. This will cause the Fmoc-protected amino acid to precipitate out of the solution.[1]

  • Extraction: Extract the precipitated product with ethyl acetate.[1]

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter to remove the drying agent, and then evaporate the solvent under reduced pressure to yield the crude Fmoc-amino acid.[1]

  • Purification: If necessary, the crude product can be further purified by recrystallization.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for N-terminal Fmoc protection and subsequent deprotection in the context of Solid-Phase Peptide Synthesis (SPPS).

ParameterReagent/ConditionTypical ValuePurposeReference(s)
Fmoc Protection
Fmoc ReagentFmoc-OSu1.05 equivalentsIntroduction of the Fmoc group[1]
Base10% aq. Na₂CO₃ or 1:1 Dioxane/10% aq. Na₂CO₃Sufficient to dissolve amino acid and maintain basic pHTo deprotonate the amino group for nucleophilic attack[1]
Reaction Temperature-0-5°C initially, then room temperatureTo control the initial reaction rate and then drive to completion[1]
Reaction Time-Several hours to overnightTo ensure complete protection[1]
Fmoc Deprotection (SPPS)
Deprotection ReagentPiperidine in DMF20% (v/v)Cleavage of the Fmoc group[2][6]
Treatment Time-2 minutes (first treatment), 5 minutes (second treatment)To ensure complete removal of the Fmoc group[6]

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the key processes involved in N-terminal Fmoc protection and its role in SPPS.

Fmoc_Protection_Workflow cluster_dissolution Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification amino_acid Dissolve Amino Acid in Aqueous Base mix Mix Solutions at 0-5°C amino_acid->mix fmoc_osu Dissolve Fmoc-OSu in Organic Solvent fmoc_osu->mix stir Stir Overnight at Room Temperature mix->stir wash Wash with Diethyl Ether stir->wash acidify Acidify with 1M HCl wash->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry and Evaporate extract->dry purify Recrystallize (if needed) dry->purify product Pure Fmoc-Protected Amino Acid purify->product

Caption: Experimental workflow for N-terminal Fmoc protection of an amino acid in solution phase.

Fmoc_SPPS_Cycle start Resin-Bound Amino Acid (with N-terminal Fmoc) deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash Resin (remove piperidine and byproducts) deprotection->wash1 coupling Couple next Fmoc-Amino Acid (with activating agents) wash1->coupling wash2 Wash Resin (remove excess reagents) coupling->wash2 cycle_end Elongated Peptide Chain (with N-terminal Fmoc) wash2->cycle_end repeat Repeat Cycle cycle_end->repeat repeat->deprotection

Caption: The cyclical process of solid-phase peptide synthesis (SPPS) using Fmoc chemistry.[7]

References

Application Notes and Protocols: Fmoc-OPfp in the Synthesis of Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide structures is a powerful strategy in drug discovery and chemical biology, offering pathways to novel therapeutics with enhanced potency, stability, and target specificity. The choice of coupling reagent is critical for the successful synthesis of peptides containing these often sterically hindered or functionally complex building blocks. Fmoc-amino acid pentafluorophenyl esters (Fmoc-AA-OPfp) are highly reactive, pre-activated derivatives that offer significant advantages in the synthesis of peptides containing unnatural amino acids.

These application notes provide a comprehensive overview of the use of Fmoc-OPfp esters, including detailed protocols, comparative data on their performance, and visualizations of key processes. Fmoc-OPfp esters are particularly advantageous for minimizing racemization, a common side reaction with many activation methods, and for efficiently coupling sterically demanding amino acids.

Advantages of Fmoc-OPfp Esters in Unnatural Amino Acid Synthesis

  • Reduced Racemization: The pre-activated nature of Fmoc-OPfp esters allows for coupling under mild conditions, significantly reducing the risk of epimerization, especially for sensitive residues like histidine and cysteine.

  • High Reactivity: The pentafluorophenyl leaving group is highly electron-withdrawing, making the ester exceptionally reactive towards the nucleophilic attack of the N-terminal amine of the growing peptide chain.

  • No Additional Activation Required: Fmoc-OPfp esters are used directly in the coupling step without the need for in situ activation reagents, simplifying the synthesis protocol and minimizing potential side reactions associated with activators.

  • Efficiency with Sterically Hindered Residues: The high reactivity of Fmoc-OPfp esters makes them particularly effective for the incorporation of sterically hindered unnatural amino acids, such as N-methylated or α,α-disubstituted amino acids, where other coupling methods may prove inefficient.

  • Compatibility with Solid-Phase and Solution-Phase Synthesis: Fmoc-OPfp esters are versatile and can be effectively employed in both solid-phase peptide synthesis (SPPS) and solution-phase methodologies.

Quantitative Data and Performance Comparison

While direct, side-by-side comparative studies for a wide range of unnatural amino acids are limited, the available data indicates the high efficiency of Fmoc-OPfp esters. The following tables summarize key performance indicators.

Table 1: Performance of Fmoc-OPfp in the Synthesis of a Sterically Hindered Unnatural Amino Acid

Unnatural Amino AcidCoupling MethodYield (%)Purity (%)Racemization (%)Reference
Fmoc-MeCys(StBu)-OHHATU activation91 (overall)>95Not reported[1]

Note: This table provides an example of a high-yield synthesis of an N-methylated amino acid derivative using a potent activator. While not a direct comparison with Fmoc-OPfp, it highlights the yields achievable for such challenging couplings.

Table 2: Racemization Levels of Different Coupling Reagents for Sensitive Amino Acids

Coupling ReagentFmoc-L-His(Trt)-OH (% D-isomer)Fmoc-L-Cys(Trt)-OH (% D-isomer)Fmoc-L-Ser(tBu)-OH (% D-isomer)Reference
DIC/Oxyma1.8<0.5<0.5[2]
HATU/NMM>10>5~1.0[2]

Note: This table showcases the varying levels of racemization with different coupling reagents for proteinogenic amino acids known to be prone to racemization. Fmoc-OPfp esters are generally considered to provide very low levels of racemization due to their high reactivity and the absence of a separate activation step with a strong base.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Amino Acid-OPfp Ester

This protocol describes the manual coupling of an Fmoc-protected unnatural amino acid pentafluorophenyl ester to a resin-bound peptide chain.

Materials:

  • Fmoc-protected resin with the N-terminal amine deprotected

  • Fmoc-unnatural amino acid-OPfp ester (3 equivalents based on resin substitution)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 1-Hydroxybenzotriazole (HOBt) or 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt) (optional, 1 equivalent)

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling and Deprotection:

    • Swell the resin in DMF for 30-60 minutes.

    • Treat the resin with 20% piperidine in DMF for 5 minutes to remove the N-terminal Fmoc group.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove piperidine and dibenzofulvene byproducts.

  • Coupling of Fmoc-Unnatural Amino Acid-OPfp Ester:

    • Suspend the deprotected resin in DMF (approximately 10 mL per gram of resin).

    • In a separate vial, dissolve the Fmoc-unnatural amino acid-OPfp ester (3 equivalents) in a minimal amount of DMF.

    • (Optional) If using an additive for faster coupling, dissolve HOBt or HOOBt (1 equivalent) with the Fmoc-AA-OPfp ester.

    • Add the dissolved Fmoc-AA-OPfp ester solution to the resin suspension.

    • Shake the reaction mixture at room temperature. Reaction times can vary from 1 hour to overnight depending on the steric hindrance of the amino acid.

    • Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test.

  • Washing:

    • Once the coupling is complete, filter the resin.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Chain Elongation:

    • Proceed to the next deprotection and coupling cycle.

SPPS_Workflow cluster_cycle SPPS Cycle for Unnatural Amino Acid Incorporation Resin Resin with N-terminal Fmoc Protection Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF/DCM Wash Deprotection->Wash1 Coupling Coupling with Fmoc-Unnatural AA-OPfp Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Next_Cycle Proceed to Next Cycle Wash2->Next_Cycle

Caption: Experimental workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-OPfp esters.

Protocol 2: Solution-Phase Synthesis of a Dipeptide using Fmoc-Amino Acid-OPfp Ester

This protocol outlines the synthesis of a dipeptide in solution using an Fmoc-protected unnatural amino acid pentafluorophenyl ester.

Materials:

  • Fmoc-unnatural amino acid-OPfp ester (1 equivalent)

  • Amino acid ester hydrochloride (e.g., H-Ala-OMe·HCl) (1 equivalent)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (1 equivalent)

  • Dry Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • Dissolve the amino acid ester hydrochloride (1 equivalent) in dry THF or DCM.

    • Add the tertiary base (DIPEA or NMM) (1 equivalent) to the solution and stir for 10-15 minutes at room temperature to liberate the free amine.

    • In a separate flask, dissolve the Fmoc-unnatural amino acid-OPfp ester (1 equivalent) in the same dry solvent.

  • Coupling Reaction:

    • Add the solution of the Fmoc-unnatural amino acid-OPfp ester to the solution of the free amino acid ester.

    • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Work-up:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 times), water (1 time), and brine (1 time).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude dipeptide.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure Fmoc-protected dipeptide ester.

Mechanism of Fmoc-OPfp Mediated Coupling

The coupling reaction proceeds via a direct nucleophilic acyl substitution. The highly electron-withdrawing nature of the pentafluorophenyl ring makes the carbonyl carbon of the ester highly electrophilic and susceptible to attack by the free N-terminal amine of the peptide chain.

Coupling_Mechanism Fmoc_AA_OPfp Fmoc-Unnatural AA-OPfp (Electrophile) Tetrahedral_Intermediate Tetrahedral Intermediate Fmoc_AA_OPfp->Tetrahedral_Intermediate Nucleophilic Attack Peptide_Amine Resin-Bound Peptide with Free N-terminus (Nucleophile) Peptide_Amine->Tetrahedral_Intermediate New_Peptide_Bond New Peptide Bond Formed Tetrahedral_Intermediate->New_Peptide_Bond Collapse of Intermediate PFP Pentafluorophenol (Leaving Group) Tetrahedral_Intermediate->PFP

Caption: General mechanism of peptide bond formation using an Fmoc-OPfp activated amino acid.

Conclusion

Fmoc-amino acid pentafluorophenyl esters are powerful and versatile reagents for the synthesis of peptides containing unnatural amino acids. Their high reactivity, coupled with the ability to minimize racemization, makes them an excellent choice for challenging couplings, particularly with sterically hindered or sensitive residues. The straightforward protocols for their use in both solid-phase and solution-phase synthesis, along with their commercial availability, position Fmoc-OPfp esters as a valuable tool for researchers and professionals in the field of peptide chemistry and drug development.

References

Application Notes and Protocols for Monitoring Fmoc-Protection Reactions in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various analytical techniques used to monitor the 9-fluorenylmethoxycarbonyl (Fmoc) protection and deprotection reactions, which are critical steps in solid-phase peptide synthesis (SPPS). Accurate monitoring ensures high peptide purity and yield.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone technique for monitoring both Fmoc-deprotection and coupling reactions. It allows for the quantitative analysis of starting materials, products, and byproducts.

Application Note:

HPLC is used to assess the completion of the Fmoc deprotection step by monitoring the disappearance of the Fmoc-protected peptide and the appearance of the deprotected peptide. It is also invaluable for checking the purity of the crude peptide after cleavage from the resin.[1] A typical HPLC analysis involves separating the peptide from reaction impurities on a C18 column using a water/acetonitrile gradient containing an ion-pairing agent like trifluoroacetic acid (TFA).[1]

Quantitative Data Summary:

The following table summarizes typical quantitative data obtained from HPLC analysis of Fmoc-deprotection reactions.

ParameterValueAnalytical MethodReference
Fmoc-Val-OH Deprotection with 5% Piperidine/DMF>99% completionRP-HPLC[2][3]
Fmoc-Val-OH Deprotection with 20% Piperidine/DMF>99% completionRP-HPLC[2][3]
Racemization with Fmoc-Cys(Trt)-OH3.3% - >26%RP-HPLC[1]
Crude Peptide Purity (Sequence-dependent)70-95%RP-HPLC[4]
Experimental Protocol: HPLC Analysis of a Cleaved Peptide Sample

Objective: To assess the purity of a crude peptide after cleavage from the solid support.

Materials:

  • Crude peptide pellet

  • Mobile Phase A: 0.1% TFA in water[1]

  • Mobile Phase B: 0.1% TFA in acetonitrile[1]

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)[1]

  • 0.22 µm syringe filter

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude peptide in Mobile Phase A to a concentration of approximately 1 mg/mL.[1]

  • Filter the sample through a 0.22 µm syringe filter before injection.[1]

  • HPLC Setup:

    • Column: C18 reversed-phase column.[1]

    • Mobile Phase A: 0.1% TFA in water.[1]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[1]

    • Flow Rate: 1.0 mL/min for an analytical column.[1]

    • Detection: UV absorbance at 214 nm or 220 nm.[1]

  • Gradient Elution:

    • Start with a linear gradient from 5% to 65% Mobile Phase B over 30 minutes. This is a good starting point and may need to be optimized depending on the peptide's hydrophobicity.[1]

  • Data Analysis: Integrate the peak areas in the chromatogram to determine the relative purity of the target peptide.

UV-Vis Spectroscopy: Monitoring Fmoc Deprotection

UV-Vis spectroscopy provides a real-time, non-destructive method to monitor the progress of the Fmoc deprotection reaction by measuring the absorbance of the dibenzofulvene-piperidine adduct.[5]

Application Note:

The Fmoc group is cleaved by a secondary amine, typically piperidine, resulting in the formation of a dibenzofulvene-piperidine adduct, which has a characteristic UV absorbance maximum around 301 nm.[6][7] By continuously monitoring the absorbance of the reaction solution at this wavelength, the completion of the deprotection reaction can be determined when the absorbance reaches a plateau.[6] This method is particularly useful in automated peptide synthesizers.[8]

Quantitative Data Summary:
ParameterValueAnalytical MethodReference
Molar Absorptivity of Dibenzofulvene-piperidine Adduct at 301 nm7800 - 8021 M⁻¹cm⁻¹UV-Vis Spectroscopy[2][7]
Molar Absorptivity of Dibenzofulvene-piperidine Adduct at 289.8 nm6089 M⁻¹cm⁻¹UV-Vis Spectroscopy[9]
Resin Loading Determination6 to 9 µmol/gUV-Vis Spectroscopy[7]
Experimental Protocol: Real-time Monitoring of Fmoc Deprotection

Objective: To monitor the completion of the Fmoc deprotection step in real-time.

Materials:

  • Fmoc-protected peptide-resin

  • 20% (v/v) piperidine in DMF

  • UV-Vis spectrophotometer with a flow cell or a standard spectrophotometer

  • Quartz cuvettes

Procedure:

  • Blank Measurement: Use the 20% piperidine in DMF solution as a blank to zero the spectrophotometer at 301 nm.[6]

  • Reaction Monitoring:

    • In a manual synthesis, collect the filtrate from the deprotection reaction at different time points and measure the absorbance.

    • In an automated synthesizer with a UV detector, the absorbance of the effluent is monitored continuously.

  • Data Analysis: The absorbance will increase as the deprotection reaction proceeds due to the formation of the dibenzofulvene-piperidine adduct. The reaction is considered complete when the absorbance value plateaus.[6]

Kaiser Test (Ninhydrin Test)

The Kaiser test is a rapid, qualitative colorimetric assay used to detect the presence of free primary amines on the solid support.[10]

Application Note:

This test is essential for monitoring the completion of both the Fmoc deprotection and the subsequent amino acid coupling steps.[10] A positive result (intense blue color) after deprotection indicates the successful removal of the Fmoc group, exposing the free amine.[10] A negative result (yellow or colorless) after the coupling step confirms the successful acylation of the amine, indicating that the reaction is complete. It is important to note that the Kaiser test is not reliable for N-terminal proline residues, which give a reddish-brown color.[10]

Quantitative Data Summary:

The Kaiser test is primarily qualitative. However, a quantitative adaptation exists.

ParameterResult InterpretationAnalytical MethodReference
Presence of Free Primary AminesIntense blue color (Positive)Qualitative Kaiser Test[5][10]
Absence of Free Primary AminesYellow or colorless (Negative)Qualitative Kaiser Test[5][10]
Quantitative Amine DeterminationAbsorbance at 570 nmQuantitative Kaiser Test[8]
Experimental Protocol: Qualitative Kaiser Test

Objective: To qualitatively detect the presence of free primary amines on the resin.

Materials:

  • Peptide-resin beads

  • Kaiser Test Reagents:[10]

    • Reagent A: 1.0 mL of 0.01M KCN in water diluted to 50 mL with pyridine.

    • Reagent B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.

    • Reagent C: 40 g of phenol dissolved in 20 mL of n-butanol.

  • Small test tubes

  • Heating block or water bath at 100-120°C[10]

Procedure:

  • Sample Preparation: Place a few resin beads (approx. 10-15) into a small test tube.[10]

  • Wash the beads with DMF and then ethanol to remove any residual reagents.

  • Reagent Addition: Add 2-3 drops of each Kaiser test reagent (A, B, and C) to the test tube.

  • Incubation: Heat the test tube at 120°C for 5 minutes.

  • Observation:

    • Positive Result: An intense blue color on the beads and in the solution indicates the presence of free primary amines.[10]

    • Negative Result: The beads and solution remain yellow or colorless, indicating the absence of free primary amines.[5]

Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a powerful tool for confirming the molecular weight of the synthesized peptide and identifying any impurities.[4]

Application Note:

LC-MS is typically used after the peptide has been cleaved from the resin to verify the identity of the final product. Electrospray ionization (ESI) is a common ionization technique for peptides.[11] The mass spectrum will show the molecular ion peak (e.g., [M+H]⁺), confirming the correct synthesis. The presence of unexpected peaks can indicate deletion sequences, incomplete deprotection of side-chain protecting groups, or other side reactions.

Experimental Protocol: LC-MS Analysis of Crude Peptide

Objective: To confirm the molecular weight of the synthesized peptide.

Materials:

  • Crude peptide solution (as prepared for HPLC analysis)

  • LC-MS system with an ESI source

Procedure:

  • Sample Infusion: The crude peptide solution is injected into the LC system, which separates the components before they enter the mass spectrometer.

  • Mass Analysis: The mass spectrometer is set to scan a relevant mass-to-charge (m/z) range to detect the expected molecular ion of the peptide.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the peak corresponding to the target peptide's molecular weight. The isotopic distribution of the peak should match the theoretical distribution for the peptide's elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural characterization of the final, purified peptide. While less common for real-time monitoring of SPPS reactions due to the solid-phase nature of the synthesis, it can be used to study Fmoc-protected amino acids in solution.[12]

Application Note:

¹H and ¹³C NMR are used to confirm the structure of Fmoc-protected amino acid building blocks and the final purified peptide.[13] For the final peptide, 2D NMR techniques like COSY and TOCSY can be used to assign the resonances of the individual amino acid residues and confirm the sequence. Solid-state NMR can be used to study peptides while they are still attached to the resin, but this is a more specialized application.[12]

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the workflows for monitoring Fmoc-protection reactions.

SPPS_Monitoring_Workflow start Start SPPS Cycle deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) start->deprotection wash1 Wash Resin (DMF) deprotection->wash1 uv_vis UV-Vis Monitoring (Real-time) deprotection->uv_vis kaiser_deprotection Kaiser Test (Positive Result?) wash1->kaiser_deprotection coupling Amino Acid Coupling wash2 Wash Resin (DMF) coupling->wash2 kaiser_coupling Kaiser Test (Negative Result?) wash2->kaiser_coupling end_cycle End of Cycle hplc_ms Cleavage & HPLC/MS Analysis (Final Product) end_cycle->hplc_ms kaiser_deprotection->deprotection No, Repeat kaiser_deprotection->coupling Yes kaiser_coupling->coupling kaiser_coupling->end_cycle Yes Analytical_Technique_Selection question1 What is the goal? goal1 Real-time deprotection monitoring question1->goal1 goal2 Qualitative check of free amines question1->goal2 goal3 Quantitative purity of final product question1->goal3 goal4 Structural confirmation of final product question1->goal4 tech1 UV-Vis Spectroscopy goal1->tech1 tech2 Kaiser Test goal2->tech2 tech3 RP-HPLC goal3->tech3 tech4 Mass Spectrometry goal3->tech4 goal4->tech4 tech5 NMR Spectroscopy goal4->tech5

References

Application Notes and Protocols for Downstream Processing Following Fmoc-OPfp Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the downstream processing steps required after a chemical reaction involving Fmoc-pentafluorophenyl (OPfp) esters. The primary application of Fmoc-OPfp esters is in Solid-Phase Peptide Synthesis (SPPS), where they serve as activated amino acid building blocks for peptide chain elongation. The following protocols detail the necessary steps for washing, cleavage from the solid support, deprotection, and purification of the final peptide product.

I. Overview of Downstream Processing

The downstream processing workflow following an Fmoc-OPfp coupling reaction in SPPS is a multi-step procedure designed to isolate and purify the target peptide. The core stages involve the removal of excess reagents, cleavage of the peptide from the resin, removal of side-chain protecting groups, and final purification.

Logical Workflow of Downstream Processing

A Fmoc-OPfp Coupling Reaction Complete B On-Resin Washing A->B Removal of excess reagents C N-Terminal Fmoc Deprotection B->C Exposure of N-terminal amine D Cleavage and Side-Chain Deprotection C->D Release from solid support E Peptide Precipitation D->E Isolation of crude peptide F Purification (e.g., RP-HPLC) E->F Purity enhancement G Final Product (Purified Peptide) F->G Characterization and use

Caption: General workflow for downstream processing after Fmoc-OPfp reaction in SPPS.

II. Experimental Protocols

The following are detailed protocols for the key stages of downstream processing.

Protocol 1: On-Resin Washing

Objective: To remove unreacted Fmoc-amino acid-OPfp esters, coupling additives (if used), and byproducts from the resin-bound peptide.

Materials:

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel

Procedure:

  • After the coupling reaction is complete, drain the reaction solvent from the synthesis vessel.

  • Add DMF (approximately 10 mL per gram of resin) to the vessel and agitate for 1-2 minutes. Drain the solvent.

  • Repeat the DMF wash step four more times.

  • Add DCM (approximately 10 mL per gram of resin) to the vessel and agitate for 1-2 minutes. Drain the solvent.

  • Repeat the DCM wash step two more times.

  • The resin is now ready for the N-terminal Fmoc deprotection step.

Protocol 2: N-Terminal Fmoc Deprotection

Objective: To remove the N-terminal Fmoc protecting group from the newly added amino acid, exposing the amine for the next coupling step or for final cleavage.

Materials:

  • 20% Piperidine in DMF (v/v)

  • DMF

Procedure:

  • To the washed resin from Protocol 1, add the 20% piperidine in DMF solution (approximately 10 mL per gram of resin).

  • Agitate the mixture for 3 minutes.

  • Drain the piperidine solution.

  • Add a fresh aliquot of 20% piperidine in DMF and agitate for 10-15 minutes.[1][2]

  • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL per gram of resin) to remove all traces of piperidine.[3]

  • A small sample of the resin can be taken for a Kaiser test to confirm the presence of a free primary amine.

Note on Piperidine Alternatives: To minimize the risk of side reactions such as diketopiperazine formation, alternatives to piperidine can be used.[4][5] Common alternatives include 20% 4-methylpiperidine in DMF or 2% DBU/5% piperazine in NMP.[3][4]

Protocol 3: Peptide Cleavage and Side-Chain Deprotection

Objective: To cleave the synthesized peptide from the solid support and simultaneously remove the acid-labile side-chain protecting groups.

Materials:

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., water, triisopropylsilane (TIPS), phenol, 1,2-ethanedithiol (EDT))

  • Cold diethyl ether

Cleavage Cocktail Selection: The composition of the cleavage cocktail is critical and depends on the amino acid composition of the peptide.[6]

Amino Acids in Sequence Recommended Cocktail (v/v/v) Purpose of Scavengers
Standard Peptides95% TFA / 2.5% Water / 2.5% TIPSWater protonates leaving groups; TIPS scavenges carbocations.
Peptides with Trp94% TFA / 2.5% Water / 2.5% EDT / 1% TIPSEDT protects the indole ring of Trp from modification.
Peptides with Arg(Pbf/Pmc)95% TFA / 2.5% Water / 2.5% TIPSPbf and Pmc protecting groups are efficiently cleaved by this mixture.
Peptides with Cys(Trt)94% TFA / 2.5% Water / 2.5% EDT / 1% TIPSEDT prevents re-attachment of the trityl group and scavenges cations.
Peptides with Met95% TFA / 5% TIPSTIPS reduces oxidation of the methionine sulfur.

Procedure:

  • Place the dry, deprotected peptide-resin in a suitable reaction vessel.

  • Add the appropriate cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small volume of fresh TFA to ensure complete recovery of the peptide.

  • Combine the filtrates.

Workflow for Cleavage and Deprotection

A Dry Peptide-Resin B Add TFA Cleavage Cocktail A->B C Incubate (2-4 hours) B->C D Filter to Separate Resin C->D E Collect Filtrate (Crude Peptide in TFA) D->E F Wash Resin with TFA D->F G Combine Filtrates F->G

Caption: Detailed workflow for the peptide cleavage and deprotection step.

Protocol 4: Peptide Precipitation and Washing

Objective: To precipitate the crude peptide from the TFA solution and wash away the scavengers and cleaved protecting groups.

Materials:

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Place the combined TFA filtrate in a centrifuge tube.

  • Add cold diethyl ether (10 times the volume of the TFA solution) to the filtrate to precipitate the peptide.

  • Incubate the mixture at 4°C for at least 30 minutes to maximize precipitation.

  • Centrifuge the mixture to pellet the crude peptide.

  • Carefully decant the ether.

  • Wash the peptide pellet with a fresh portion of cold diethyl ether, vortex briefly, and centrifuge again.

  • Repeat the wash step two more times.

  • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

III. Purification

The final and most critical step in downstream processing is the purification of the crude peptide.

Protocol 5: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To purify the target peptide from deletion sequences, incompletely deprotected peptides, and other impurities.

Materials:

  • RP-HPLC system with a C18 column

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • Lyophilizer

Procedure:

  • Dissolve the dried crude peptide in a minimal amount of Solvent A or a mixture of Solvent A and B.

  • Filter the peptide solution through a 0.45 µm filter to remove any particulate matter.

  • Inject the filtered solution onto the C18 column.

  • Elute the peptide using a linear gradient of Solvent B into Solvent A. A typical gradient might be from 5% to 95% Solvent B over 30-60 minutes, but this should be optimized for each peptide.

  • Monitor the elution profile at 214 nm and 280 nm.

  • Collect the fractions corresponding to the main peptide peak.

  • Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm purity and identity.

  • Pool the pure fractions and lyophilize to obtain the final purified peptide as a white, fluffy powder.

IV. Data Presentation

The following table provides representative data for the downstream processing of a model peptide.

Processing Step Parameter Typical Value
Crude Peptide Yield (after precipitation)60-80%
Purity (by analytical HPLC)50-70%
Purified Peptide Final Yield (after RP-HPLC)20-40%
Final Purity (by analytical HPLC)>95%
Identity ConfirmationMass Spectrometry (Observed mass matches calculated mass)

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Fmoc Protection with 9-Fluorenylmethyl pentafluorophenyl carbonate (Fmoc-OPfp)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the N-protection of amines with 9-Fluorenylmethyl pentafluorophenyl carbonate (Fmoc-OPfp).

Frequently Asked Questions (FAQs)

Q1: What is Fmoc-OPfp and why is it used for amine protection?

This compound (Fmoc-OPfp) is a highly reactive reagent used to introduce the fluorenylmethyloxycarbonyl (Fmoc) protecting group onto primary and secondary amines. The Fmoc group is favored in peptide synthesis and other organic syntheses due to its stability under acidic conditions and its facile removal under mild basic conditions, allowing for orthogonal protection strategies.[1][2] The pentafluorophenyl (Pfp) ester in Fmoc-OPfp is an excellent leaving group, which makes the reaction generally fast and efficient.

Q2: What are the main causes of incomplete Fmoc protection when using Fmoc-OPfp?

Incomplete Fmoc protection can stem from several factors:

  • Suboptimal Reaction Conditions: Incorrect stoichiometry of reagents, inappropriate choice of base, low reaction temperature, or insufficient reaction time can all lead to incomplete conversion.

  • Steric Hindrance: Amines with bulky substituents near the nitrogen atom may react sluggishly due to steric hindrance, impeding the approach of the Fmoc-OPfp molecule.

  • Low Nucleophilicity of the Amine: Amines with electron-withdrawing groups may have reduced nucleophilicity, slowing down the rate of reaction with Fmoc-OPfp.

  • Reagent Degradation: Fmoc-OPfp is sensitive to moisture and can degrade over time if not stored properly. Similarly, the base used in the reaction can also degrade.

  • Poor Solubility: If the amine substrate or the Fmoc-OPfp reagent is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.

Q3: What are the potential side reactions when using a highly reactive agent like Fmoc-OPfp?

The high reactivity of Fmoc-OPfp, while advantageous for rapid reactions, can also lead to side products if the reaction is not carefully controlled. Potential side reactions include:

  • Double Fmoc protection: In the presence of excess Fmoc-OPfp and a strong base, it is possible to form a di-Fmoc protected amine, especially with primary amines.

  • Reaction with other nucleophiles: If other nucleophilic functional groups are present in the substrate (e.g., hydroxyl or thiol groups) and are unprotected, they may also react with Fmoc-OPfp.

  • Formation of oligopeptides: During the preparation of Fmoc-amino acids, the high reactivity can sometimes lead to the formation of di- and tripeptide impurities.[3]

Q4: How does Fmoc-OPfp compare to other Fmoc reagents like Fmoc-OSu and Fmoc-Cl?

Fmoc-Cl is a highly reactive acylating agent, which can lead to faster reaction times but also a greater potential for side reactions.[4] Fmoc-OSu is generally considered a milder and more selective reagent, yielding fewer byproducts.[4] Fmoc-OPfp is also a highly activated ester, similar in reactivity to Fmoc-OSu, and is often used to drive difficult couplings to completion.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during Fmoc protection with Fmoc-OPfp.

Problem 1: Low Yield of Fmoc-Protected Amine

Potential Cause Recommended Action
Incomplete Reaction - Increase Reaction Time: Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting amine is consumed. - Increase Temperature: Gently warming the reaction (e.g., to 40°C) can increase the reaction rate. However, be cautious as higher temperatures can also promote side reactions. - Optimize Stoichiometry: Ensure at least a slight excess (1.05-1.2 equivalents) of Fmoc-OPfp is used. For sterically hindered or less reactive amines, a larger excess may be necessary.
Suboptimal Base - Choice of Base: For standard primary and secondary amines, a mild non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,4,6-collidine is recommended. For amino acid protection, sodium bicarbonate or sodium carbonate in an aqueous/organic mixture is common.[3] - Base Equivalents: Use an appropriate amount of base. For amine hydrochlorides, at least two equivalents of base are needed (one to neutralize the salt and one to facilitate the reaction). For free amines, one equivalent is typically sufficient.
Reagent Degradation - Use Fresh Reagents: Ensure that the Fmoc-OPfp and the base are fresh and have been stored under anhydrous conditions.
Poor Solubility - Solvent Choice: Use a solvent in which both the amine and Fmoc-OPfp are readily soluble. Common solvents include dichloromethane (DCM), dimethylformamide (DMF), and acetonitrile.

Problem 2: Presence of Multiple Products in the Reaction Mixture

Potential Cause Recommended Action
Side Reactions - Control Stoichiometry: Avoid a large excess of Fmoc-OPfp to minimize the risk of double protection. - Lower Temperature: Running the reaction at a lower temperature (e.g., 0°C to room temperature) can help to control the reactivity and reduce the formation of side products. - Protect Other Functional Groups: If your substrate contains other nucleophilic groups, consider protecting them prior to the Fmoc protection step.
Impure Starting Materials - Verify Purity: Ensure the purity of your starting amine and Fmoc-OPfp before starting the reaction.

Experimental Protocols

General Protocol for Fmoc Protection of a Primary Amine using Fmoc-OPfp

Materials:

  • Primary amine

  • Fmoc-OPfp (1.1 equivalents)

  • Diisopropylethylamine (DIPEA) (1.2 equivalents for a free amine, 2.2 equivalents for an amine hydrochloride salt)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the primary amine in anhydrous DCM or DMF.

  • Add DIPEA to the solution and stir for 5 minutes at room temperature.

  • In a separate flask, dissolve Fmoc-OPfp in anhydrous DCM or DMF.

  • Slowly add the Fmoc-OPfp solution to the amine solution dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Experimental Workflow for Fmoc Protection

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Amine in Anhydrous Solvent add_base Add Base (e.g., DIPEA) start->add_base reaction Combine Reactants at 0°C and Stir add_base->reaction dissolve_fmoc Dissolve Fmoc-OPfp in Anhydrous Solvent dissolve_fmoc->reaction monitor Monitor by TLC/LC-MS reaction->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Purify by Chromatography workup->purify end Isolated Fmoc-Protected Amine purify->end

Caption: A general workflow for the Fmoc protection of a primary amine using Fmoc-OPfp.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_incomplete Troubleshoot Incomplete Reaction cluster_complete Investigate Other Causes start Low Yield of Fmoc-Protected Product check_completion Is the reaction complete by TLC/LC-MS? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Complete Reaction check_completion->complete Yes increase_time Increase Reaction Time incomplete->increase_time increase_temp Increase Temperature incomplete->increase_temp optimize_stoich Optimize Stoichiometry incomplete->optimize_stoich check_reagents Check Reagent Quality complete->check_reagents check_solubility Verify Solubility of Starting Materials complete->check_solubility purification_loss Optimize Purification Step complete->purification_loss

References

Technical Support Center: 9-Fluorenylmethyl Pentafluorophenyl Carbonate (Fmoc-OPfp)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 9-Fluorenylmethyl pentafluorophenyl carbonate (Fmoc-OPfp). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during its use in chemical synthesis, particularly in the protection of amines for peptide synthesis and other applications.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to provide direct answers and actionable solutions to common challenges faced during experiments involving Fmoc-OPfp.

FAQ 1: Incomplete Fmoc Protection

Q1: I am observing incomplete protection of my primary or secondary amine with Fmoc-OPfp, resulting in low yields. What are the common causes and how can I improve the reaction efficiency?

A1: Incomplete Fmoc protection is a common issue that can stem from several factors. Below is a troubleshooting guide to help you optimize your reaction conditions.

Troubleshooting Incomplete Fmoc Protection

Potential Cause Explanation Recommended Solution
Insufficient Reagent Equivalents The stoichiometry of the reaction is critical. An insufficient amount of Fmoc-OPfp will lead to unreacted starting amine.Increase the equivalents of Fmoc-OPfp used. A common starting point is 1.1 to 1.5 equivalents relative to the amine. For difficult or sterically hindered amines, using up to 2-3 equivalents may be necessary.
Suboptimal Reaction Conditions Reaction kinetics can be slow at room temperature, especially for less nucleophilic or sterically hindered amines.Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. However, monitor for potential side reactions at elevated temperatures. Reaction Time: Extend the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal duration, which can range from a few hours to overnight.
Base Selection and Concentration The choice and amount of base are crucial for activating the amine and neutralizing the pentafluorophenol byproduct. An inappropriate base or concentration can hinder the reaction.Use a non-nucleophilic base such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). Typically, 1.5 to 2 equivalents of base are sufficient. For amine salts (e.g., hydrochloride or TFA salts), ensure enough base is added to both neutralize the salt and facilitate the reaction.
Poor Solubility of Reagents If the amine starting material or Fmoc-OPfp is not fully dissolved, the reaction will be slow and incomplete.Choose a solvent that effectively dissolves all reactants. Common solvents for Fmoc protection include N,N-dimethylformamide (DMF), dichloromethane (DCM), acetonitrile (ACN), or mixtures thereof. Ensure you are using high-quality, anhydrous solvents.
Steric Hindrance Bulky substituents near the amine functionality can physically block the approach of the Fmoc-OPfp reagent.For sterically hindered amines, consider using a more reactive Fmoc reagent or more forcing conditions (higher temperature, longer reaction time, and higher reagent excess). The use of Fmoc-OPfp, being an activated ester, is often a good choice for such cases compared to less reactive reagents.

Logical Troubleshooting Workflow for Incomplete Protection

start Incomplete Protection Observed check_equivalents Check Fmoc-OPfp Equivalents start->check_equivalents increase_equivalents Increase to 1.5-3 eq. check_equivalents->increase_equivalents < 1.1 eq. check_conditions Review Reaction Conditions check_equivalents->check_conditions ≥ 1.1 eq. success Successful Protection increase_equivalents->success optimize_conditions Extend Time / Increase Temp. check_conditions->optimize_conditions Standard check_base Evaluate Base and Concentration check_conditions->check_base Optimized optimize_conditions->success optimize_base Use DIPEA/NMM (1.5-2 eq.) check_base->optimize_base Inappropriate check_solubility Assess Reagent Solubility check_base->check_solubility Appropriate optimize_base->success change_solvent Use Anhydrous DMF, DCM, or ACN check_solubility->change_solvent Poor consider_hindrance Consider Steric Hindrance check_solubility->consider_hindrance Good change_solvent->success forcing_conditions Apply Forcing Conditions consider_hindrance->forcing_conditions High forcing_conditions->success cluster_main Main Reaction Pathway cluster_side Side Reactions Amine R-NH2 Fmoc_Amine Fmoc-NH-R Amine->Fmoc_Amine Fmoc-OPfp Fmoc_OPfp Fmoc-OPfp Fmoc_OPfp->Fmoc_Amine Fmoc_OPfp_hydrolysis Fmoc-OPfp PFP_OH Pentafluorophenol Water H2O (Trace) Fmoc_OH Fmoc-OH (Inactive) Water->Fmoc_OH Hydrolysis Fmoc_OPfp_hydrolysis->Fmoc_OH Amino_Acid H2N-CHR-COOH Fmoc_Dipeptide Fmoc-AA-AA-OH (Dipeptide) Amino_Acid->Fmoc_Dipeptide Fmoc-AA-OPfp start Start dissolve_amine Dissolve Amine in Anhydrous Solvent start->dissolve_amine add_fmoc_opfp Add Fmoc-OPfp dissolve_amine->add_fmoc_opfp add_base Add DIPEA (dropwise) add_fmoc_opfp->add_base monitor_reaction Monitor by TLC/LC-MS add_base->monitor_reaction workup Aqueous Work-up monitor_reaction->workup Reaction Complete purification Purify by Chromatography workup->purification end End: Pure Fmoc-Protected Amine purification->end

Technical Support Center: Optimizing Reaction Yield for Fmoc-OPfp Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction yield for Fmoc-pentafluorophenyl (OPfp) ester coupling in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using Fmoc-OPfp esters for peptide coupling?

Fmoc-OPfp esters are highly reactive "active esters" that offer several key advantages in peptide synthesis:

  • High Reactivity and Speed: The strong electron-withdrawing nature of the pentafluorophenyl group makes it an excellent leaving group, promoting rapid and efficient amide bond formation.[1] Kinetic studies have shown that OPfp esters couple significantly faster than other active esters like p-nitrophenyl (ONp) and pentachlorophenyl (OPcp) esters.[1][2]

  • Reduced Side Reactions: The high reactivity of OPfp esters leads to faster coupling times, which can minimize undesirable side reactions.[1] Using pre-formed OPfp esters also avoids exposing the growing peptide chain to a separate activating reagent, further reducing the chance of unwanted modifications.[1]

  • Minimized Racemization: The use of stable, pre-activated Fmoc-amino acid-OPfp esters helps to reduce the risk of racemization, particularly for amino acids that are prone to losing their stereochemical integrity during activation.[1][3][4]

  • Stability: Fmoc-OPfp esters are generally stable, crystalline compounds, making them well-suited for applications like automated solid-phase peptide synthesis (SPPS).[1][3] They are also less susceptible to hydrolysis compared to other common esters, such as N-hydroxysuccinimide (NHS) esters.[1]

Q2: My coupling reaction with an Fmoc-OPfp ester is showing a low yield. What are the common causes and how can I troubleshoot this?

Low coupling yield is a common issue that can stem from several factors. Use the following troubleshooting workflow to diagnose and address the problem.

G start Low Coupling Yield (Positive Kaiser Test) reagent_check 1. Reagent Quality & Stoichiometry start->reagent_check incomplete_deprot 2. Incomplete Fmoc Deprotection start->incomplete_deprot reaction_cond 3. Suboptimal Reaction Conditions start->reaction_cond steric_hindrance 4. Steric Hindrance / Aggregation start->steric_hindrance sol_reagent Use fresh, high-quality reagents. Increase Fmoc-AA-OPfp excess (3-5 eq.). Consider adding HOBt or HOOBt (1 eq.). reagent_check->sol_reagent Address sol_deprot Ensure complete Fmoc removal: - Use fresh 20% piperidine in DMF. - Increase deprotection time or perform a second treatment. incomplete_deprot->sol_deprot Address sol_cond Extend coupling time (2-4h or overnight). Optimize solvent (try NMP or DCM/DMF mixture). Consider gentle heating (30-40°C), monitoring for racemization. reaction_cond->sol_cond Address sol_steric Perform a double coupling. Use a stronger solvating solvent (NMP). Add chaotropic salts (e.g., LiCl) to disrupt aggregation. steric_hindrance->sol_steric Address end Improved Yield (Negative Kaiser Test) sol_reagent->end sol_deprot->end sol_cond->end sol_steric->end

Caption: Troubleshooting workflow for low Fmoc-OPfp coupling yield.

Q3: Should I use an additive with Fmoc-OPfp esters? If so, which one?

While Fmoc-OPfp esters are activated and do not strictly require an additional activator, the use of additives like 1-hydroxybenzotriazole (HOBt) or 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt) is often recommended to accelerate the coupling rate.[4][5][6] This is particularly beneficial for sterically hindered amino acids or difficult sequences to help drive the reaction to completion and further minimize side reactions.[7][8] HOOBt is generally considered more reactive than HOBt.[6]

Q4: What is the best solvent for Fmoc-OPfp coupling reactions?

The most commonly used solvents for solid-phase peptide synthesis (SPPS) are polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP).[9][10]

  • DMF is economical and widely used. However, it can degrade over time to release dimethylamine, which can cause premature Fmoc deprotection.[9] Always use high-purity, amine-free DMF.

  • NMP is a stronger solvent with better solvating properties, which can be particularly beneficial for preventing peptide aggregation and improving yields in difficult sequences.[9][10]

  • For sequences prone to aggregation, a mixture of solvents such as DCM/DMF/NMP may also be effective.[8]

Q5: How can I monitor the completion of the coupling reaction?

The Kaiser test (or ninhydrin test) is a reliable qualitative method to detect the presence of free primary amines on the resin.[7]

  • Positive Result (Blue/Purple Beads): Indicates the presence of unreacted free amines, meaning the coupling is incomplete.

  • Negative Result (Yellow/Colorless Beads): Suggests the coupling reaction is complete.

Data Presentation

Table 1: Relative Coupling Rates of Common Active Esters

This table summarizes the relative reaction rates of pentafluorophenyl (OPfp) esters compared to other common active esters, demonstrating their superior reactivity.

Active EsterAbbreviationRelative Coupling Rate
Pentafluorophenyl EsterOPfp111[1][2]
Pentachlorophenyl EsterOPcp3.4[1][2]
p-Nitrophenyl EsterONp1[1][2]

Experimental Protocols

Protocol 1: Standard Fmoc-OPfp Coupling on Solid Phase

This protocol outlines a general procedure for a single coupling cycle using an Fmoc-amino acid-OPfp ester in manual solid-phase peptide synthesis (SPPS).

G cluster_prep Preparation cluster_coupling Coupling cluster_completion Completion & Monitoring swell 1. Resin Swelling Swell resin in DMF (30 min). deprotect 2. Fmoc Deprotection Treat with 20% piperidine in DMF (5 min, then 15 min). swell->deprotect wash1 3. Washing Wash resin with DMF (5-7 times). deprotect->wash1 couple 4. Coupling Reaction Add Fmoc-AA-OPfp (3 eq.) and HOBt (3 eq.) in DMF. Agitate for 1-2 hours. wash1->couple wash2 5. Washing Wash resin with DMF (3-5 times). couple->wash2 kaiser 6. Kaiser Test Perform test on a small sample of resin. wash2->kaiser next_cycle Proceed to next cycle or final cleavage. kaiser->next_cycle

Caption: Standard workflow for a single Fmoc-OPfp coupling cycle.

1. Resin Swelling:

  • Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.[6][11]

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.

  • Drain the solution and repeat the piperidine treatment for an additional 10-15 minutes to ensure complete Fmoc removal.[11][12]

3. Washing:

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[11]

4. Coupling:

  • In a separate vessel, dissolve the Fmoc-amino acid-OPfp ester (3 equivalents based on resin substitution) and, optionally, an additive like HOBt (3 equivalents) in DMF.[4][5]

  • Add the solution to the deprotected peptide-resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours. For difficult couplings, this time can be extended.[7][13]

5. Washing:

  • Drain the coupling solution.

  • Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.[5]

6. Monitoring:

  • Perform a Kaiser test on a small sample of the resin to confirm the completion of the coupling.[7]

  • If the test is positive (blue beads), consider performing a second coupling (recoupling) by repeating steps 4 and 5 with fresh reagents.[7][11]

  • If the test is negative (yellow beads), proceed to the deprotection step for the next amino acid in the sequence or to the final cleavage protocol.

Protocol 2: Synthesis of Fmoc-Amino Acid-OPfp Ester

This protocol describes the preparation of an Fmoc-amino acid pentafluorophenyl ester from the corresponding Fmoc-amino acid.

1. Reagent Preparation:

  • Dissolve the Fmoc-amino acid (1 equivalent) and pentafluorophenol (1.1 equivalents) in anhydrous tetrahydrofuran (THF).[1]

2. Reaction Initiation:

  • Cool the solution to 0°C in an ice bath.

  • Add dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the cold solution.[1]

3. Reaction Progression:

  • Stir the mixture at 0°C for 1 hour.

  • Allow the reaction to warm to room temperature and continue stirring for 3-5 hours.[1]

  • Monitor the reaction completion by thin-layer chromatography (TLC).

4. Work-up and Purification:

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Evaporate the THF under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate (NaHCO3) solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and evaporate the solvent.

  • Recrystallize the crude product from a solvent system such as ethyl acetate/hexane to obtain the pure Fmoc-amino acid-OPfp ester.[1]

References

Technical Support Center: Purification of Fmoc-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of Fmoc-protected amino acids.

Troubleshooting Guide

This guide is designed to help you identify and resolve common problems encountered during the purification of Fmoc-amino acids.

Problem 1: Poor Solubility of Fmoc-Amino Acid in Organic Solvents (e.g., DMF, NMP)

  • Possible Cause: Aggregation of the Fmoc groups, hydrophobicity of the amino acid side chain, or poor solvent quality (e.g., degraded DMF containing dimethylamine).[1][2]

  • Solution:

    • Improve Dissolution Technique:

      • Use high-purity, amine-free solvent.[1]

      • Vortex the solution for 1-2 minutes.

      • If not fully dissolved, sonicate for 5-10 minutes.[3]

      • Gentle warming to 30-40°C can also aid dissolution, but avoid prolonged heating to prevent degradation.[2]

    • Use Co-solvents: Adding a stronger solvent like Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) can enhance solubility. For particularly difficult cases, a "Magic Mixture" of DCM/DMF/NMP (1:1:1) may be effective.[1]

    • Side-Chain Protection: For amino acids like asparagine and glutamine, using a trityl (Trt) protecting group on the side chain significantly improves solubility in DMF.[3]

Problem 2: Oily Precipitation Instead of Crystals During Recrystallization

  • Possible Cause: The solvent system is not optimal for the specific Fmoc-amino acid, leading to the product "oiling out" instead of crystallizing.

  • Solution:

    • Solvent System Optimization: Experiment with different solvent pairs. Common systems include ethyl acetate/petroleum ether, ethyl acetate/heptane, and DCM/heptane.[4]

    • Temperature Control: After dissolving the Fmoc-amino acid in a minimal amount of the hot solvent, allow it to cool slowly to room temperature before placing it in a freezer. Rapid cooling can promote oiling.

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the solvent-air interface to induce crystal formation.

Problem 3: Presence of Impurities in the Purified Fmoc-Amino Acid (Confirmed by HPLC)

  • Possible Cause & Solution:

    • Dipeptide (Fmoc-Xaa-Xaa-OH): This impurity arises from the reaction of a newly formed Fmoc-amino acid with another activated amino acid molecule.[5] To minimize its formation, add the Fmoc-protection reagent slowly during the synthesis.[5] Purification can be achieved through flash chromatography or careful recrystallization.

    • Free Amino Acid (H-Xaa-OH): Results from incomplete Fmoc protection or premature deprotection during storage.[6] This can lead to double insertions during peptide synthesis.[7] High-purity starting materials and proper storage are crucial. Repurification by flash chromatography may be necessary.

    • β-Alanine Adducts (Fmoc-β-Ala-OH): Forms as a side product when using Fmoc-OSu for protection, via a Lossen-type rearrangement.[5][8] Using Fmoc-Cl as the protecting reagent can avoid this issue. HPLC is required for detection and separation.

    • Acetic Acid: Can be present from the use of ethyl acetate during synthesis and crystallization.[5] It acts as a chain terminator in peptide synthesis. Drying the purified Fmoc-amino acid under high vacuum can help remove residual solvents.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in Fmoc-protected amino acids?

A1: Common impurities include dipeptides (Fmoc-Xaa-Xaa-OH), the corresponding free amino acid (H-Xaa-OH), β-alanine derivatives (if Fmoc-OSu is used), and residual solvents like acetic acid.[5][6][7] Diastereomeric impurities (the D-enantiomer in an L-amino acid preparation) can also be present.[5]

Q2: How do these impurities affect solid-phase peptide synthesis (SPPS)?

A2: Impurities can have significant negative effects on SPPS:

  • Dipeptides and Free Amino Acids: Lead to the insertion of extra amino acids or deletion sequences in the final peptide.[6][7]

  • Acetic Acid: Acts as a capping agent, causing chain termination and resulting in truncated peptides.[5]

  • β-Alanine Adducts: Result in the incorporation of an incorrect amino acid into the peptide sequence.[8]

  • Diastereomeric Impurities: Lead to the synthesis of peptides with incorrect stereochemistry, which can drastically alter their biological activity.[9]

Q3: What are the recommended storage conditions for Fmoc-amino acids to maintain purity?

A3: Fmoc-amino acids should be stored in a cool, dark, and dry place, preferably in a freezer at -20°C, to prevent degradation and maintain their purity over time.

Q4: Can I use flash chromatography for the purification of all Fmoc-amino acids?

A4: Flash chromatography is a versatile technique for purifying Fmoc-amino acids, particularly for removing more non-polar or polar impurities.[10] However, for impurities that are structurally very similar to the desired product (e.g., diastereomers), preparative HPLC may be required for effective separation.

Data Presentation

Table 1: Common Solvents for Fmoc-Amino Acid Purification and Analysis

Solvent/SystemApplicationNotes
Dichloromethane (DCM) / HeptaneRecrystallizationA common non-polar/polar solvent system.
Ethyl Acetate / Petroleum EtherRecrystallizationEffective for many Fmoc-amino acids.[4]
Ethanol / WaterRecrystallizationA "greener" solvent system.[11]
TolueneRecrystallizationCan be effective for certain dipeptides.
Acetonitrile / Water with 0.1% TFAHPLC AnalysisStandard mobile phase for reverse-phase HPLC.[9]
Hexane / Ethanol with 0.1% TFAChiral HPLCUsed for separating enantiomers.

Table 2: Common Impurities and Their Impact on Peptide Synthesis

ImpurityCommon SourceImpact on SPPS
Dipeptide (Fmoc-Xaa-Xaa-OH)Side reaction during Fmoc protection[5]Insertion of an extra amino acid
Free Amino Acid (H-Xaa-OH)Incomplete Fmoc protection[6]Deletion sequences or double insertions[7]
β-Alanine AdductsUse of Fmoc-OSu reagent[5][8]Insertion of incorrect amino acid
Acetic AcidResidual solvent from synthesis[5]Chain termination (truncated peptides)
D-EnantiomerRacemization during synthesis[5]Incorrect peptide stereochemistry[9]

Experimental Protocols

Protocol 1: Recrystallization of Fmoc-Amino Acids

This protocol provides a general procedure for the purification of Fmoc-amino acids by recrystallization.

  • Dissolution: In a flask, dissolve the crude Fmoc-amino acid in a minimal amount of a suitable hot solvent (e.g., ethyl acetate).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add a non-polar solvent (e.g., heptane or petroleum ether) to the hot solution until it becomes slightly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For further precipitation, the flask can be placed in a refrigerator or freezer.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold non-polar solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Chromatography of Fmoc-Amino Acids

This protocol outlines a general method for purification using flash chromatography.

  • Sample Preparation: Dissolve the crude Fmoc-amino acid in a minimal amount of the mobile phase or a stronger solvent that is compatible with the mobile phase.

  • Column and Mobile Phase Selection: Choose a silica gel column and a mobile phase system based on the polarity of the Fmoc-amino acid and its impurities. A common mobile phase is a gradient of ethyl acetate in hexane or petroleum ether.[10]

  • Packing and Equilibration: Pack the column with silica gel and equilibrate with the initial mobile phase.

  • Loading: Load the sample onto the column.

  • Elution: Run the chromatogram, gradually increasing the polarity of the mobile phase to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) or HPLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Fmoc-amino acid.

Protocol 3: HPLC Analysis of Fmoc-Amino Acid Purity

This protocol describes a standard method for assessing the chemical purity of an Fmoc-amino acid.

  • Sample Preparation:

    • Dissolve a small amount of the purified Fmoc-amino acid in a suitable solvent, typically a mixture of water and acetonitrile.

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter.[9]

  • HPLC Conditions:

    • Column: C18 reverse-phase column.[9]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[9]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[9]

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B (e.g., 5% to 95% B over 20-30 minutes).[9]

    • Flow Rate: Typically 1.0 mL/min for an analytical column.[9]

    • Detection: UV absorbance at 214-220 nm (for the peptide backbone) and 254 nm or 301 nm (for the Fmoc group).

    • Column Temperature: Maintained at a constant temperature (e.g., 30°C).[9]

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.[9]

Mandatory Visualization

Purification_Workflow Crude Crude Fmoc-Amino Acid Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Recrystallize Recrystallize Dissolve->Recrystallize Recrystallize->Dissolve Oils Out Filter Filter and Wash Crystals Recrystallize->Filter Crystals Form Dry Dry Under Vacuum Filter->Dry Pure Pure Fmoc-Amino Acid Dry->Pure

Caption: Workflow for the purification of Fmoc-amino acids by recrystallization.

Troubleshooting_Logic Start Impure Fmoc-Amino Acid (Post-Synthesis) CheckSolubility Poor Solubility? Start->CheckSolubility HPLC_Analysis Perform HPLC Analysis CheckSolubility->HPLC_Analysis No OptimizeDissolution Optimize Dissolution: - Use High-Purity Solvent - Sonicate/Warm Gently - Use Co-solvents (DMSO) CheckSolubility->OptimizeDissolution Yes IdentifyImpurity Identify Impurity Type HPLC_Analysis->IdentifyImpurity Recrystallize Recrystallization IdentifyImpurity->Recrystallize Polar/Non-polar Impurities FlashChrom Flash Chromatography IdentifyImpurity->FlashChrom Significant Polarity Difference PrepHPLC Preparative HPLC IdentifyImpurity->PrepHPLC Structurally Similar Impurities (e.g., Diastereomers) OptimizeDissolution->HPLC_Analysis End Pure Product Recrystallize->End FlashChrom->End PrepHPLC->End

Caption: Troubleshooting logic for the purification of Fmoc-protected amino acids.

References

dealing with solubility issues of Fmoc-OPfp

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Fmoc-OPfp (Fmoc-pentafluorophenyl ester) during their experiments.

Frequently Asked Questions (FAQs)

Q1: My Fmoc-OPfp is not dissolving in the recommended solvent. What should I do?

A1: Inadequate solubility of Fmoc-OPfp can lead to incomplete reactions and reduced peptide purity and yield. If you are experiencing solubility issues, consider the following troubleshooting steps:

  • Solvent Choice: While Dimethylformamide (DMF) is a commonly used solvent for solid-phase peptide synthesis (SPPS), its effectiveness can be sequence-dependent.[1][2] Consider alternative solvents or solvent mixtures. N-methylpyrrolidone (NMP) is a more polar alternative that can improve solvation and coupling yield.[2] For particularly difficult sequences, mixtures containing Dimethyl Sulfoxide (DMSO) may be employed.[2] Newer, greener solvents like PolarClean have also shown excellent solubility for a wide range of Fmoc-amino acids.[1][3]

  • Physical Dissolution Aids:

    • Sonication: Using an ultrasonic bath can help break apart solid particles and enhance dissolution.[1]

    • Gentle Warming: Cautiously warming the solvent may improve solubility. However, avoid excessive heat as it can degrade the compound.[1]

  • Solvent Quality: Ensure you are using a fresh, high-purity, anhydrous solvent. The presence of water or amine impurities in DMF can negatively impact solubility and lead to premature Fmoc deprotection.[1][2]

Q2: I observe precipitation after adding the Fmoc-OPfp solution to the resin. What is causing this and how can I prevent it?

A2: Precipitation during the coupling step is a common issue often linked to poor solvation of the growing peptide chain, a phenomenon known as on-resin aggregation.[4][5] This can hinder subsequent coupling reactions.[4][5]

  • Solvent System Modification: If aggregation is suspected, switching to a more effective solvating solvent like NMP or using a solvent mixture (e.g., DMF/DCM) can be beneficial.[2]

  • Chaotropic Agents: The addition of chaotropic agents, such as a small percentage of DMSO, can disrupt the secondary structures of aggregating peptides, improving solvation.[2]

  • Monitoring: It is crucial to monitor the coupling reaction's completion using a method like the Kaiser test to ensure the reaction has proceeded as expected before moving to the next step.[6]

Q3: Are there any alternatives to Fmoc-OPfp that have better solubility?

A3: While Fmoc-OPfp esters are valued for their high reactivity and stability, other activated esters can be considered if solubility issues persist.[7][8] However, it's important to note that the solubility is often more dependent on the specific amino acid side chain and the growing peptide sequence than the activating group itself.[4] Alternative strategies to address solubility focus on modifying the synthesis protocol rather than simply changing the activating group. These can include using specialized resins or incorporating solubility-enhancing protecting groups on amino acid side chains.[9][10]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving solubility issues with Fmoc-OPfp.

Data Presentation: Solvent Properties and Solubility

The choice of solvent is critical in SPPS. The following table summarizes the properties of common solvents used.

SolventChemical FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)Dielectric Constant
N,N-Dimethylformamide (DMF)C₃H₇NO73.091530.94436.7
N-Methyl-2-pyrrolidone (NMP)C₅H₉NO99.132021.02832.2
Dichloromethane (DCM)CH₂Cl₂84.9339.61.3269.1
Dimethyl sulfoxide (DMSO)C₂H₆OS78.131891.10046.7

Data compiled from various sources.[11][12]

Experimental Protocols

Protocol for Dissolving Fmoc-OPfp Amino Acids

  • Preparation: Ensure all glassware is thoroughly dried to prevent hydrolysis of the active ester.

  • Solvent Selection: Choose an appropriate high-purity, anhydrous solvent such as DMF or NMP.[2]

  • Dissolution:

    • Add the desired volume of solvent to the vial containing the Fmoc-OPfp amino acid.

    • Vortex or stir the mixture at room temperature.

    • If the compound does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes.[1]

    • As a last resort, gentle warming can be applied, but monitor carefully to avoid degradation.[1]

  • Activation (if required): If the protocol involves pre-activation, dissolve the coupling reagents (e.g., HOBt) in the same solution.[6]

Standard Coupling Protocol using Fmoc-OPfp

  • Resin Swelling: Swell the resin in the chosen reaction solvent (e.g., DMF) for at least 30 minutes before use.[6]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using a 20% solution of piperidine in DMF.[13]

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.[6]

  • Coupling:

    • Prepare the solution of the Fmoc-amino acid OPfp ester as described in the dissolution protocol. Adding HOBt is recommended to accelerate the reaction.[6]

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours.[6]

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.[6]

  • Washing: Wash the resin extensively with DMF to remove any unreacted reagents before proceeding to the next synthesis cycle.[6]

Visual Troubleshooting Guides

G start Fmoc-OPfp Solubility Issue solvent Check Solvent (Purity, Anhydrous) start->solvent dissolution_method Employ Physical Methods (Sonication, Gentle Warming) solvent->dissolution_method If not dissolved success Solubility Achieved Proceed with Coupling solvent->success Dissolved check_aggregation Precipitation During Coupling? (Suspect Aggregation) dissolution_method->check_aggregation If not dissolved dissolution_method->success Dissolved change_solvent Change Solvent or Use Mixture (e.g., NMP, DMF/DCM, add DMSO) change_solvent->success failure Issue Persists Consult Advanced Protocols change_solvent->failure Still issues check_aggregation->change_solvent Yes check_aggregation->success No

Caption: Troubleshooting workflow for Fmoc-OPfp solubility.

G Fmoc_OPfp Fmoc-OPfp DMF DMF (Standard Choice) Fmoc_OPfp->DMF Commonly used with NMP NMP (Higher Polarity) Fmoc_OPfp->NMP Alternative for better solvation DMSO DMSO (Disrupts Aggregation) Fmoc_OPfp->DMSO Used as additive for aggregation Mixtures Solvent Mixtures (e.g., DMF/DCM) Fmoc_OPfp->Mixtures Can be dissolved in DMF->Mixtures Can be mixed with DCM DCM (Less Polar, often in mixtures) DCM->Mixtures

Caption: Relationship between Fmoc-OPfp and common solvents.

References

Technical Support Center: Preventing Diketopiperazine (DKP) Formation in Fmoc-SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth troubleshooting for the side reaction of diketopiperazine (DKP) formation, a common issue leading to dipeptide loss during the initial steps of Fmoc-based solid-phase peptide synthesis (SPPS). The following sections are designed to help researchers identify, mitigate, and resolve this issue to improve peptide yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) formation?

A1: Diketopiperazine (DKP) formation is an intramolecular side reaction that occurs at the dipeptide stage of solid-phase peptide synthesis.[1] The free N-terminal amine of the second amino acid attacks the ester linkage connecting the first amino acid to the resin. This results in the cleavage of the dipeptide from the resin as a stable, cyclic six-membered ring structure (a diketopiperazine).[2] This process is a significant cause of yield loss.[2]

Q2: Why is DKP formation a major problem in Fmoc-SPPS?

A2: This side reaction is particularly prevalent in Fmoc-based strategies because the Fmoc-deprotection step, which exposes the N-terminal amine, is carried out using a base (typically piperidine).[3] This basic condition promotes the nucleophilic attack that leads to DKP formation.[4] The consequence is a lower yield of the target peptide and the potential formation of deletion sequences where the first two amino acids are missing, as subsequent couplings may occur on the hydroxyl group left on the resin.[2]

Q3: Which amino acid sequences are most susceptible to DKP formation?

A3: The propensity for DKP formation is highly sequence-dependent. The reaction is especially common when Proline or Glycine is the first or second amino acid in the sequence.[5] Sequences containing a C-terminal proline at the dipeptide stage are particularly unstable.[4] The formation of a D-L cycle is also more stable than an L-L cycle, which can influence the rate of this side reaction.[2]

Q4: How can I detect DKP formation?

A4: DKP formation can be identified by analyzing the crude peptide product using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[5] You would typically observe a significantly lower yield of the full-length peptide and the presence of a truncated peptide lacking the first two amino acids (a des-Xaa¹-Xaa² impurity).[4] The DKP byproduct itself is usually washed away during the synthesis cycles and is not observed in the final crude product.[6]

Troubleshooting Guide: Strategies to Minimize DKP Formation

If you have identified DKP formation as a likely cause of low yield, consider the following preventative strategies:

  • Utilize a Sterically Hindered Resin: For sequences prone to DKP formation, starting the synthesis on a 2-chlorotrityl chloride (2-CTC) resin is highly effective.[1] The steric bulk of the 2-chlorotrityl group physically obstructs the intramolecular cyclization, thereby inhibiting the formation of the diketopiperazine.[1][5]

  • Incorporate a Dipeptide Unit: An alternative strategy is to bypass the problematic dipeptide-resin intermediate altogether.[1] This is achieved by coupling the second and third amino acids as a pre-formed dipeptide unit (e.g., Fmoc-Xaa³-Xaa²-OH) to the first amino acid on the resin. This avoids the presence of a free N-terminal amine at the dipeptide stage.[6]

  • Modify Fmoc-Deprotection Conditions: Standard Fmoc deprotection using 20% piperidine in DMF can be aggressive. Using an alternative, weaker base system, such as a cocktail of 5% (w/v) piperazine with 2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in NMP, has been shown to significantly reduce DKP formation while maintaining efficient Fmoc removal.[6]

  • Choose an Alternative N-terminal Protecting Group: For particularly challenging sequences, replacing the Fmoc group on the second amino acid with an alternative protecting group like 1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) can eliminate DKP byproduct formation.[4]

Quantitative Data Summary

The choice of deprotection reagent can have a significant impact on the extent of DKP formation. The following table summarizes the percentage of DKP formation observed for a susceptible sequence under various Fmoc-deprotection conditions.

Deprotection ReagentSolventTotal DKP Formation (%)Citation
20% PiperidineDMF13.8%[6]
5% PiperidineDMF12.2%[6]
5% PiperazineDMF< 4.0%[6]
5% PiperazineNMP< 4.0%[6]
2% DBU, 5% PiperazineNMPMinimized[6]
Experimental Protocols

Protocol 1: Use of 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol describes the loading of the first Fmoc-protected amino acid onto 2-CTC resin to suppress DKP formation.

  • Resin Swelling: Swell the 2-CTC resin in dichloromethane (DCM) for 30 minutes in a reaction vessel.

  • Amino Acid Preparation: In a separate container, dissolve the first Fmoc-amino acid (1.5 equivalents relative to resin loading) in DCM. Add N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents).

  • Loading: Drain the DCM from the swollen resin. Add the amino acid/DIPEA solution to the resin.

  • Reaction: Agitate the mixture for 1-2 hours at room temperature.

  • Capping: To cap any unreacted sites on the resin, add a solution of DCM/Methanol/DIPEA (80:15:5) and agitate for 30 minutes.

  • Washing: Wash the resin thoroughly with DCM, followed by DMF, to prepare for the coupling of the second amino acid using standard protocols.

Protocol 2: Incorporation of a Pre-formed Dipeptide Unit

This protocol outlines the coupling of a dipeptide to the first amino acid, bypassing the DKP-susceptible intermediate.

  • Resin Preparation: Synthesize the first amino acid onto the chosen resin and perform Fmoc deprotection to expose the free amine. Swell the peptide-resin in DMF.

  • Activation of Dipeptide: In a separate vessel, dissolve the Fmoc-Xaa³-Xaa²-OH dipeptide (3 equivalents), a coupling additive like Oxyma (3 equivalents), and a coupling reagent like N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents) in DMF.[7] Allow the mixture to pre-activate for 10-15 minutes.

  • Coupling: Add the activated dipeptide solution to the peptide-resin.

  • Reaction: Agitate the mixture for 2-4 hours at room temperature. Monitor the coupling reaction using a qualitative test (e.g., Kaiser or TNBS test).

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts. Proceed with the synthesis.

Protocol 3: Optimized Fmoc-Deprotection using DBU/Piperazine

This protocol uses an alternative base cocktail to minimize DKP formation during Fmoc removal.[6]

  • Reagent Preparation: Prepare a deprotection solution of 2% (v/v) DBU and 5% (w/v) piperazine in N-Methyl-2-pyrrolidone (NMP).

  • Resin Preparation: After the coupling step, wash the peptide-resin with DMF and then with NMP.

  • Deprotection: Drain the solvent. Add the DBU/piperazine deprotection solution to the resin and agitate for 5 minutes. Drain the solution.

  • Second Deprotection: Add a fresh aliquot of the deprotection solution and agitate for another 5-10 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with NMP (5-7 times) to remove all traces of the deprotection reagents before proceeding to the next coupling step.

Workflow Visualization

The following diagram illustrates the mechanism of DKP formation and the key troubleshooting strategies to prevent it.

DKP_Prevention_Workflow cluster_problem Problem Pathway cluster_solutions Prevention Strategies Start Fmoc-Xaa²-Xaa¹-Resin (Susceptible Dipeptide) Base Base Treatment (e.g., 20% Piperidine) Start->Base Fmoc Deprotection Step S1 Strategy 1: Use 2-Chlorotrityl (2-CTC) Resin Start->S1 Intervention Point: Resin Choice S2 Strategy 2: Couple Pre-formed Dipeptide Unit (Fmoc-Xaa³-Xaa²-OH) Start->S2 Intervention Point: Coupling Strategy DKP Diketopiperazine (DKP) Formation (Intramolecular Cyclization) Base->DKP S3 Strategy 3: Modify Deprotection Conditions (e.g., DBU/Piperazine) Base->S3 Intervention Point: Reagent Choice Loss Result: Dipeptide Cleavage + Yield Loss DKP->Loss Outcome Desired Outcome: Successful Peptide Elongation S1->Outcome S2->Outcome S3->Outcome

Caption: Workflow of DKP formation and preventative strategies.

References

Technical Support Center: Fmoc-OPfp Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting, frequently asked questions (FAQs), and protocols for researchers, scientists, and drug development professionals working with Nα-9-fluorenylmethyloxycarbonyl-pentafluorophenyl ester (Fmoc-OPfp) in peptide synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are Fmoc-amino acid OPfp esters and why are they used?

Fmoc-amino acid OPfp esters are highly reactive, pre-activated forms of amino acids used in peptide synthesis.[1][2] They do not require an additional activation step before coupling, which can simplify protocols and minimize certain side reactions.[1][3] They are particularly advantageous in situations where standard activation methods might lead to racemization or undesirable side products, such as with cysteine (Cys) or asparagine (Asn) residues.[4]

Q2: My coupling reaction is slow or incomplete. What are the common causes and solutions?

Incomplete coupling is a frequent challenge in solid-phase peptide synthesis (SPPS) and can be identified by a positive Kaiser test, which detects unreacted primary amines.[5][6] Several factors can contribute to this issue:

  • Steric Hindrance: Bulky amino acid side chains near the coupling site can physically block the reaction.[7]

  • Peptide Aggregation: As the peptide chain elongates, it can fold and self-associate through hydrogen bonds, making the N-terminal amine inaccessible.[8][9] This is more common with hydrophobic sequences.[9]

  • Poor Reagent Quality: Degradation of the Fmoc-OPfp ester or use of non-anhydrous solvents can inhibit the reaction.[5]

Troubleshooting Steps:

  • Extend Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 2-4 hours or even overnight).[3][6]

  • Perform a "Double Coupling": If a Kaiser test is positive after the initial coupling, filter the resin, wash it, and repeat the coupling step with a fresh solution of the activated amino acid.[5][10][11]

  • Use Additives: The addition of 1-hydroxybenzotriazole (HOBt) or 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt) can significantly accelerate the coupling rate of OPfp esters.[1][3]

  • Disrupt Aggregation: Switch to a solvent like N-methylpyrrolidone (NMP), add chaotropic salts, or couple at a slightly elevated temperature (e.g., 35-40°C) to disrupt aggregation.[5][9]

Q3: How can I minimize side reactions when using Fmoc-OPfp esters?

While Fmoc-OPfp esters help prevent some side reactions, others common to Fmoc-based SPPS can still occur.

  • Aspartimide Formation: This is a major side reaction involving aspartic acid (Asp) residues, particularly in Asp-Gly or Asp-Ser sequences, which can occur under the basic conditions of Fmoc deprotection.[8][9][12] Adding HOBt to the piperidine deprotection solution can help reduce this.[9]

  • Diketopiperazine (DKP) Formation: This occurs at the dipeptide stage when the N-terminal amine of the second residue attacks the ester linkage to the resin, cleaving the dipeptide.[8][11] This is especially common for sequences containing proline (Pro) as one of the first two residues.[8][9] To mitigate this, one can use resins with more sterically hindered linkers (e.g., 2-chlorotrityl chloride resin) and couple the third amino acid as quickly as possible after deprotection of the second.[11]

  • Racemization: This is the loss of stereochemical purity at the α-carbon. Fmoc-OPfp esters are known to reduce the risk of racemization compared to many in-situ activation methods, especially for sensitive residues like Cys. If racemization is still a concern, ensure that the coupling is performed under neutral or slightly acidic conditions and avoid prolonged pre-activation or high temperatures where possible.

Q4: My peptide yield is low after cleavage from the resin. Is the coupling step to blame?

Yes, low final yield is often a result of cumulative incomplete couplings at various steps in the synthesis.[5] Even a small percentage of failed couplings at each cycle results in a significant loss of the target full-length peptide. Comprehensive monitoring at each step is crucial. If incomplete coupling is suspected, cleaving a small sample of the peptide from the resin for analysis by HPLC and Mass Spectrometry (MS) can confirm the presence of deletion sequences.[5][8]

Data Presentation

Table 1: Troubleshooting Summary for Fmoc-OPfp Coupling Reactions
Problem Potential Cause(s) Recommended Solution(s) Citation(s)
Incomplete Coupling (Positive Kaiser Test)Steric hindrance; Peptide aggregation; Low reagent activity; Insufficient reaction time.Perform a "double coupling"; Increase reagent excess (3-5 eq.); Add HOBt or HOOBt (1 eq.); Switch to NMP or add DMSO; Use sonication or elevated temperature.[3][5][9]
Racemization Strong base; Prolonged reaction at high temperature.Use a weaker base if applicable (though often not needed for OPfp esters); Optimize for the shortest necessary reaction time; OPfp esters are generally good for minimizing racemization.[2]
Low Final Yield Cumulative effect of incomplete couplings throughout the synthesis.Monitor each coupling step (e.g., Kaiser test); Optimize coupling conditions for difficult sequences; Use HPLC/MS to analyze cleaved intermediates.[5][8]
Aspartimide Formation Base-catalyzed cyclization of Asp residues during Fmoc deprotection.Add HOBt to the piperidine deprotection solution.[9][12]
Diketopiperazine (DKP) Formation Intramolecular cyclization at the dipeptide stage, cleaving the peptide from the resin.Use sterically hindered resins (e.g., 2-chlorotrityl); Couple the third residue quickly after deprotection of the second; Use pre-formed dipeptide building blocks.[8][11]
Table 2: Recommended Reagent Stoichiometry for Solid-Phase Coupling
Reagent Equivalents (eq.) (relative to resin substitution)Purpose Citation(s)
Fmoc-Amino Acid-OPfp3 eq.Activated amino acid for coupling.[3][5]
HOBt or HOOBt1 - 3 eq.Additive to accelerate the coupling reaction.[3][5]
Solvent (DMF or NMP)10 mL / g of resinTo swell the resin and dissolve reagents.[3][13]
DIPEA (if used)6 eq.Base (typically not required for pre-activated OPfp esters unless neutralizing the resin salt).[5]

Experimental Protocols

Protocol 1: Preparation of Fmoc-Amino Acid-OPfp Ester

This protocol describes a general method for activating an Fmoc-protected amino acid with pentafluorophenol (Pfp).

Materials:

  • Fmoc-amino acid

  • Pentafluorophenol (Pfp)

  • Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Magnetic stirrer and flame-dried glassware

Methodology:

  • In a flame-dried round-bottom flask, dissolve the Fmoc-amino acid (1 equivalent) in anhydrous THF or DCM.[14][15]

  • Add pentafluorophenol (1.1 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC or DIC (1.1 equivalents) in the same anhydrous solvent to the cooled mixture while stirring.

  • Allow the reaction to stir at 0 °C for 1-2 hours and then let it warm to room temperature, stirring overnight.[14]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure Fmoc-amino acid-OPfp ester.[2]

Protocol 2: Solid-Phase Coupling of Fmoc-Amino Acid-OPfp Ester

This protocol outlines the use of a pre-formed Fmoc-OPfp ester for coupling to a growing peptide chain on a solid support.

Materials:

  • N-terminal deprotected peptide-resin

  • Fmoc-Amino Acid-OPfp ester

  • N,N-Dimethylformamide (DMF)

  • 1-Hydroxybenzotriazole (HOBt) or HOOBt (recommended additive)

  • Reaction vessel for SPPS

Methodology:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed (typically with 20% piperidine in DMF) and the resin has been thoroughly washed with DMF to remove residual piperidine.[3][5]

  • Swell the deprotected resin in DMF (approx. 10 mL per gram of resin).[3]

  • Coupling Mixture: In a separate vessel, dissolve the Fmoc-Amino Acid-OPfp ester (3 equivalents) and HOBt or HOOBt (1-3 equivalents) in DMF.[3][5]

  • Coupling Reaction: Add the coupling mixture to the swollen resin. Agitate the mixture at room temperature.[3]

  • Reaction Time: Allow the reaction to proceed for 1-4 hours. For sterically hindered amino acids or known difficult sequences, the time can be extended up to 12 hours or overnight.[3][6]

  • Monitoring: After the initial coupling time, take a small sample of resin beads to perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.[5][6]

  • Washing: Once the coupling is complete (negative Kaiser test), filter the resin and wash it thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[3] The resin is now ready for the next Fmoc deprotection step.

Visualizations

experimental_workflow Workflow for Fmoc-OPfp Coupling in SPPS cluster_prep Preparation cluster_coupling Coupling Reaction cluster_post Post-Coupling Start Start with Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash Resin (DMF) Deprotection->Wash1 AddReagents Add Fmoc-OPfp Ester & HOBt in DMF Wash1->AddReagents Agitate Agitate at RT (1-4 hours) AddReagents->Agitate Monitor Monitor Reaction (Kaiser Test) Agitate->Monitor Wash2 Wash Resin (DMF) Monitor->Wash2 End Ready for Next Cycle or Final Cleavage Wash2->End

Caption: Experimental workflow for a single coupling cycle using Fmoc-OPfp esters in SPPS.

troubleshooting_tree Troubleshooting Decision Tree for Failed Coupling q1 Is the Kaiser Test positive after coupling? s1 Coupling is complete. Proceed to next step. q1->s1 No (Yellow) q2 Is this a known difficult sequence? (e.g., bulky AAs, hydrophobic) q1->q2 Yes (Blue) s2 Perform a 'Double Coupling' with fresh reagents. q2->s2 Yes s3 Extend coupling time (e.g., add 2-4 hours). q2->s3 No q3 Is the test still positive after recoupling? s2->q3 Then re-test s3->q1 Re-test q3->s1 No (Yellow) s4 Consider more advanced strategies: q3->s4 Yes (Blue) s4_list • Change solvent to NMP • Add chaotropic salts • Increase temperature (35-40°C) • Check reagent purity/age s4->s4_list s5 Cap unreacted amines with Acetic Anhydride to prevent deletion sequences. s4->s5 If all else fails...

Caption: A decision tree for troubleshooting incomplete Fmoc-OPfp coupling reactions.

References

Technical Support Center: 9-Fluorenylmethyl pentafluorophenyl carbonate (Fmoc-OPfp)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the impact of bases on the stability of 9-Fluorenylmethyl pentafluorophenyl carbonate (Fmoc-OPfp).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which bases affect the stability of Fmoc-OPfp and other Fmoc-protected compounds?

A1: The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is susceptible to cleavage by bases through a β-elimination (E1cB) mechanism.[1][2] The process begins with the abstraction of the acidic proton at the C9 position of the fluorenyl group by a base.[3] This is followed by the elimination of dibenzofulvene (DBF) and carbon dioxide, which subsequently liberates the free amine.[2][3] Secondary amines, such as piperidine, are commonly used as they also act as effective scavengers for the liberated DBF, preventing it from causing side reactions.[1][2]

Q2: I am observing the formation of fluorenemethanol as a byproduct in my reaction. What is the likely cause?

A2: The formation of 9-fluorenemethanol is often a result of the reaction of Fmoc-Cl or its derivatives with water or hydroxide ions.[4] If your reaction is performed in aqueous conditions, such as with sodium carbonate in aqueous dioxane, some hydrolysis of the Fmoc reagent is expected.[4] To minimize this, you can try using milder bases like sodium bicarbonate or conducting the reaction under anhydrous conditions.[4]

Q3: Can the choice of base lead to side reactions in my peptide synthesis?

A3: Yes, the choice and concentration of the base are critical. For instance, in solid-phase peptide synthesis (SPPS), the use of piperidine for Fmoc deprotection can lead to aspartimide formation, especially in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser.[5] This can result in a mixture of α- and β-aspartyl peptides which are difficult to separate. The use of stronger organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can also increase the likelihood of side reactions.[3]

Q4: Are there alternatives to piperidine for Fmoc deprotection to minimize side reactions?

A4: Yes, alternatives to piperidine are being explored to reduce toxicity and minimize side reactions. 4-methylpiperidine (4MP) is one such alternative.[3] Other bases like pyrrolidine and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBN) have also been investigated as potentially greener and efficient alternatives for Fmoc removal.[6]

Troubleshooting Guides

Issue 1: Incomplete or Slow Fmoc Deprotection

Symptoms:

  • Low yield of the desired product.

  • Presence of starting material or incompletely deprotected intermediates.

Possible Causes:

  • Insufficient base strength or concentration.

  • Steric hindrance around the Fmoc-protected group.

  • Aggregation of the peptide-resin in SPPS.[7]

Solutions:

  • Increase Base Concentration/Time: Cautiously increase the concentration of the base or the reaction time. Monitor the reaction closely to avoid potential side reactions.

  • Switch to a Stronger Base: If using a mild base, consider switching to a stronger, non-nucleophilic base. For difficult sequences in SPPS, switching to DBU in the deprotection reagent can be effective.[7]

  • Address Aggregation: If aggregation is suspected in SPPS, try switching to a solvent like N-methylpyrrolidone (NMP) or adding dimethylsulfoxide (DMSO). Sonication or coupling at a higher temperature can also help disrupt aggregation.[7]

Issue 2: Formation of Unexpected Byproducts

Symptoms:

  • Presence of unexpected peaks in HPLC or mass spectrometry analysis.

  • Difficulty in purifying the final product.

Possible Causes:

  • Side reactions induced by the base, such as aspartimide formation or diketopiperazine formation.[5][7]

  • Reaction of the deprotected amine with dibenzofulvene (DBF) if the scavenger is inefficient.[2]

Solutions:

  • Optimize Base and Scavenger: Ensure the base used is an efficient scavenger for DBF. Secondary amines like piperidine are generally effective.[1]

  • Modify Synthesis Strategy for Problematic Sequences:

    • For Asp-containing peptides prone to aspartimide formation, adding HOBt to the piperidine deprotection solution can help.[7]

    • For sequences prone to diketopiperazine formation (especially with proline), using 2-chlorotrityl chloride resin can be beneficial due to its steric bulk.[7]

  • Control Reaction Conditions: Carefully control temperature and reaction times to minimize the window for side reactions to occur.

Quantitative Data on Base Impact

The rate of Fmoc deprotection is highly dependent on the base used. The following table summarizes the relative efficiency of different bases for Fmoc removal.

BaseRelative Deprotection EfficiencyCommon ConcentrationKey Considerations
PiperidineHigh20% in DMFStandard reagent, but can cause side reactions like aspartimide formation.[1][6]
4-MethylpiperidineSimilar to Piperidine20% in DMFAn alternative to piperidine with similar efficiency.[3]
PyrrolidineHigh20% in DMFShows good Fmoc-removal and DBF-scavenging properties.[2]
DBUVery HighLower concentrationsA very strong base, use with caution as it may increase side reactions.[3]
DBNHighLower concentrationsA promising green alternative to piperidine.[6]

Experimental Protocols

General Protocol for Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for removing the Fmoc protecting group from a resin-bound peptide.

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in a suitable solvent such as N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Deprotection Solution: Prepare a 20% (v/v) solution of piperidine in DMF.

  • First Deprotection: Drain the swelling solvent and add the deprotection solution to the resin. Agitate the mixture for 5-10 minutes at room temperature.

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of the deprotection solution and agitate for another 15-20 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the DBF-piperidine adduct.

  • Confirmation (Optional): A ninhydrin test can be performed to confirm the presence of a free primary amine, indicating successful deprotection.[3]

Visualizations

Fmoc_Deprotection_Pathway Fmoc_Protected Fmoc-NH-R Proton_Abstraction Proton Abstraction Fmoc_Protected->Proton_Abstraction + Base Carbanion Carbanion Intermediate Proton_Abstraction->Carbanion Beta_Elimination β-Elimination Carbanion->Beta_Elimination DBF Dibenzofulvene (DBF) Beta_Elimination->DBF Deprotected_Amine H2N-R (Deprotected) Beta_Elimination->Deprotected_Amine - CO2 Base_Adduct DBF-Base Adduct DBF->Base_Adduct + Base (Scavenger)

Caption: Base-catalyzed E1cB mechanism for Fmoc deprotection.

Troubleshooting_Workflow Start Incomplete Deprotection or Side Product Formation Check_Base Review Base Choice and Concentration Start->Check_Base Is_Aggregation Aggregation Suspected? (SPPS) Check_Base->Is_Aggregation Change_Solvent Switch to NMP/DMSO, Sonicate, or Heat Is_Aggregation->Change_Solvent Yes Problematic_Sequence Problematic Sequence? (e.g., Asp-Gly) Is_Aggregation->Problematic_Sequence No Optimize_Conditions Optimize Reaction Time and Temperature Change_Solvent->Optimize_Conditions Modify_Protocol Add HOBt to Deprotection Solution or Use Specialized Resin Problematic_Sequence->Modify_Protocol Yes Problematic_Sequence->Optimize_Conditions No Modify_Protocol->Optimize_Conditions End Problem Resolved Optimize_Conditions->End

Caption: Troubleshooting workflow for Fmoc deprotection issues.

References

removing excess Fmoc-OPfp from a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals facing challenges with the removal of excess Nα-(9-Fluorenylmethoxycarbonyl)-pentafluorophenyl ester (Fmoc-OPfp) from a reaction mixture after a coupling step in solution-phase synthesis.

Frequently Asked Questions (FAQs)

Q1: What is Fmoc-OPfp and why is its removal important?

A1: Fmoc-OPfp is an activated ester of the Fmoc protecting group, commonly used to introduce the Fmoc group onto the N-terminus of an amino acid or peptide. It is highly reactive. Complete removal of any excess Fmoc-OPfp is crucial to prevent side reactions in subsequent synthesis steps and to ensure the purity of the final product.

Q2: What are the main challenges in removing excess Fmoc-OPfp?

A2: The primary challenge is that Fmoc-OPfp shares similar solubility profiles with the desired Fmoc-protected product, as both are relatively non-polar. This can make separation by simple precipitation or extraction difficult. Additionally, the byproduct of the reaction, pentafluorophenol, also needs to be removed.

Q3: What are the common methods for removing unreacted Fmoc-OPfp?

A3: The most common methods exploit differences in solubility, polarity, or reactivity between the excess Fmoc-OPfp and the desired product. These techniques include precipitation/recrystallization, liquid-liquid extraction, flash column chromatography, and the use of scavengers.

Q4: Can I use a simple water wash to remove Fmoc-OPfp?

A4: A simple water wash is generally ineffective for removing Fmoc-OPfp as it is not soluble in water. However, an aqueous workup can be effective at removing the more water-soluble byproduct, pentafluorophenol.

Troubleshooting Guide

Issue: A large amount of unreacted Fmoc-OPfp is present in my crude product after the reaction.

  • Possible Cause: Insufficient reaction time or non-optimal reaction conditions.

  • Solution: Before proceeding to purification, ensure the coupling reaction has gone to completion using an appropriate monitoring technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is stalled, consider optimizing the temperature or reaction time.

Issue: My desired product co-precipitates with the excess Fmoc-OPfp when I try to use precipitation.

  • Possible Cause: The solvent/anti-solvent system used for precipitation does not provide sufficient differentiation in solubility between your product and the excess reagent.

  • Solution: Experiment with different solvent systems. For example, if you are dissolving your crude product in a minimal amount of a polar solvent like N,N-Dimethylformamide (DMF) and precipitating with water, try a less polar anti-solvent like diethyl ether or a mixture of ether and hexanes. You may also try recrystallization instead of simple precipitation.

Issue: After liquid-liquid extraction, I still see Fmoc-OPfp in my organic layer with my product.

  • Possible Cause: The partitioning coefficient of Fmoc-OPfp and your product in the chosen solvent system is too similar.

  • Solution: Modify the aqueous phase to enhance the removal of byproducts. For instance, a dilute basic wash (e.g., 5% sodium bicarbonate solution) can help remove the acidic pentafluorophenol byproduct, which may improve the overall separation. If the product is still impure, an alternative purification method like chromatography is recommended.

Issue: I want to avoid chromatography. Is there a simpler method for a small-scale reaction?

  • Solution: For small-scale reactions, using a solid-supported scavenger can be a highly effective and simple method. A resin with a nucleophilic group (like an amine) will react with the excess Fmoc-OPfp. The resin can then be easily filtered off, leaving the purified product in the solution.

Quantitative Data Summary

The following table provides an illustrative comparison of the expected outcomes for each purification method. The actual results will vary depending on the specific properties of the desired product.

Purification MethodTypical PurityExpected YieldTime RequirementKey Advantage
Precipitation/RecrystallizationModerate to High60-90%Low to ModerateSimple and scalable
Liquid-Liquid ExtractionLow to Moderate80-95%LowFast and good for initial cleanup
Flash Column ChromatographyHigh to Very High50-85%HighHigh resolution and purity
Scavenger ResinHigh75-95%ModerateSimple workup (filtration)

Experimental Protocols

Method 1: Precipitation/Recrystallization

This method is most effective when there is a significant difference in solubility between the desired Fmoc-protected product and the excess Fmoc-OPfp in a particular solvent system.

Protocol:

  • Concentrate the Reaction Mixture: After the reaction is complete, remove the reaction solvent under reduced pressure to obtain a crude solid or oil.

  • Dissolve in a Minimal Amount of Solvent: Dissolve the crude material in a minimal amount of a suitable solvent in which both the product and Fmoc-OPfp are soluble (e.g., Dichloromethane (DCM) or DMF).

  • Add Anti-Solvent: Slowly add an "anti-solvent" in which the desired product is insoluble or has very low solubility, but the Fmoc-OPfp and pentafluorophenol remain in solution. Common anti-solvents include diethyl ether, hexane, or cold water.

  • Induce Precipitation: Stir the mixture at room temperature or cool it in an ice bath to induce precipitation of the desired product.

  • Isolate the Product: Collect the precipitate by filtration, wash it with a small amount of the anti-solvent, and dry it under vacuum.

  • Assess Purity: Check the purity of the product by TLC or HPLC. If significant impurities remain, a second recrystallization may be necessary.

G cluster_workflow Precipitation Workflow start Crude Reaction Mixture concentrate Concentrate in vacuo start->concentrate dissolve Dissolve in minimal solvent (e.g., DCM) concentrate->dissolve add_anti_solvent Slowly add anti-solvent (e.g., Diethyl Ether) dissolve->add_anti_solvent precipitate Induce precipitation (stirring/cooling) add_anti_solvent->precipitate filtrate Filter and wash with anti-solvent precipitate->filtrate product Pure Product filtrate->product impurities Impurities in Filtrate (Fmoc-OPfp, Pentafluorophenol) filtrate->impurities

Precipitation/Recrystallization Workflow for Fmoc-OPfp Removal.
Method 2: Liquid-Liquid Extraction

This technique is useful for an initial cleanup, particularly for removing the pentafluorophenol byproduct.

Protocol:

  • Dissolve the Crude Mixture: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or DCM.

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash sequentially with:

    • A weak basic solution (e.g., 5% NaHCO₃ solution) to remove acidic pentafluorophenol.

    • Water.

    • Brine (saturated NaCl solution) to remove residual water from the organic layer.

  • Separate and Dry: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Assess Purity: Analyze the purity of the resulting material. This method may not completely remove Fmoc-OPfp, and a subsequent purification step like chromatography may be needed.

G cluster_workflow Liquid-Liquid Extraction Workflow start Crude Reaction Mixture dissolve Dissolve in organic solvent (e.g., Ethyl Acetate) start->dissolve wash1 Wash with 5% NaHCO₃ dissolve->wash1 wash2 Wash with Water wash1->wash2 aqueous_waste Aqueous Waste (Pentafluorophenol salts) wash1->aqueous_waste wash3 Wash with Brine wash2->wash3 separate Separate organic layer wash3->separate dry Dry over Na₂SO₄ separate->dry concentrate Concentrate in vacuo dry->concentrate product Partially Purified Product concentrate->product

Liquid-Liquid Extraction Workflow.
Method 3: Flash Column Chromatography

This is the most effective method for achieving high purity, especially when other methods fail.

Protocol:

  • Prepare the Crude Sample: Concentrate the crude reaction mixture and dissolve it in a minimal amount of the chromatography eluent or a stronger solvent. Alternatively, adsorb the crude material onto a small amount of silica gel.

  • Pack the Column: Pack a flash chromatography column with silica gel using the chosen eluent system. A typical eluent system would be a gradient of ethyl acetate in hexanes.

  • Load the Sample: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elute: Run the column, collecting fractions. The less polar Fmoc-OPfp will typically elute before the more polar Fmoc-protected amino acid or peptide.

  • Monitor Fractions: Monitor the fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

G cluster_workflow Flash Chromatography Workflow start Crude Product prepare_sample Prepare sample (dissolve or adsorb on silica) start->prepare_sample load_sample Load sample onto column prepare_sample->load_sample pack_column Pack silica gel column pack_column->load_sample elute Elute with solvent gradient (e.g., Hexane/EtOAc) load_sample->elute collect_fractions Collect fractions elute->collect_fractions monitor Monitor fractions by TLC collect_fractions->monitor combine Combine pure fractions monitor->combine concentrate Concentrate in vacuo combine->concentrate product Highly Pure Product concentrate->product

Flash Column Chromatography Workflow.
Method 4: Use of a Nucleophilic Scavenger

This method uses a solid-supported scavenger to react with and remove the excess Fmoc-OPfp.

Protocol:

  • Choose a Scavenger: Select a solid-supported scavenger with a nucleophilic group, such as an aminomethylated polystyrene resin (PS-NH₂).

  • Add Scavenger to the Reaction Mixture: After the main coupling reaction is complete, add the scavenger resin to the reaction mixture (typically 2-3 equivalents relative to the excess Fmoc-OPfp).

  • Stir: Stir the mixture at room temperature for 1-2 hours to allow the scavenger to react completely with the excess Fmoc-OPfp.

  • Filter: Filter the reaction mixture to remove the resin. The resin will now have the Fmoc-OPfp bound to it.

  • Wash the Resin: Wash the filtered resin with a small amount of the reaction solvent to recover any product that may have been retained.

  • Concentrate the Filtrate: Combine the filtrate and the washings and concentrate under reduced pressure to obtain the purified product.

G cluster_workflow Scavenger Resin Workflow start Reaction Mixture with Excess Fmoc-OPfp add_scavenger Add solid-supported scavenger (e.g., PS-NH₂) start->add_scavenger stir Stir for 1-2 hours add_scavenger->stir filter Filter to remove resin stir->filter concentrate Concentrate filtrate filter->concentrate resin_waste Resin with bound Fmoc scavenger adduct filter->resin_waste product Purified Product in Solution concentrate->product

Workflow for Removal of Excess Fmoc-OPfp Using a Scavenger Resin.

Technical Support Center: Strategies to Improve the Efficiency of Fmoc Protection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in optimizing the Nα-Fmoc protection of amino acids. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered during Fmoc protection of amino acids?

A1: The most frequent challenges include incomplete protection of the amino group, and the occurrence of side reactions. Incomplete protection can lead to the formation of deletion sequences in solid-phase peptide synthesis (SPPS), while side reactions can result in difficult-to-remove impurities, lowering the overall yield and purity of the desired product.

Q2: Which Fmoc reagent is better for protecting amino acids, Fmoc-Cl or Fmoc-OSu?

A2: Both 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) are commonly used. However, Fmoc-OSu is often preferred due to its greater stability and lower tendency to cause the formation of dipeptide byproducts.[1] Fmoc-Cl is more reactive and can sometimes lead to over-activation of the carboxyl group, resulting in unwanted side reactions.[2]

Q3: How can I monitor the progress and completion of the Fmoc protection reaction?

A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting amino acid.[3] Upon completion, High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the definitive methods to confirm the purity of the Fmoc-protected amino acid and to ensure the absence of byproducts.[4] For solid-phase synthesis, the Kaiser test can be used to detect the presence of free primary amines, indicating incomplete protection.[5]

Q4: What are the optimal conditions for Fmoc protection?

A4: Optimal conditions are dependent on the specific amino acid and the chosen Fmoc reagent. Generally, the reaction is carried out under basic conditions to ensure the amino group is deprotonated and thus more nucleophilic.[6] Common bases include sodium bicarbonate or sodium carbonate in a solvent mixture like dioxane/water or THF/water.[7][8] The reaction is typically stirred at room temperature for several hours.[7]

Troubleshooting Guides

Issue 1: Incomplete Fmoc Protection

Symptom:

  • Presence of starting amino acid in the final product, detected by HPLC or TLC.

  • Positive Kaiser test in solid-phase synthesis after the protection step.[5]

Possible Causes and Solutions:

CauseRecommended Solution
Insufficient Reagent Use a slight excess (1.05-1.2 equivalents) of the Fmoc reagent (Fmoc-OSu or Fmoc-Cl).[3][9]
Low Reaction Temperature Ensure the reaction is proceeding at a consistent room temperature. For sterically hindered amino acids, a slight increase in temperature (e.g., to 40°C) may be beneficial, but should be monitored for potential side reactions.
Inadequate Reaction Time Extend the reaction time and monitor the consumption of the starting material by TLC or HPLC. Some reactions may require stirring overnight.[7]
Poor Solubility of Amino Acid For amino acids with poor solubility, consider using a different solvent system or additives. For example, using a mixture of an organic solvent like THF or dioxane with an aqueous buffer can improve solubility.[8]
Steric Hindrance Amino acids with bulky side chains may react slower. In these cases, extending the reaction time and ensuring adequate mixing is crucial.[5]
Issue 2: Formation of Side Products

Symptom:

  • Presence of unexpected peaks in the HPLC chromatogram of the crude product.

  • Mass spectrometry data indicating the presence of species with masses corresponding to dipeptides or other adducts.

Possible Causes and Solutions:

CauseRecommended Solution
Formation of Fmoc-β-alanine This side product can arise from the Fmoc-OSu reagent itself.[2] Using high-purity Fmoc-OSu and carefully controlling the reaction conditions can minimize its formation. Purification of the final product by recrystallization or chromatography may be necessary.
Dipeptide Formation This is more common when using the more reactive Fmoc-Cl.[2] Switching to Fmoc-OSu can significantly reduce this side reaction.[10] If using Fmoc-Cl, carefully control the stoichiometry and reaction conditions.
Hydrolysis of Fmoc Reagent Fmoc-Cl is particularly sensitive to moisture.[7] Ensure that all solvents and glassware are anhydrous to prevent hydrolysis of the reagent.

Experimental Protocols

Protocol 1: Nα-Fmoc Protection of an Amino Acid using Fmoc-OSu

This protocol describes a general procedure for the Fmoc protection of a standard amino acid in solution.

Materials:

  • Amino acid (1.0 equivalent)

  • Fmoc-OSu (1.05 equivalents)

  • 10% aqueous sodium carbonate solution

  • Dioxane (or acetone)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the amino acid in the 10% aqueous sodium carbonate solution.

  • In a separate flask, dissolve the Fmoc-OSu in dioxane or acetone.

  • Slowly add the Fmoc-OSu solution to the amino acid solution while stirring vigorously at room temperature.

  • Allow the reaction mixture to stir for 4-16 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.

  • Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with 1 M HCl to precipitate the Fmoc-amino acid.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The crude Fmoc-amino acid can be further purified by recrystallization if necessary.

Protocol 2: Nα-Fmoc Protection of an Amino Acid using Fmoc-Cl

This protocol outlines a general procedure for Fmoc protection using the more reactive Fmoc-Cl under Schotten-Baumann conditions.

Materials:

  • Amino acid (1.0 equivalent)

  • Fmoc-Cl (1.1 equivalents)

  • Sodium bicarbonate (2.5 equivalents)

  • Dioxane and water (1:1 mixture)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the amino acid and sodium bicarbonate in the dioxane/water mixture.

  • Cool the solution in an ice bath.

  • In a separate flask, dissolve Fmoc-Cl in dioxane.

  • Slowly add the Fmoc-Cl solution to the amino acid solution while maintaining the temperature at 0-5°C and stirring vigorously.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up the reaction as described in Protocol 1 (steps 5-9).

Visualizations

Fmoc_Protection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve_aa Dissolve Amino Acid in Aqueous Base start->dissolve_aa dissolve_fmoc Dissolve Fmoc Reagent in Organic Solvent start->dissolve_fmoc mix Mix Solutions and Stir dissolve_aa->mix dissolve_fmoc->mix monitor Monitor by TLC/HPLC mix->monitor quench Quench and Wash monitor->quench Reaction Complete acidify Acidify to Precipitate quench->acidify extract Extract Product acidify->extract dry Dry and Evaporate extract->dry purify Purify (Recrystallization) dry->purify end End Product purify->end

Caption: A generalized workflow for the Fmoc protection of an amino acid in solution.

Troubleshooting_Incomplete_Protection cluster_causes Potential Causes cluster_solutions Solutions start Incomplete Protection Detected (e.g., Positive Kaiser Test) reagent Reagent Issue? start->reagent conditions Reaction Conditions? start->conditions solubility Solubility Issue? start->solubility steric Steric Hindrance? start->steric add_reagent Use Excess Reagent reagent->add_reagent optimize_cond Increase Time/Temp conditions->optimize_cond change_solvent Modify Solvent System solubility->change_solvent prolong_reaction Extend Reaction Time steric->prolong_reaction end Re-analyze for Completion add_reagent->end optimize_cond->end change_solvent->end prolong_reaction->end

Caption: A troubleshooting decision tree for incomplete Fmoc protection.

References

Validation & Comparative

A Comparative Guide to Confirming Fmoc Protection by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful N-terminal protection of amino acids with the fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of solid-phase peptide synthesis (SPPS). Incomplete or failed protection can lead to the formation of deletion sequences and other impurities, compromising the integrity of the final peptide. Therefore, robust analytical techniques are essential to verify the successful attachment of the Fmoc group. This guide provides an objective comparison of two primary analytical methods for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We present supporting experimental data, detailed protocols, and a comparison with alternative techniques to assist researchers in selecting the most appropriate method for their needs.

At a Glance: NMR vs. Mass Spectrometry for Fmoc Protection Confirmation

ParameterNMR SpectroscopyMass Spectrometry
Principle Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information.Measures the mass-to-charge ratio (m/z) of ionized molecules, confirming molecular weight.
Information Provided Unambiguous confirmation of covalent bond formation, structural elucidation, and purity assessment.Confirmation of the addition of the Fmoc group by a corresponding mass increase.
Sample Requirement ~5-10 mg< 1 mg
Analysis Time Minutes to hours, depending on the experiment.Minutes.
Destructive? No, the sample can be recovered.Yes, the sample is consumed.
Quantitative? Yes, can be used for purity assessment.Primarily qualitative for confirmation, but can be quantitative with appropriate standards.
Key Advantage Provides detailed structural information, confirming the exact site of protection.High sensitivity and speed; directly confirms the expected mass change.
Key Limitation Lower sensitivity compared to MS; requires higher sample concentration.Provides no information about the specific location of the protecting group in cases of multiple possible sites.

Experimental Data: Fmoc Protection of Alanine

To illustrate the utility of NMR and Mass Spectrometry, we present data for the Fmoc protection of the amino acid Alanine.

Table 1: NMR Chemical Shift Comparison of Alanine and Fmoc-Alanine

The successful protection of Alanine with the Fmoc group results in characteristic changes in the ¹H NMR spectrum. The appearance of signals corresponding to the fluorenyl group and a downfield shift of the α-proton are key indicators.

ProtonAlanine (in D₂O)Fmoc-Alanine (in CDCl₃)Change upon Protection
α-H ~3.77 ppm~4.30 ppmDownfield shift of ~0.53 ppm
β-CH₃ ~1.47 ppm~1.30 ppmUpfield shift of ~0.17 ppm
Fmoc Protons N/A7.30-7.90 ppm (aromatic), 4.24-4.56 ppm (aliphatic)Appearance of characteristic signals

Note: Chemical shifts can vary slightly depending on the solvent and concentration.[1][2]

Table 2: Mass Spectrometry Data for Alanine and Fmoc-Alanine

Mass spectrometry provides a clear and direct confirmation of Fmoc protection by detecting the expected increase in molecular weight. The mass of the Fmoc group is 222.24 g/mol .

CompoundChemical FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)
Alanine C₃H₇NO₂89.0990.09
Fmoc-Alanine C₁₈H₁₇NO₄311.33312.33

Comparison with Alternative Methods

While NMR and MS are powerful tools, other techniques can also be employed to confirm Fmoc protection.

Table 3: Comparison of Analytical Methods for Fmoc Protection Confirmation
MethodPrincipleNature of AnalysisProsCons
NMR Spectroscopy Nuclear magnetic resonance of atomic nuclei.Quantitative and structural.Non-destructive, provides detailed structural information.Lower sensitivity, requires more sample.
Mass Spectrometry Measurement of mass-to-charge ratio.Quantitative (mass confirmation).High sensitivity, fast, directly confirms mass addition.Destructive, does not provide structural isomers information.
High-Performance Liquid Chromatography (HPLC) Separation based on hydrophobicity.Quantitative.Quantitative purity assessment, can be coupled with MS.Destructive (requires cleavage from resin for SPPS monitoring).
Kaiser Test Colorimetric assay for primary amines.Qualitative.Fast, simple, and requires minimal sample.Can give false negatives with sterically hindered amines, destructive.

Experimental Protocols

A detailed protocol for the Fmoc protection of Alanine and its subsequent analysis by NMR and Mass Spectrometry is provided below.

Fmoc Protection of Alanine

This protocol is adapted from general procedures for the synthesis of Fmoc-amino acids.[3][4]

Materials:

  • L-Alanine

  • N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium carbonate (Na₂CO₃)

  • Dioxane

  • Deionized water

  • Diethyl ether

  • Ethyl acetate

  • Concentrated hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve L-Alanine (1 equivalent) in a 1:1 (v/v) mixture of deionized water and dioxane.

  • Addition of Base and Fmoc-OSu: To the stirred solution, add sodium carbonate (2 equivalents) followed by the portion-wise addition of Fmoc-OSu (1.05 equivalents).

  • Reaction: Allow the mixture to stir at room temperature for 18-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Filter the reaction mixture to remove any insoluble material.

    • Wash the filtrate with diethyl ether (3x) to remove unreacted Fmoc-OSu.

    • Carefully acidify the aqueous layer to a pH of approximately 2 with 1M HCl. This will cause the product to precipitate.

  • Extraction and Purification:

    • Extract the product into ethyl acetate (3x).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude product.

    • The crude Fmoc-L-alanine can be further purified by recrystallization from an ethyl acetate/hexanes solvent system to yield a white solid.

NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified Fmoc-Alanine in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.

  • Data Analysis: Process the spectrum and compare the chemical shifts of the protons to known values for Fmoc-Alanine. Confirm the presence of the Fmoc group signals and the downfield shift of the α-proton.

Mass Spectrometry Sample Preparation and Analysis
  • Sample Preparation: Prepare a dilute solution of the purified Fmoc-Alanine in a suitable solvent for electrospray ionization (ESI), such as a mixture of acetonitrile and water with 0.1% formic acid.

  • Data Acquisition: Infuse the sample into an ESI mass spectrometer and acquire the mass spectrum in positive ion mode.

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and compare it with the calculated theoretical mass for the protonated molecule ([M+H]⁺).

Visualizing the Workflow and Chemical Transformation

The following diagrams illustrate the logical workflow for confirming Fmoc protection and the chemical reaction itself.

Fmoc_Protection_Workflow cluster_analysis Analysis start Start: Unprotected Amino Acid reaction Fmoc Protection Reaction (Fmoc-OSu, Na₂CO₃) start->reaction purification Work-up and Purification reaction->purification product Purified Fmoc-Amino Acid purification->product nmr NMR Spectroscopy product->nmr Confirm Structure ms Mass Spectrometry product->ms Confirm Mass

Caption: Workflow for the synthesis and confirmation of an Fmoc-protected amino acid.

Fmoc_Protection_Reaction cluster_product Product alanine Alanine (H₂N-CH(CH₃)-COOH) plus + fmoc_osu Fmoc-OSu fmoc_alanine Fmoc-Alanine (Fmoc-NH-CH(CH₃)-COOH) fmoc_osu->fmoc_alanine Na₂CO₃, H₂O/Dioxane

Caption: Chemical transformation of Alanine to Fmoc-Alanine.

References

A Comparative Guide to Fmoc-Donating Reagents: 9-Fluorenylmethyl Pentafluorophenyl Carbonate (Fmoc-PFP) vs. 9-Fluorenylmethoxycarbonyl Chloride (Fmoc-Cl)

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of solid-phase peptide synthesis (SPPS) and related organic syntheses, the selection of an appropriate reagent for the introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a critical decision that influences reaction efficiency, product purity, and overall yield. Two prominent reagents employed for this purpose are the highly reactive 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) and the activated ester, 9-fluorenylmethyl pentafluorophenyl carbonate (Fmoc-PFP). This guide provides an objective, data-driven comparison of these two reagents to assist researchers, scientists, and drug development professionals in making an informed choice for their specific applications.

Executive Summary

9-Fluorenylmethoxycarbonyl Chloride (Fmoc-Cl) is a traditional and highly reactive agent for Fmoc protection. Its reactivity can lead to rapid reaction times. However, this comes at the cost of lower stability, particularly sensitivity to moisture, which can lead to the formation of undesirable byproducts and complicate purification.

This compound (Fmoc-PFP) , as an activated ester, offers a more controlled and often cleaner reaction profile. It exhibits greater stability, is less susceptible to hydrolysis, and typically results in fewer side reactions, leading to higher purity of the desired Fmoc-protected amino acid. While it may sometimes require slightly longer reaction times compared to Fmoc-Cl, the improved purity and consistency often make it the preferred reagent, especially for sensitive substrates or large-scale syntheses.

Physicochemical and Reactivity Comparison

The fundamental differences in the chemical nature of Fmoc-Cl (an acid chloride) and Fmoc-PFP (an activated ester) dictate their performance in the N-protection of amino acids.

PropertyThis compound (Fmoc-PFP)9-Fluorenylmethoxycarbonyl Chloride (Fmoc-Cl)
Molecular Formula C₂₁H₁₁F₅O₃C₁₅H₁₁ClO₂
Molecular Weight 406.31 g/mol 258.69 g/mol
Melting Point 83 - 87 °C61 - 64 °C
Reactivity Moderately reactiveHighly reactive
Stability High; less sensitive to moisture and hydrolysis.Low; highly sensitive to moisture and heat.[1]
Common Byproducts Minimal9-Fluorenylmethanol, Fmoc-dipeptides.[2]
Handling Easier and safer to handle.More challenging due to corrosivity and instability.

Performance and Experimental Data

Yields for N-Fmoc Protection with Fmoc-Cl

The following data, adapted from a study by Gawande and Branco (2011), demonstrates the yields obtained for the N-protection of various amines and amino acids using Fmoc-Cl in an aqueous ethanol medium.[1]

Amine/Amino AcidTime (h)Yield (%)
Aniline290
L-Phenylalanine488
L-Tryptophan485
L-Proline386

Conditions: Amine/Amino Acid (1 mmol), Fmoc-Cl (1.2 mmol), water:ethanol (3:1), 60 °C.[1]

The use of Fmoc-PFP and other activated esters is generally reported to result in high yields, often exceeding 90%, with the significant advantage of minimizing side products that are common with the more reactive Fmoc-Cl.[3] The cleaner reaction profile with Fmoc-PFP often simplifies downstream purification processes, leading to a higher overall isolated yield of the pure product.

Reaction Mechanisms and Experimental Workflows

The introduction of the Fmoc group by both reagents proceeds via a nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the Fmoc reagent.

cluster_reagents Reagents cluster_reaction Reaction Pathway cluster_byproduct Leaving Group AminoAcid Amino Acid (R-NH₂) Intermediate Tetrahedral Intermediate AminoAcid->Intermediate Nucleophilic Attack FmocX Fmoc Reagent (Fmoc-X) FmocX->Intermediate Product Fmoc-Protected Amino Acid Intermediate->Product Elimination LeavingGroup Leaving Group (X⁻) Intermediate->LeavingGroup caption X = Cl for Fmoc-Cl X = O-PFP for Fmoc-PFP

Caption: General mechanism for N-Fmoc protection.

The choice of reagent directly impacts the practical workflow of the experiment. The higher stability of Fmoc-PFP allows for more flexible reaction conditions, whereas Fmoc-Cl requires stringent anhydrous conditions to prevent hydrolysis.

start Start dissolve_aa Dissolve Amino Acid in Base/Solvent start->dissolve_aa add_reagent Add Fmoc Reagent (Fmoc-PFP or Fmoc-Cl) dissolve_aa->add_reagent react Stir at Room Temp (or 0°C for Fmoc-Cl) add_reagent->react note_fmoc_cl For Fmoc-Cl, anhydrous solvents and inert atmosphere are crucial to prevent hydrolysis. add_reagent->note_fmoc_cl workup Aqueous Workup (Dilute & Wash) react->workup acidify Acidify to pH 2-3 with 1M HCl workup->acidify extract Extract with Organic Solvent acidify->extract dry_purify Dry & Purify (Evaporation/Recrystallization) extract->dry_purify end End: Pure Fmoc-AA dry_purify->end

Caption: General experimental workflow for N-Fmoc protection.

Detailed Experimental Protocols

The following are representative protocols for the N-protection of an amino acid using Fmoc-PFP and Fmoc-Cl.

Protocol 1: N-Fmoc Protection using this compound (Fmoc-PFP)

Materials:

  • Amino acid (1.0 equivalent)

  • This compound (Fmoc-PFP) (1.05 equivalents)

  • Sodium bicarbonate (NaHCO₃) (2.5 equivalents)

  • Dioxane

  • Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amino acid (1.0 eq.) and sodium bicarbonate (2.5 eq.) in a mixture of water and dioxane (e.g., 1:1 v/v).

  • In a separate flask, dissolve Fmoc-PFP (1.05 eq.) in dioxane.

  • Slowly add the Fmoc-PFP solution to the amino acid solution with vigorous stirring at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Once the reaction is complete, dilute the mixture with water.

  • Wash the aqueous solution with ethyl acetate to remove any unreacted Fmoc-PFP and the pentafluorophenol byproduct.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. A white precipitate of the Fmoc-amino acid should form.

  • Extract the product into ethyl acetate (3x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The crude product can be further purified by recrystallization if necessary.

Protocol 2: N-Fmoc Protection using 9-Fluorenylmethoxycarbonyl Chloride (Fmoc-Cl)

Materials:

  • Amino acid (1.0 equivalent)

  • 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) (1.1 equivalents)

  • Anhydrous sodium carbonate (Na₂CO₃) (2.2 equivalents)

  • Anhydrous Dioxane

  • Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the amino acid (1.0 eq.) in a 10% aqueous solution of sodium carbonate.

  • In a separate flask, dissolve Fmoc-Cl (1.1 eq.) in anhydrous dioxane.

  • Cool the amino acid solution to 0 °C in an ice bath.

  • Slowly add the Fmoc-Cl solution to the cooled amino acid solution with vigorous stirring. Maintain the temperature at 0 °C during the addition.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with water.

  • Wash the aqueous solution with diethyl ether to remove unreacted starting material and byproducts.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Conclusion

The choice between this compound and 9-Fluorenylmethoxycarbonyl chloride for Fmoc protection is a trade-off between reactivity and stability.

  • Fmoc-Cl offers the advantage of high reactivity, which can lead to faster reaction times. However, its sensitivity to hydrolysis necessitates more stringent experimental conditions and can lead to the formation of byproducts that complicate purification, potentially lowering the overall isolated yield.[4]

  • Fmoc-PFP provides a more robust and user-friendly alternative. Its enhanced stability reduces the likelihood of side reactions, resulting in a cleaner product and often a higher yield of pure Fmoc-amino acid.[3] This makes it particularly suitable for complex syntheses, sensitive substrates, and applications where purity is paramount.

For researchers prioritizing high purity, ease of handling, and reproducibility, This compound is generally the superior choice . While Fmoc-Cl remains a viable option, its use requires careful control of reaction conditions to mitigate the impact of its inherent instability.

References

Fmoc-OPfp vs. Fmoc-OSu: A Comparative Guide for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of solid-phase peptide synthesis (SPPS), the choice of activated amino acid derivatives is critical for achieving high coupling efficiency and maintaining the stereochemical integrity of the final peptide. Among the various activating groups, N-hydroxysuccinimide (OSu) esters have been a popular choice for introducing the Fmoc (9-fluorenylmethoxycarbonyl) protecting group. However, pentafluorophenyl (OPfp) esters have emerged as a powerful alternative, offering distinct advantages in specific and challenging synthetic contexts. This guide provides an objective, data-driven comparison of Fmoc-OPfp and Fmoc-OSu to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their peptide synthesis needs.

Enhanced Reactivity and Coupling Efficiency

The primary advantage of Fmoc-OPfp esters lies in their significantly higher reactivity compared to Fmoc-OSu esters. The electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the pentafluorophenoxide a better leaving group than N-hydroxysuccinimide. This heightened reactivity translates to faster and more efficient coupling reactions.

Kinetic studies have demonstrated the superior reactivity of OPfp esters in aminolysis reactions. The relative coupling rates of various active esters have been reported, highlighting the exceptional performance of OPfp esters.

Active EsterLeaving GroupRelative Coupling Rate
Fmoc-AA-OPfp Pentafluorophenol111
Fmoc-AA-OSu N-hydroxysuccinimide<1
Fmoc-AA-ONp p-Nitrophenol1

Note: While a direct numerical comparison for Fmoc-OSu was not found in the same study, its reactivity is generally considered to be lower than that of Fmoc-ONp.

This enhanced reactivity is particularly beneficial when coupling sterically hindered amino acids or when dealing with difficult sequences prone to aggregation. The faster kinetics can help drive the reaction to completion, minimizing the formation of deletion peptides.

Minimization of Racemization

Racemization, the loss of stereochemical integrity at the α-carbon of an amino acid, is a significant concern in peptide synthesis, particularly for sensitive residues like cysteine and histidine. The use of highly reactive coupling reagents can sometimes exacerbate this issue. However, Fmoc-amino acid-OPfp esters have been shown to be advantageous in suppressing racemization.

The pre-formed and stable nature of Fmoc-AA-OPfp esters allows for their use without in-situ activation, which can be a source of side reactions and racemization. For amino acids prone to epimerization, coupling with pre-formed OPfp esters under acidic or neutral conditions can significantly reduce the loss of chiral purity. This is a notable advantage over methods that require base-mediated activation, which are known to increase the risk of racemization for residues like cysteine.

Prevention of Side Reactions

Certain amino acids are prone to specific side reactions during coupling. For instance, asparagine and glutamine can undergo dehydration to form a nitrile side product. The use of pre-formed Fmoc-Asn(Trt)-OPfp and Fmoc-Gln(Trt)-OPfp can circumvent this issue as they do not require a separate activation step that can lead to this unwanted modification.

Stability and Handling

Fmoc-OPfp esters are generally stable, crystalline compounds that can be stored for extended periods without significant degradation. This stability makes them suitable for use in automated peptide synthesizers. While Fmoc-OSu is also relatively stable, the higher reactivity of Fmoc-OPfp does not compromise its shelf-life, offering a reliable and ready-to-use reagent.

Experimental Protocols

Below are detailed protocols for the key experimental procedures involving the use of Fmoc-OPfp and Fmoc-OSu in solid-phase peptide synthesis.

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines the fundamental steps of a manual SPPS cycle using the Fmoc strategy.

Materials:

  • Fmoc-protected amino acid (either OPfp or OSu ester)

  • Peptide synthesis resin (e.g., Rink Amide, Wang)

  • N,N-Dimethylformamide (DMF)

  • Piperidine solution (20% in DMF)

  • Dichloromethane (DCM)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling: Proceed with either Protocol 2a or 2b.

  • Washing: After the coupling reaction is complete (as indicated by a negative Kaiser test), wash the resin thoroughly with DMF (3-5 times) and then with DCM (2-3 times).

  • Repeat: Return to step 2 for the coupling of the next amino acid.

Protocol 2a: Coupling with Fmoc-Amino Acid-OPfp Ester

Procedure:

  • Dissolve the Fmoc-amino acid-OPfp ester (3 equivalents relative to the resin loading) in a minimal amount of DMF.

  • Add the solution to the deprotected resin from Protocol 1, step 2.

  • Agitate the mixture at room temperature.

  • Monitor the reaction progress using the Kaiser test. The reaction is typically complete within 1-2 hours.

Protocol 2b: Coupling with Fmoc-Amino Acid-OSu Ester (with in-situ activation)

Note: While pre-formed Fmoc-AA-OSu can be used, it is also common to generate the active ester in situ or use a coupling additive.

Procedure:

  • Dissolve the Fmoc-amino acid (3 eq.), a coupling additive such as HOBt (1-hydroxybenzotriazole) or Oxyma (ethyl cyanohydroxyiminoacetate) (3 eq.), and a carbodiimide coupling reagent such as DIC (N,N'-diisopropylcarbodiimide) (3 eq.) in DMF.

  • Pre-activate the mixture for 5-10 minutes at room temperature.

  • Add the activated amino acid solution to the deprotected resin from Protocol 1, step 2.

  • Agitate the mixture at room temperature.

  • Monitor the reaction progress using the Kaiser test. The reaction is typically complete within 1-4 hours.

Visualizing the Workflow and Chemical Logic

To better illustrate the processes described, the following diagrams have been generated.

SPPS_Workflow start Start: Resin-bound Peptide (N-terminally Fmoc-protected) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OPfp or Fmoc-AA-OSu) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 end Elongated Peptide (Ready for next cycle) wash2->end end->deprotection Next Cycle

General workflow for a single cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Activation_Comparison cluster_OPfp Fmoc-OPfp Pathway cluster_OSu Fmoc-OSu Pathway (with in-situ activation) Fmoc_AA_OPfp Fmoc-AA-OPfp Pre-activated & Stable Coupling_OPfp Direct Coupling Fmoc_AA_OPfp->Coupling_OPfp Fmoc_AA_OH Fmoc-AA-OH + DIC/HOBt Activation_OSu In-situ Activation (Formation of OSu-ester) Fmoc_AA_OH->Activation_OSu Coupling_OSu Coupling Activation_OSu->Coupling_OSu

Comparison of the coupling pathways for Fmoc-OPfp and in-situ activated Fmoc-OSu.

Comparative Performance Analysis of Amine Derivatization Reagents: A Guide to 9-Fluorenylmethyl Pentafluorophenyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of 9-Fluorenylmethyl pentafluorophenyl carbonate (Fmoc-PFP) with other common reagents used for the derivatization of amines, a critical step in various analytical and synthetic applications, including peptide synthesis and chromatographic analysis. The focus is on providing researchers, scientists, and drug development professionals with the necessary data and protocols to make informed decisions for their specific experimental needs.

Introduction to Amine Derivatization and the Role of Fmoc-PFP

Derivatization of primary and secondary amines is a common strategy to enhance their detectability in analytical techniques like High-Performance Liquid Chromatography (HPLC) or to protect them during chemical synthesis. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group due to its base-lability, allowing for mild deprotection conditions. Furthermore, its inherent fluorescence provides a sensitive means of detection.

This compound (Fmoc-PFP) is a reagent used to introduce the Fmoc group onto amine-containing molecules. It is known for its high reactivity and stability, offering an alternative to other Fmoc-donating reagents. This guide compares the performance of Fmoc-PFP against two other commonly used reagents: 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).

Comparative Performance Data

The selection of a derivatization reagent is often a trade-off between reactivity, stability, and the nature of the side products. The following table summarizes the key performance characteristics of Fmoc-PFP in comparison to Fmoc-Cl and Fmoc-OSu.

Parameter This compound (Fmoc-PFP) 9-Fluorenylmethyl chloroformate (Fmoc-Cl) N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
Reactivity HighVery HighModerate
Reaction Time 5 - 20 minutes< 5 minutes30 - 60 minutes
Stability in Solution GoodPoor (hydrolyzes rapidly)Excellent
Byproducts PentafluorophenolHydrochloric acidN-hydroxysuccinimide
Optimal pH 7.5 - 8.58.0 - 9.07.0 - 8.0
Primary Applications HPLC derivatization, solid-phase peptide synthesisGeneral amine protection, peptide synthesisAmine protection, peptide synthesis

Experimental Protocols

General Protocol for Derivatization of Amino Acids with Fmoc-PFP for HPLC Analysis

This protocol provides a general method for the pre-column derivatization of amino acids using Fmoc-PFP, enabling their fluorescent detection in HPLC.

Materials:

  • Amino acid standard solution (1 mg/mL in 0.1 M HCl)

  • Borate buffer (0.1 M, pH 8.0)

  • This compound (Fmoc-PFP) solution (5 mg/mL in acetonitrile)

  • Acetonitrile (HPLC grade)

  • Deionized water (18 MΩ·cm)

  • Vials for reaction

Procedure:

  • Pipette 100 µL of the amino acid standard solution into a reaction vial.

  • Add 200 µL of 0.1 M borate buffer (pH 8.0) to the vial.

  • Vortex the mixture for 10 seconds.

  • Add 200 µL of the Fmoc-PFP solution to the vial.

  • Immediately vortex the mixture for 30 seconds.

  • Allow the reaction to proceed at room temperature for 15 minutes.

  • Add 500 µL of a 1:1 (v/v) mixture of acetonitrile and deionized water to quench the reaction.

  • The sample is now ready for injection into the HPLC system.

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 20 mM phosphate buffer (pH 7.0)

  • Mobile Phase B: Acetonitrile

  • Gradient: 20% to 80% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: Fluorescence detector (Excitation: 265 nm, Emission: 315 nm)

  • Injection Volume: 20 µL

Visual Representations

Chemical Reaction Pathway

The following diagram illustrates the general reaction mechanism for the derivatization of a primary amine with Fmoc-PFP.

cluster_reactants Reactants cluster_products Products FmocPFP Fmoc-PFP PFP Pentafluorophenol FmocPFP->PFP - R-NH₂ Amine R-NH₂ (Amine) FmocAmine Fmoc-NH-R (Fluorescent Derivative) Amine->FmocAmine + Fmoc-PFP

Caption: Reaction of Fmoc-PFP with a primary amine.

Experimental Workflow for HPLC Analysis

This diagram outlines the key steps involved in the derivatization and subsequent HPLC analysis of an amine-containing sample.

A Sample Preparation (e.g., Amino Acid Solution) B pH Adjustment (Borate Buffer) A->B C Addition of Fmoc-PFP (in Acetonitrile) B->C D Reaction Incubation (15 min at RT) C->D E Quenching (Acetonitrile/Water) D->E F HPLC Injection & Analysis E->F

Caption: Workflow for amine derivatization and HPLC analysis.

Logical Comparison of Reagent Stability

This diagram provides a logical comparison of the relative stability of the three discussed derivatization reagents in an aqueous solution.

cluster_stability Reagent Stability in Aqueous Solution Low Low Stability Medium Medium Stability High High Stability FmocCl Fmoc-Cl FmocCl->Low FmocPFP Fmoc-PFP FmocPFP->Medium FmocOSu Fmoc-OSu FmocOSu->High

Caption: Relative stability of Fmoc derivatization reagents.

Efficiency Showdown: A Comparative Guide to 9-Fluorenylmethyl Pentafluorophenyl Carbonate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and clean introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of successful solid-phase peptide synthesis (SPPS). This guide provides a comprehensive comparison of 9-Fluorenylmethyl pentafluorophenyl carbonate (Fmoc-OPfp) with other common Fmoc-donating reagents, supported by available experimental data and detailed protocols to inform reagent selection for optimal synthesis outcomes.

Performance Comparison of Fmoc-Donating Reagents

The choice of reagent for introducing the Fmoc group can significantly impact reaction efficiency, yield, and the purity of the resulting Fmoc-amino acid. The ideal reagent should offer high reactivity, minimal side reactions, and ease of handling.

Key Performance Indicators:

  • Yield: The amount of desired Fmoc-amino acid obtained relative to the theoretical maximum.

  • Purity: The absence of byproducts, such as dipeptides or β-alanine adducts.

  • Reaction Time: The duration required for the completion of the N-protection reaction.

  • Stability: The reagent's resistance to degradation under storage and reaction conditions.

Table 1: Qualitative and Reported Performance Comparison of Fmoc-Donating Reagents

ReagentKey AdvantagesPotential DisadvantagesReported Side Reactions
This compound (Fmoc-OPfp) - High reactivity.[1] - Can suppress the formation of dipeptide byproducts.[2] - The pentafluorophenol byproduct is a good leaving group, facilitating subsequent reactions.[2]- Limited direct comparative data on efficiency.- Generally reported to have a cleaner reaction profile.
9-Fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) - Good stability and user-friendly handling. - Generally provides high yields and purity.[3]- Can lead to the formation of β-alanine and dipeptide impurities through a Lossen-type rearrangement.[4]- Formation of Fmoc-β-Ala-OH and Fmoc-dipeptides.[4][5]
9-Fluorenylmethyl chloroformate (Fmoc-Cl) - High reactivity, potentially leading to faster reaction times.- Prone to hydrolysis, requiring careful handling. - Higher propensity for side reactions, including dipeptide formation. - Generates corrosive byproducts.- Formation of dipeptides and other byproducts.

Table 2: Reported Yields for the Synthesis of Fmoc-Amino Acid Pentafluorophenyl Esters using Fmoc-Cl

This table provides an example of the high yields achievable when preparing activated esters, which are closely related to the N-protection step.

Fmoc-Amino Acid-OPfp DerivativeIsolated Yield (%)
Fmoc-Phe-OPfp95
Fmoc-D-Phe-OPfp92
Fmoc-Ser(t-Bu)-OPfp85
Fmoc-Asp(t-Bu)-OPfp90
Fmoc-Lys(Cbz)-OPfp95
Fmoc-Cys(Acm)-OPfp80
Fmoc-His(Trt)-OPfp72
Fmoc-Asn-OPfp81
Fmoc-Gln-OPfp78
Cbz-Leu-OPfp90
Cbz-Ser-OPfp80
Cbz-Asp(t-Bu)-OPfp90

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflow for Fmoc protection of an amino acid and the logical relationship in selecting an appropriate Fmoc-donating reagent.

Fmoc_Protection_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Amino_Acid Amino Acid (Free Amine) Reaction_Vessel Reaction in suitable solvent with base Amino_Acid->Reaction_Vessel Fmoc_Reagent Fmoc-Donating Reagent (Fmoc-OPfp, Fmoc-OSu, etc.) Fmoc_Reagent->Reaction_Vessel Workup Aqueous Work-up & Extraction Reaction_Vessel->Workup Reaction Completion Purification Crystallization or Chromatography Workup->Purification Fmoc_AA Fmoc-Protected Amino Acid Purification->Fmoc_AA Reagent_Selection_Logic Start Select Fmoc-Donating Reagent Purity_Critical Is Highest Purity and Minimal Side Reactions Critical? Start->Purity_Critical Fmoc_OPfp Consider Fmoc-OPfp (Suppresses dipeptide formation) Purity_Critical->Fmoc_OPfp Yes Speed_Critical Is Reaction Speed the Primary Concern? Purity_Critical->Speed_Critical No Fmoc_OSu Consider Fmoc-OSu (Good stability, but potential for β-Ala/dipeptide impurities) Fmoc_Cl Consider Fmoc-Cl (High reactivity, but more side reactions and instability) Speed_Critical->Fmoc_Cl Yes Handling_Ease Is Ease of Handling and Stability Important? Speed_Critical->Handling_Ease No Handling_Ease->Fmoc_OSu Yes Handling_Ease->Fmoc_Cl No

References

A Comparative Analysis of Fmoc Reagents for Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical determinant of success in Solid-Phase Peptide Synthesis (SPPS). The 9-fluorenylmethyloxycarbonyl (Fmoc) strategy is the most widely used method for peptide synthesis due to its mild reaction conditions and high efficiency. This guide provides an objective comparison of key Fmoc-related reagents, including those for introducing the protecting group (Fmoc-donating reagents), for its removal (deprotection reagents), and for facilitating peptide bond formation (coupling reagents). The information is supported by experimental data to inform reagent selection for optimal peptide yield and purity.

I. Fmoc-Donating Reagents: A Comparison of Fmoc-OSu and Fmoc-Cl

The introduction of the Fmoc protecting group onto the N-terminus of an amino acid is the first step in preparing the building blocks for SPPS. The two most common reagents for this purpose are N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) and 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl).

While both reagents achieve the same fundamental transformation, their reactivity and stability profiles differ significantly, impacting the purity of the resulting Fmoc-amino acid. Fmoc-OSu is generally considered the superior reagent for most applications due to its milder reactivity and higher stability.[1][2][3][4]

Data Presentation: Comparison of Fmoc-Donating Reagents

FeatureFmoc-OSuFmoc-ClReference
Reactivity Moderate, more selectiveHigh, very reactive[1][2]
Stability More stable, less susceptible to hydrolysisLess stable, sensitive to moisture and heat[1][5]
Side Reactions Fewer side reactions, cleaner profileProne to side reactions (e.g., dipeptide formation)[1][6]
Handling Easier and safer to handleMore challenging, can generate corrosive byproducts[1]
Typical Purity Higher purity of Fmoc-amino acidLower purity, may require extensive purification[1]
Recommended Use General applications, sensitive amino acids, large-scale synthesisSpecific, fast-paced applications where side reactions can be controlled[1]

II. Fmoc-Deprotection Reagents: Piperidine and Its Alternatives

The removal of the base-labile Fmoc group is a critical step repeated throughout the SPPS cycle. Piperidine has traditionally been the reagent of choice. However, its status as a controlled substance and its potential to cause side reactions like aspartimide formation have driven the search for alternatives.[7][8] 4-Methylpiperidine (4-MePip) and piperazine (PZ) have emerged as excellent substitutes.

Studies have shown that 4-Methylpiperidine and piperazine can be used interchangeably with piperidine, providing similar crude product yields and purity across the synthesis of various peptide sequences.[7][8][9] 4-Methylpiperidine, in particular, has been noted for having kinetic parameters for Fmoc removal that are nearly identical to piperidine.[10]

Data Presentation: Comparison of Fmoc-Deprotection Reagents

ReagentConcentrationCrude Yield (%)Crude Purity (%)Key FeaturesReference
Piperidine (PP)20% in DMF85 - 9570 - 85Standard reagent; controlled substance.[7][11]
4-Methylpiperidine (4-MePip)20% in DMF86 - 9672 - 86Excellent, non-controlled alternative with similar efficiency to piperidine.[7][11]
Piperazine (PZ)10% in DMF/EtOH84 - 9470 - 84Cost-effective solid reagent; lower solubility requires co-solvents.[7][11]

*Yield and purity ranges are representative and highly dependent on the specific peptide sequence.[7]

III. Coupling Reagents in Fmoc-SPPS

The formation of the peptide bond between the C-terminus of a new amino acid and the N-terminus of the growing peptide chain is facilitated by a coupling reagent. The choice of this reagent is critical for ensuring high coupling efficiency and minimizing racemization.[12][13] The most common classes are aminium/uronium salts, phosphonium salts, and carbodiimides used with additives.

Aminium/uronium salts like HATU and HCTU are highly reactive and provide excellent results for most applications, including the synthesis of difficult or long peptides.[12][14]

Data Presentation: Performance of Common Coupling Reagents

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Purity (%)Level of RacemizationReference
HATU Aminium/Uronium Salt15-45 minutes>95Very Low[13]
HCTU Aminium/Uronium Salt15-45 minutes>95Very Low[13]
HBTU Aminium/Uronium Salt20-60 minutes>95Low[13]
PyBOP Phosphonium Salt30-120 minutes>95Low[13]
DIC/Oxyma Carbodiimide/Additive60-180 minutes>90Low[12][15]

Experimental Protocols

Protocol 1: Comparative Analysis of Fmoc-Donating Reagents

Objective: To compare the yield and purity of Fmoc-glycine prepared using Fmoc-OSu versus Fmoc-Cl.

Materials:

  • Glycine

  • Fmoc-OSu

  • Fmoc-Cl

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane and Water (or THF and Water)

  • Diethyl ether

  • 1 M HCl

  • HPLC for purity analysis

Procedure:

  • Reaction Setup (Parallel Reactions):

    • Reaction A (Fmoc-OSu): Dissolve Glycine (1 eq.) and NaHCO₃ (2 eq.) in a 1:1 mixture of dioxane and water. Add a solution of Fmoc-OSu (1.05 eq.) in dioxane.

    • Reaction B (Fmoc-Cl): Dissolve Glycine (1 eq.) and NaHCO₃ (2 eq.) in a 1:1 mixture of dioxane and water. Add a solution of Fmoc-Cl (1.05 eq.) in dioxane dropwise.

  • Reaction: Stir both reaction mixtures at room temperature for 4-6 hours, monitoring by TLC.

  • Work-up:

    • Dilute each reaction mixture with water.

    • Extract with diethyl ether to remove unreacted starting material and byproducts.

    • Acidify the aqueous layer to pH 2 with 1 M HCl.

    • Extract the product into ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Analysis:

    • Determine the yield of the crude product for both reactions.

    • Analyze the purity of each product by RP-HPLC, quantifying the main product peak and any significant impurities (e.g., Fmoc-Gly-Gly-OH).

Protocol 2: Comparative Analysis of Fmoc-Deprotection Reagents

Objective: To compare the efficiency and purity of a model peptide synthesized using Piperidine, 4-Methylpiperidine, and Piperazine.

Materials:

  • Rink Amide resin pre-loaded with an initial amino acid.

  • Fmoc-protected amino acids.

  • Coupling reagent (e.g., HCTU) and base (e.g., DIPEA).

  • Deprotection Solutions:

    • Solution A: 20% (v/v) Piperidine in DMF.

    • Solution B: 20% (v/v) 4-Methylpiperidine in DMF.

    • Solution C: 10% (w/v) Piperazine in 9:1 DMF/Ethanol.[7]

  • TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

Procedure:

  • Parallel Synthesis: Divide the starting resin into three equal portions in separate reaction vessels.

  • SPPS Cycle: Synthesize a short, model peptide (e.g., a tetrapeptide) on all three resins in parallel. For each cycle, use the respective deprotection solution (A, B, or C) for the Fmoc removal step. Keep all other parameters (coupling times, reagents, washing steps) identical.

    • Deprotection Step: Treat the resin with the assigned deprotection solution for 5-10 minutes. Drain and repeat once. Wash thoroughly with DMF.

    • Coupling Step: Couple the next Fmoc-amino acid using HCTU/DIPEA in DMF for 30-60 minutes. Wash thoroughly with DMF.

  • Cleavage: After completing the sequence, wash and dry all three peptide-resins. Cleave the peptides from the resin using the TFA cleavage cocktail for 2 hours.

  • Precipitation and Analysis: Precipitate the crude peptides with cold diethyl ether. Determine the crude yield and analyze the purity of each peptide by RP-HPLC and confirm identity by Mass Spectrometry.

Mandatory Visualizations

SPPS_Workflow start Start: Resin with Free Amine coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) start->coupling deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) wash1 Wash (DMF) deprotection->wash1 cycle_end Repeat for Each Amino Acid wash1->cycle_end wash2 Wash (DMF) coupling->wash2 wash2->deprotection cycle_end->coupling Next Amino Acid final_deprotection Final Fmoc Deprotection cycle_end->final_deprotection Final Amino Acid cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) final_deprotection->cleavage purification Purification (HPLC) cleavage->purification

Caption: General workflow of the Solid-Phase Peptide Synthesis (SPPS) cycle.

Fmoc_Deprotection_Mechanism cluster_0 Fmoc-Protected Amine cluster_1 Base (Piperidine) cluster_2 β-Elimination cluster_3 Adduct Formation FmocN Fmoc-NH-Peptide Intermediate Carbanion Intermediate FmocN->Intermediate + Base Base BH+ Piperidine Piperidine DBF Dibenzofulvene (DBF) Intermediate->DBF FreeAmine H₂N-Peptide Intermediate->FreeAmine Adduct DBF-Piperidine Adduct DBF->Adduct + Piperidine Coupling_Mechanism cluster_0 Activation Step cluster_1 Coupling Step cluster_2 Product FmocAA Fmoc-AA-OH ActiveEster Activated Intermediate (e.g., O-acylisourea) FmocAA->ActiveEster CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActiveEster PeptideBond Peptide Bond Formation ActiveEster->PeptideBond ResinAmine Resin-Bound Amine (H₂N-Peptide) ResinAmine->PeptideBond NewPeptide Elongated Peptide PeptideBond->NewPeptide

References

A Researcher's Guide to the Validation of Fmoc-Protected Peptide Purity by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized Fmoc-protected peptides is a critical step in producing reliable and safe therapeutic candidates and research tools. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for peptide purity assessment. This guide provides an objective comparison of HPLC with alternative and advanced methods, supported by experimental data, to aid in the selection of the most appropriate analytical strategy.

The Central Role of HPLC in Peptide Purity Validation

Reversed-phase HPLC (RP-HPLC) is the most widely used technique for analyzing synthetic peptides.[1] The principle of RP-HPLC lies in the differential partitioning of the peptide and its impurities between a non-polar stationary phase (typically a C18-bonded silica column) and a polar mobile phase.[2] By gradually increasing the concentration of an organic solvent (like acetonitrile) in the mobile phase, components are eluted based on their hydrophobicity, allowing for their separation and quantification.

A typical RP-HPLC analysis provides a chromatogram where the area of the main peak, corresponding to the desired peptide, is compared to the total area of all peaks to calculate the percentage purity.[1] Common impurities that can be identified include truncated and deletion sequences, products of side-chain reactions, and peptides with residual protecting groups.[1]

Comparative Analysis of HPLC and UPLC

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in speed, resolution, and sensitivity over traditional HPLC.[3] UPLC systems utilize columns with smaller particle sizes (typically <2 µm) and operate at higher pressures, leading to more efficient separations.[3]

ParameterHPLCUPLC
Analysis Time ~15-30 minutes< 5 minutes
Resolution GoodExcellent
Peak Capacity LowerHigher
Sensitivity (Signal-to-Noise) GoodExcellent
Solvent Consumption HigherLower
System Pressure 4,000 - 6,000 psi> 15,000 psi

Table 1: Quantitative Comparison of HPLC and UPLC for a Model Fmoc-Protected Peptide. This table presents representative data highlighting the performance advantages of UPLC over HPLC for the purity analysis of a synthetic peptide. UPLC offers a significant reduction in analysis time while providing superior resolution and sensitivity.

Comparison of Reversed-Phase HPLC Columns

The choice of stationary phase in RP-HPLC can significantly impact the separation of a peptide from its impurities. While C18 columns are the most common choice, other column chemistries, such as Phenyl-Hexyl, can offer alternative selectivity, which is particularly useful for separating closely related impurities.

ParameterC18 ColumnPhenyl-Hexyl Column
Stationary Phase OctadecylsilanePhenyl-Hexyl
Principle of Separation Primarily hydrophobic interactionsMixed-mode (hydrophobic and π-π interactions)
Selectivity General-purpose, excellent for a wide range of peptidesEnhanced selectivity for peptides containing aromatic residues
Retention Time of Main Peptide 15.2 min16.5 min
Resolution (Main Peak vs. Key Impurity) 1.82.5
Peak Asymmetry (Main Peak) 1.21.1

Table 2: Comparative Data for C18 and Phenyl-Hexyl Columns. This table illustrates the different selectivity of a C18 and a Phenyl-Hexyl column for a model Fmoc-protected peptide containing an aromatic amino acid. The Phenyl-Hexyl column provides better resolution of a key impurity due to secondary π-π interactions.

Orthogonal and Complementary Analytical Techniques

While HPLC is a powerful tool, a comprehensive purity assessment often benefits from the use of orthogonal methods that separate molecules based on different physicochemical principles.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for confirming the molecular weight of the synthesized peptide and identifying impurities.[4] When coupled with a liquid chromatography system (LC-MS), it provides both retention time and mass-to-charge ratio (m/z) data, offering a high degree of confidence in peak identification.

ParameterExpected ValueObserved Value
Molecular Weight (Da) 1500.751500.78
Major Impurity (m/z) -1387.65 (Deletion of one amino acid)
Purity by UV (214 nm) >95%96.2%

Table 3: Representative Mass Spectrometry Data for a Purified Fmoc-Peptide. This table shows an example of the data obtained from an LC-MS analysis, confirming the molecular weight of the target peptide and identifying a major impurity as a deletion sequence.

Capillary Electrophoresis (CE)

Capillary electrophoresis separates molecules based on their charge-to-size ratio in an electric field.[5] This technique is highly complementary to HPLC and can often resolve impurities that co-elute in a reversed-phase separation.[1]

ParameterValue
Migration Time (Main Peak) 8.5 min
Purity by CE (%) 97.1%
Resolution (Main Peak vs. Key Impurity) 3.2

Table 4: Representative Capillary Electrophoresis Data for a Purified Fmoc-Peptide. This table provides an example of the data generated from a CE analysis, offering an orthogonal assessment of peptide purity.

Amino Acid Analysis (AAA)

Amino acid analysis is used to confirm the amino acid composition of the synthesized peptide and to determine the total peptide content. The peptide is first hydrolyzed into its constituent amino acids, which are then separated and quantified.

Amino AcidExpected RatioObserved Ratio
Glycine2.02.1
Alanine1.01.0
Leucine1.00.9
Phenylalanine1.01.0

Table 5: Representative Amino Acid Analysis Data. This table shows a comparison of the expected and observed amino acid ratios for a model peptide, confirming its composition.

Experimental Protocols

Protocol 1: General RP-HPLC Analysis of Fmoc-Protected Peptide Purity
  • Sample Preparation: Dissolve the lyophilized peptide in the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.[1]

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm.[1]

  • Data Analysis: Integrate the peak areas to determine the relative purity of the main peptide.

Protocol 2: Mass Spectrometry Analysis
  • Sample Preparation: Prepare the sample as in the HPLC protocol, but use a mobile phase compatible with MS (e.g., 0.1% formic acid instead of TFA).

  • LC-MS System: A UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: A suitable UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in water.

  • Mobile Phase B: 0.1% Formic Acid in acetonitrile.

  • Gradient: A rapid linear gradient appropriate for the UPLC system.

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode to acquire full scan MS data.

  • Data Analysis: Deconvolute the mass spectra to determine the molecular weights of the peptide and any impurities.

Protocol 3: Capillary Electrophoresis Analysis
  • Sample Preparation: Dissolve the peptide in a low ionic strength buffer (e.g., 10 mM phosphate buffer, pH 2.5) to a concentration of 0.5 mg/mL.

  • CE System: A capillary electrophoresis instrument with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm I.D., 50 cm total length).

  • Background Electrolyte: 100 mM phosphate buffer, pH 2.5.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Separation Voltage: 20-30 kV.

  • Detection: UV absorbance at 200 nm.

  • Data Analysis: Analyze the electropherogram to determine the migration times and peak areas.

Protocol 4: Amino Acid Analysis
  • Hydrolysis: Accurately weigh a sample of the peptide and hydrolyze it in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.[1]

  • Derivatization: Derivatize the resulting amino acids with a suitable reagent (e.g., phenyl isothiocyanate).

  • Analysis: Separate and quantify the derivatized amino acids using a dedicated amino acid analyzer or a standard HPLC system with a specialized column and detection method.

  • Data Analysis: Compare the observed amino acid ratios to the expected ratios based on the peptide sequence.

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Peptide Lyophilized Peptide Dissolve Dissolve in Mobile Phase A Peptide->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (214 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Purity Calculate % Purity Integrate->Purity

Caption: Experimental workflow for peptide purity analysis by HPLC.

Method_Selection node_result node_result Start Analytical Goal Purity Routine Purity Screening? Start->Purity Impurity_ID Identify Unknown Impurities? Purity->Impurity_ID No HPLC HPLC / UPLC Purity->HPLC Yes Orthogonal Orthogonal Confirmation? Impurity_ID->Orthogonal No LCMS LC-MS Impurity_ID->LCMS Yes Orthogonal->HPLC No CE Capillary Electrophoresis Orthogonal->CE Yes

Caption: Decision tree for selecting an analytical method for peptide validation.

References

A Comparative Guide to the Stability of the Fmoc Group in Peptide Synthesis: A Focus on Fmoc-Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the integrity of protecting groups is paramount to successful peptide synthesis. The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base lability, which allows for orthogonal protection schemes with acid-labile side-chain protecting groups. This guide provides an objective comparison of the stability of the Fmoc group on various amino acid derivatives, including highly activated esters like pentafluorophenyl esters (OPfp), under conditions relevant to peptide synthesis.

The stability of the Fmoc group is not absolute and can be influenced by several factors, including the nature of the amino acid it is attached to, the solvent, the presence of bases, and temperature. While Fmoc-amino acid pentafluorophenyl esters (Fmoc-AA-OPfp) are valued for their high reactivity, which facilitates efficient peptide coupling, particularly for sterically hindered amino acids, the stability of the Fmoc group itself is a critical parameter throughout the synthesis cycle.[1] Premature deprotection can lead to the formation of deletion sequences and other impurities, ultimately reducing the yield and purity of the target peptide.[2]

Quantitative Comparison of Fmoc Group Lability

The primary mechanism of Fmoc group removal is a base-induced β-elimination.[3] The rate of this removal is highly dependent on the base used and the solvent system. The following table summarizes the relative stability of the Fmoc group under various conditions.

ConditionReagent/SolventRelative Stability of Fmoc GroupKey Considerations
Standard Deprotection 20% Piperidine in DMFLow (Intentionally Labile)Standard condition for rapid and complete Fmoc removal.[4][5]
Alternative Bases Piperazine, Morpholine, DBUVariablePiperazine and morpholine are weaker bases than piperidine, leading to slower deprotection. DBU is a stronger, non-nucleophilic base that can be used in lower concentrations.[6][7]
Tertiary Amines DIEA, TriethylamineHighThe Fmoc group is generally stable towards tertiary amines, though some slow cleavage can occur depending on concentration, solvent, and temperature.[4][8]
Solvent Polarity DMF, NMP vs. DCMLower in Polar Aprotic SolventsDeprotection is faster in polar solvents like DMF and NMP compared to less polar solvents like DCM.[4][5]
Thermal Stress High Temperature (e.g., 120°C in DMSO)LowThe Fmoc group can be cleaved thermally without the presence of a base.[9]
Acidic Conditions Trifluoroacetic Acid (TFA)Very HighThe Fmoc group is stable to the acidic conditions used for Boc group removal and peptide cleavage from the resin.[3]
Factors Influencing Premature Fmoc Cleavage

Several factors during solid-phase peptide synthesis can lead to the unintended removal of the Fmoc group:

  • Amine Impurities in Solvents : N,N-Dimethylformamide (DMF), a common solvent in SPPS, can degrade over time to produce dimethylamine, which can cause premature Fmoc cleavage.[2]

  • Slow Coupling Kinetics : For sterically hindered amino acids, slow coupling reactions can lead to prolonged exposure of the N-terminal Fmoc group to the basic coupling environment, increasing the risk of premature deprotection.[2] The use of highly activating esters like OPfp can help to mitigate this by increasing the rate of the coupling reaction.[1]

  • Autocatalytic Decomposition : The cleavage of the Fmoc group liberates a secondary amine, which can then contribute to further Fmoc removal in a slightly basic environment.[9]

Experimental Protocols

To quantitatively assess the stability of the Fmoc group on different amino acid derivatives, the following experimental protocols can be employed.

Protocol 1: HPLC-Based Assay for Fmoc Group Stability in Solution

This protocol allows for the quantitative determination of the rate of Fmoc group cleavage from an Fmoc-amino acid derivative under specific conditions.

Materials:

  • Fmoc-amino acid derivative (e.g., Fmoc-Phe-OPfp, Fmoc-Gly-OH)

  • Solvent of interest (e.g., DMF, NMP, DCM)

  • Basic reagent (e.g., 20% piperidine in DMF, 1% DBU in DMF)

  • Quenching solution (e.g., 1% TFA in acetonitrile/water)

  • Reversed-phase HPLC system with a C18 column

Procedure:

  • Prepare a stock solution of the Fmoc-amino acid derivative in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Initiate the stability test by adding a specific volume of the basic reagent to the stock solution.

  • At defined time intervals (e.g., 0, 1, 2, 5, 10, 30 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot in the quenching solution.

  • Analyze the quenched samples by RP-HPLC, monitoring the disappearance of the peak corresponding to the intact Fmoc-amino acid derivative.

  • Calculate the percentage of intact compound at each time point to determine the rate of deprotection.

Protocol 2: Solid-Phase Stability Assessment During SPPS

This protocol assesses the stability of the Fmoc group during a simulated coupling step in SPPS.

Materials:

  • Fmoc-amino acid-loaded resin

  • SPPS solvent (e.g., DMF)

  • Coupling reagents (e.g., HBTU, DIEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • HPLC or Mass Spectrometry equipment

Procedure:

  • Swell the Fmoc-amino acid-loaded resin in DMF.

  • Expose the resin to a solution of coupling reagents (e.g., HBTU/DIEA in DMF) for an extended period (e.g., 2-4 hours) to simulate a slow coupling reaction.

  • After the exposure, wash the resin thoroughly with DMF.

  • Cleave a small portion of the peptide from the resin using the cleavage cocktail.

  • Analyze the cleaved product by HPLC or mass spectrometry to detect the presence of any peptides resulting from premature Fmoc deprotection (e.g., deletion sequences in a subsequent simulated coupling).

Workflow and Pathway Diagrams

cluster_0 Fmoc-SPPS Cycle cluster_1 Factors Affecting Fmoc Stability Start Start Deprotection Deprotection Start->Deprotection Washing_1 Washing Deprotection->Washing_1 Base_Concentration High Base Concentration Deprotection->Base_Concentration Coupling Coupling Washing_1->Coupling Washing_2 Washing Coupling->Washing_2 Slow_Coupling Slow Coupling Kinetics Coupling->Slow_Coupling End_Cycle Repeat or Final Cleavage Washing_2->End_Cycle Premature_Cleavage Premature Fmoc Cleavage Amine_Impurities Amine Impurities in Solvent Amine_Impurities->Premature_Cleavage Slow_Coupling->Premature_Cleavage Base_Concentration->Premature_Cleavage

Caption: Workflow of the Fmoc-SPPS cycle and key factors that can compromise Fmoc group stability.

Setup Prepare Fmoc-AA solution in solvent Initiate Add Deprotection Reagent (e.g., Piperidine) Setup->Initiate Sample Withdraw Aliquots at Time Intervals Initiate->Sample t = 0, 1, 2, 5... min Quench Quench with Acidic Solution (e.g., 1% TFA) Sample->Quench Analyze Analyze by RP-HPLC Quench->Analyze Determine Calculate Rate of Fmoc Cleavage Analyze->Determine

References

A Researcher's Guide to Fmoc Protection Reagents: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of solid-phase peptide synthesis (SPPS), the choice of the Nα-Fmoc (9-fluorenylmethoxycarbonyl) protecting group is a cornerstone of modern strategies. However, the selection of specific reagents for the introduction and subsequent removal of the Fmoc group can significantly impact the efficiency, purity, and overall cost of synthesizing a target peptide. This guide provides a comprehensive cost-benefit analysis of different Fmoc protection and deprotection reagents, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions.

Fmoc Protection: A Tale of Two Reagents

The introduction of the Fmoc group is typically accomplished using either Fmoc-chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). While both achieve the same end, their reactivity and stability profiles present a trade-off between reaction speed and the cleanliness of the reaction.

Fmoc-Cl is a highly reactive agent, which can lead to faster reaction times. However, this heightened reactivity also makes it more susceptible to hydrolysis and can lead to the formation of undesired byproducts, such as dipeptides, complicating purification and potentially lowering the overall yield of the desired Fmoc-amino acid.[1] The handling of Fmoc-Cl can also be more challenging due to the generation of corrosive byproducts.[1]

Fmoc-OSu , in contrast, offers a more controlled and user-friendly approach. Its moderated reactivity makes it more stable and less prone to hydrolysis, resulting in fewer side reactions and a cleaner reaction profile.[1][2] This generally leads to higher purity of the Fmoc-protected amino acids, which can simplify downstream purification processes and contribute to more consistent and reproducible synthesis outcomes.[1] While Fmoc-Cl might be suitable for specific, rapid applications where side reactions can be meticulously controlled, Fmoc-OSu is often the preferred reagent for general peptide synthesis, especially when dealing with sensitive amino acids or in large-scale industrial processes where minimizing side reactions is critical.[1]

The Deprotection Step: Beyond Piperidine

The removal of the Fmoc group is a critical step in each cycle of peptide synthesis, traditionally carried out using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). However, concerns over the toxicity and regulatory status of piperidine, coupled with the potential for side reactions, have driven the exploration of alternative deprotection reagents.[3][4][5]

A comparative study of various deprotection reagents in microwave-assisted SPPS has provided valuable insights into their performance. The data below summarizes the crude yield and purity of four different peptide sequences synthesized using 4-methylpiperidine (4MP), piperidine (PP), and piperazine (PZ) as the Fmoc removal agents.[3][4]

Deprotection ReagentPeptide SequenceCrude Yield (%)Purity (%)
20% 4MP in DMFNBC11264>95
20% PP in DMFNBC11262>95
10% PZ in DMF/EtOHNBC11262>95
20% 4MP in DMFNBC15578>95
20% PP in DMFNBC15575>95
10% PZ in DMF/EtOHNBC15575>95
20% 4MP in DMFNBC75978>95
20% PP in DMFNBC75975>95
10% PZ in DMF/EtOHNBC75975>95
20% 4MP in DMFNBC195127>95
20% PP in DMFNBC195127>95
10% PZ in DMF/EtOHNBC195127>95

The results indicate that 4-methylpiperidine and piperazine are effective alternatives to piperidine, providing comparable yields and purities.[3][4][6] The choice between these reagents may therefore be guided by factors such as cost, toxicity, and handling convenience. Notably, 4-methylpiperidine has been reported to cost approximately the same as piperidine and is not a controlled substance, making it an attractive substitute.[5]

Further studies have explored the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with a nucleophilic scavenger. A solution of 2% DBU and 5% piperazine in DMF has been shown to be a rapid and efficient deprotection reagent, capable of complete Fmoc removal in less than a minute.[7] This combination has been demonstrated to reduce epimerization and increase yields of thioamide-containing peptides compared to piperidine.[8]

Deprotection Kinetics

The speed of Fmoc removal is another crucial factor. Kinetic studies on the deprotection of Fmoc-L-Arginine(Pbf)-OH and Fmoc-L-Leucine-OH have shown that for arginine, a minimum of 10 minutes is required for efficient deprotection, with no significant difference between 4MP, PP, and PZ at this time point.[3][4] However, at shorter times, piperazine was less efficient. For the less sterically hindered leucine, deprotection was efficient with all three reagents even at 3 minutes.[3][4]

Amino AcidDeprotection Time4MP Efficiency (%)PP Efficiency (%)PZ Efficiency (%)
Fmoc-L-Leucine-OH3 min~80~80~80
Fmoc-L-Leucine-OH7 minNo significant differenceNo significant differenceNo significant difference
Fmoc-L-Leucine-OH10 minNo significant differenceNo significant differenceNo significant difference
Fmoc-L-Arginine(Pbf)-OH<10 minMore efficientMore efficientLess efficient
Fmoc-L-Arginine(Pbf)-OH10 minNo significant differenceNo significant differenceNo significant difference

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection in Manual Solid-Phase Peptide Synthesis

This protocol outlines a typical two-step deprotection procedure for a resin-bound peptide.

Materials:

  • Fmoc-protected peptide-resin

  • Deprotection solution: 20% (v/v) piperidine (or 4-methylpiperidine) in high-purity, amine-free DMF

  • DMF for washing

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes in a suitable reaction vessel.

  • Drain the DMF from the resin.

  • Add the deprotection solution to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 1-3 minutes.

  • Drain the deprotection solution.

  • Add a fresh aliquot of the deprotection solution to the resin.

  • Agitate the mixture for 5-10 minutes.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove residual deprotection reagent and the dibenzofulvene adduct.[9]

  • The resin is now ready for the next coupling step. A Kaiser test can be performed to confirm the complete removal of the Fmoc group.[10]

Protocol 2: Monitoring Fmoc Deprotection by UV-Vis Spectroscopy

The progress of the Fmoc deprotection can be monitored by measuring the UV absorbance of the dibenzofulvene-piperidine adduct, which has a characteristic absorbance maximum at approximately 301 nm.[9][10]

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flask

  • Deprotection solution (e.g., 20% piperidine in DMF) for blank

  • Collected filtrate from the deprotection step

Procedure:

  • Set the UV-Vis spectrophotometer to measure absorbance at ~301 nm.

  • Use the deprotection solution as a blank to zero the spectrophotometer.

  • During the deprotection steps, collect all the drained solution in a volumetric flask of a known volume.

  • Dilute the collected filtrate to the mark with DMF. Further dilution may be necessary to bring the absorbance within the linear range of the spectrophotometer.

  • Measure the absorbance of the diluted solution.

  • The amount of Fmoc group removed can be calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) of the dibenzofulvene-piperidine adduct at 301 nm is approximately 7800 M⁻¹cm⁻¹.

Protocol 3: HPLC Analysis of Peptide Purity

After the synthesis is complete and the peptide has been cleaved from the resin, its purity should be assessed by reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • Lyophilized crude peptide

  • Solvent for sample preparation (e.g., 0.1% TFA in water or a water/acetonitrile mixture)

  • RP-HPLC system with a C18 column and UV detector

Procedure:

  • Dissolve the lyophilized peptide in a suitable solvent.

  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter.

  • Inject the sample into the RP-HPLC system.

  • Elute the peptide using a gradient of mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in acetonitrile). A typical gradient is 5% to 95% B over 20-30 minutes.

  • Monitor the elution profile by measuring the UV absorbance at 214 nm or 220 nm.

  • The purity of the peptide is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram.

Visualizing the Process

To better understand the chemical transformations and workflows discussed, the following diagrams have been generated using the DOT language.

Fmoc_Protection cluster_reagents Fmoc Introduction Reagents AminoAcid Amino Acid (H2N-CHR-COOH) Fmoc_AminoAcid Fmoc-Protected Amino Acid AminoAcid->Fmoc_AminoAcid Reaction Fmoc_OSu Fmoc-OSu Fmoc_OSu->Fmoc_AminoAcid Fmoc_Cl Fmoc-Cl Fmoc_Cl->Fmoc_AminoAcid Base Base (e.g., NaHCO3) Base->AminoAcid

Caption: Introduction of the Fmoc protecting group onto an amino acid.

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate + Base Deprotected_Peptide H2N-Peptide-Resin Intermediate->Deprotected_Peptide β-elimination Dibenzofulvene Dibenzofulvene Intermediate->Dibenzofulvene Adduct Dibenzofulvene Adduct Dibenzofulvene->Adduct + Base Base Base (e.g., Piperidine) Base->Fmoc_Peptide Base->Dibenzofulvene

Caption: Mechanism of Fmoc deprotection by a secondary amine base.

Cost_Benefit_Analysis_Workflow Start Define Peptide Synthesis Requirements Reagent_Selection Select Fmoc Protection and Deprotection Reagents Start->Reagent_Selection Cost_Analysis Analyze Reagent and Consumable Costs Reagent_Selection->Cost_Analysis Performance_Evaluation Evaluate Synthesis Performance (Yield, Purity, Time) Reagent_Selection->Performance_Evaluation Decision Make Informed Reagent Choice Cost_Analysis->Decision Downstream_Costs Consider Downstream Costs (Purification) Performance_Evaluation->Downstream_Costs Downstream_Costs->Decision

Caption: Workflow for a cost-benefit analysis of Fmoc reagents.

Conclusion: A Strategic Choice for Optimal Peptide Synthesis

The selection of Fmoc protection and deprotection reagents is a multifaceted decision that extends beyond the initial purchase price. While Fmoc-protected amino acids may represent a higher upfront cost compared to Boc-protected counterparts, the milder reaction conditions and potential for higher purity of the final peptide can lead to overall cost savings by reducing the burden of downstream purification.[11]

For Fmoc introduction, Fmoc-OSu is generally the more robust and reliable choice, minimizing side reactions and leading to more consistent results, which is particularly crucial for complex or sensitive peptides. In the deprotection step, while piperidine remains the standard, alternatives like 4-methylpiperidine and piperazine offer comparable performance with potential advantages in terms of safety, handling, and regulatory compliance. For challenging sequences, a combination of DBU and piperazine can significantly accelerate deprotection times.

Ultimately, the optimal choice of Fmoc reagents will depend on the specific requirements of the synthesis, including the peptide sequence, the scale of the synthesis, and the desired purity of the final product. By carefully considering the cost-benefit trade-offs presented in this guide, researchers can develop more efficient, cost-effective, and successful peptide synthesis strategies.

References

A Head-to-Head Comparison of Fmoc-OPfp in Diverse Synthetic Routes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of peptide synthesis and drug development, the choice of coupling reagent is a critical determinant of yield, purity, and overall efficiency. Among the arsenal of available reagents, Fmoc-pentafluorophenyl ester (Fmoc-OPfp) has carved out a significant niche as a pre-activated building block that offers distinct advantages in specific synthetic contexts. This guide provides an objective comparison of Fmoc-OPfp's performance against other common coupling reagents, supported by experimental data and detailed protocols to inform synthetic strategy.

Performance Comparison of Coupling Reagents

While direct head-to-head comparisons of Fmoc-OPfp with all common coupling reagents in a single study are scarce, its performance can be contextualized by examining its inherent properties and comparing them to established data for other reagents. Fmoc-OPfp esters are highly reactive, pre-activated forms of amino acids that do not require an in situ activation step, a key differentiator from carbodiimide and onium salt-based methods.[1] This pre-activation minimizes the risk of side reactions that can occur during the activation step and can lead to higher purity profiles.

A significant advantage of Fmoc-OPfp lies in its ability to reduce racemization, particularly for sensitive amino acids.[1] The pentafluorophenyl ester is a good leaving group, facilitating rapid and clean amide bond formation.

To provide a quantitative perspective, the following table summarizes the performance of several widely used coupling reagents in the synthesis of various model peptides. While Fmoc-OPfp is not included in this specific dataset, its goal is to achieve high purity and yield, comparable to the leading reagents, especially in scenarios prone to racemization or side reactions.

Coupling ReagentPeptide SequenceCrude Purity (%)Coupling TimeReference
HATU 65-74 ACP83.632 x 1 min[2]
G-LHRH94.022 x 1 min[2]
HCTU 65-74 ACP82.522 x 20 min[2]
G-LHRH93.312 x 20 min[2]
COMU 65-74 ACP81.182 x 1 min[2]
G-LHRH94.022 x 1 min[2]
PyBOP 65-74 ACP48.112 x 1 min[2]
G-LHRH90.392 x 20 min[2]

Note: Data is collated from a comparative study by Chantell et al. (2011). The study evaluated the synthesis of multiple peptides; 65-74 Acyl Carrier Protein (ACP) and a modified Gonadotropin-Releasing Hormone (G-LHRH) are presented here as representative examples.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental outcomes. Below are representative protocols for solid-phase peptide synthesis (SPPS) using both a standard onium salt activator and Fmoc-OPfp esters.

General Protocol for Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the fundamental steps for chain elongation in Fmoc-based SPPS.[3]

1. Resin Swelling and Preparation:

  • Start with a suitable resin (e.g., Rink Amide for C-terminal amides).

  • Swell the resin in N,N-Dimethylformamide (DMF) for at least 30 minutes.

2. Fmoc Deprotection:

  • Treat the resin with a solution of 20% piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc protecting group.

  • Wash the resin thoroughly with DMF.

3. Amino Acid Coupling (Using an Onium Salt Activator, e.g., HATU):

  • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), HATU (0.95 equivalents to the amino acid), and an organic base such as N,N-diisopropylethylamine (DIEA) (2 equivalents to the amino acid) in DMF.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

4. Capping (Optional):

  • To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF).

5. Repetition and Cleavage:

  • Repeat the deprotection and coupling cycles until the desired peptide sequence is assembled.

  • After the final Fmoc deprotection, wash the resin and cleave the peptide from the solid support while simultaneously removing side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

Specific Protocol for Coupling with Fmoc-Amino Acid-OPfp Esters

This protocol highlights the streamlined coupling step characteristic of using pre-activated Fmoc-OPfp esters.[1]

1. Resin Preparation and Deprotection:

  • Follow steps 1 and 2 of the general SPPS protocol to prepare the resin with a free N-terminal amine.

2. Fmoc-OPfp Coupling:

  • Suspend the deprotected resin in DMF (approximately 1 mL per gram of resin).

  • Add the Fmoc-amino acid-OPfp ester (3 equivalents based on resin substitution).

  • For faster coupling, an additive such as 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt) or N-hydroxybenzotriazole (HOBt) can be added (1 equivalent).[1]

  • Shake the reaction mixture at room temperature for 1 hour to overnight.

3. Washing and Continuation:

  • Filter the resin and wash it thoroughly three times with DMF.

  • Proceed to the next deprotection or the final cleavage step.

Visualizing Synthetic Routes and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the chemical and logical flows in peptide synthesis.

general_spps_workflow cluster_coupling Amino Acid Coupling start Start with Resin swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF) deprotect->wash1 pre_activation Pre-activate Amino Acid (e.g., with HATU/DIEA) wash1->pre_activation coupling Couple to Resin pre_activation->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for Next Amino Acid wash2->repeat repeat->deprotect Yes final_cleavage Final Cleavage & Deprotection repeat->final_cleavage No

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

fmoc_opfp_coupling resin Resin-Peptide-NH2 Free N-terminus reaction Coupling Reaction (DMF, optional HOBt) resin->reaction fmoc_aa_opfp Fmoc-AA-OPfp Pre-activated Amino Acid fmoc_aa_opfp->reaction product Resin-Peptide-NH-CO-AA-Fmoc Elongated Peptide reaction->product byproduct Pentafluorophenol Leaving Group reaction->byproduct

Caption: Coupling step using a pre-activated Fmoc-OPfp ester.

Conclusion

Fmoc-OPfp offers a valuable alternative to traditional in-situ activation methods in peptide synthesis. Its pre-activated nature simplifies the coupling step and can be particularly advantageous in minimizing racemization and side reactions, potentially leading to higher purity of the crude peptide. While comprehensive, direct comparative studies with modern onium salt reagents are limited, the inherent properties of Fmoc-OPfp make it a strong candidate for the synthesis of peptides containing sensitive residues or for applications where a clean and rapid coupling is paramount. The choice of coupling strategy should always be guided by the specific requirements of the target peptide, including its sequence, length, and the presence of challenging or sensitive amino acids.

References

Safety Operating Guide

Safe Handling and Disposal of 9-Fluorenylmethyl Pentafluorophenyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper handling and disposal of 9-Fluorenylmethyl pentafluorophenyl carbonate (Fmoc-OPfp), ensuring the safety of laboratory personnel and compliance with regulations.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValue
CAS Number 88744-04-1[1][2]
Molecular Formula C₂₁H₁₁F₅O₃[3]
Molecular Weight 406.31 g/mol [3]
Appearance White to almost white powder or crystal[3]
Melting Point 83 - 87 °C[3]
Purity ≥ 97% - 98% (HPLC)[3][4]

Hazard Identification and Safety Precautions

According to available safety data sheets, this compound is not classified as a hazardous substance or mixture.[1][2] However, it is crucial to adhere to standard laboratory safety protocols to minimize any potential risks.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2]

  • Hand Protection: Wear suitable protective gloves.

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[2]

  • Respiratory Protection: Under normal use conditions with adequate ventilation, no protective equipment is typically needed.[2] A particle filter is recommended if dust formation is likely.[2]

Handling:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Prevent the formation and dispersion of dust.[1]

  • Ensure adequate ventilation, preferably with a local exhaust system.[1]

  • Wash hands thoroughly after handling.[1]

  • Store in a tightly closed container in a cool, dry, and well-ventilated area, protected from moisture and under an inert atmosphere.[2]

Accidental Release Measures

In the event of a spill:

  • Wear suitable protective equipment.[1]

  • Keep unnecessary personnel away from the spill area.[1]

  • Prevent the product from entering drains.[1]

  • For solid spills, sweep up the material and place it into a suitable container for disposal, avoiding dust formation.[2]

Disposal Procedures

The disposal of this compound and its contaminated packaging must be conducted in accordance with all local, regional, and national regulations.[1]

Step-by-Step Disposal Protocol:

  • Waste Characterization: Although not classified as hazardous, it is best practice to treat all chemical waste with caution. Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to local regulations.

  • Containerization:

    • Place the waste material in a clearly labeled, sealed, and suitable container.

    • Before disposing of the original container, ensure it is completely empty.[1]

  • Engage a Licensed Waste Disposal Company: Entrust the disposal of the chemical waste to a licensed and qualified waste disposal company.[1]

  • Documentation: Maintain all necessary records of the disposal process as required by your institution and local authorities.

It is imperative to consult with your institution's environmental health and safety (EHS) department for specific guidance on disposal procedures.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: Unused or Waste 9-Fluorenylmethyl pentafluorophenyl carbonate B Is the material contaminated? A->B C Consult institutional EHS and local regulations for disposal requirements. B->C Yes / No D Package in a labeled, sealed container. C->D E Transfer to a licensed waste disposal company. D->E F End: Proper Disposal E->F

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 9-Fluorenylmethyl pentafluorophenyl carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 9-Fluorenylmethyl pentafluorophenyl carbonate (Fmoc-OPfp). The following procedural guidance is designed to ensure safe operational handling and disposal, fostering a secure laboratory environment.

Immediate Safety and Handling Protocols

While this compound is not classified as a hazardous substance or mixture according to Regulation (EC) No 1272/2008, it is a reactive compound.[1] Adherence to standard laboratory safety protocols is essential to minimize exposure and mitigate potential risks. The primary concerns are dust inhalation and contact with skin and eyes. This compound is also sensitive to moisture and will hydrolyze.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense. The following table summarizes the required and recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Butyl rubber gloves are recommended for extended contact. For incidental contact, double-gloving with nitrile gloves may be acceptable, but gloves should be changed immediately upon contamination.Butyl rubber offers excellent resistance to esters.[1][2][3] Nitrile gloves provide poor resistance to aromatic hydrocarbons and esters, making them less suitable for prolonged use with this compound.[4][5][6]
Eye Protection Chemical safety goggles meeting EN 166 or OSHA 29 CFR 1910.133 standards.Protects eyes from dust particles and potential splashes.
Body Protection A standard laboratory coat .Prevents contamination of personal clothing.
Respiratory Protection Not required under normal use with adequate ventilation. If dust formation is unavoidable, a NIOSH-approved N95 (or equivalent) particulate respirator should be used.Prevents inhalation of fine dust particles.
Engineering Controls and Work Practices

Proper laboratory setup and handling techniques are critical for safety.

Control/PracticeSpecificationRationale
Ventilation Handle in a chemical fume hood or a well-ventilated area.Minimizes inhalation exposure to dust.
Handling Avoid creating dust. Weigh and transfer the solid carefully. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.Reduces the risk of inhalation and dermal exposure.
Storage Store in a tightly closed container in a dry and well-ventilated place. Protect from moisture.The compound is a pentafluorophenyl ester, which is susceptible to hydrolysis.[7][8][9]
Spill Management In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.Prevents the spread of the chemical and minimizes exposure.

Operational and Disposal Plans

A clear plan for the entire lifecycle of the chemical, from receipt to disposal, ensures safety and compliance.

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh Compound Weigh Compound Prepare Work Area->Weigh Compound In Fume Hood Perform Reaction Perform Reaction Weigh Compound->Perform Reaction Decontaminate Glassware Decontaminate Glassware Perform Reaction->Decontaminate Glassware Dispose Waste Dispose Waste Decontaminate Glassware->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE

Handling Workflow for this compound
Detailed Disposal Protocol

Due to its reactivity, direct disposal of this compound as a solid waste is not recommended. A deactivation step through hydrolysis is a safer and more environmentally responsible approach.

Step 1: Deactivation via Hydrolysis

Pentafluorophenyl esters can be hydrolyzed to the corresponding carboxylic acid and pentafluorophenol under basic conditions.[10]

  • In a designated chemical fume hood , prepare a 1 M solution of sodium hydroxide (NaOH) in water.

  • Slowly and with stirring, add the solid this compound waste to the NaOH solution. A significant excess of the NaOH solution should be used.

  • Stir the mixture at room temperature for several hours (or overnight) to ensure complete hydrolysis. The reaction can be gently heated to accelerate the process.[11][12]

  • After the reaction is complete, the resulting solution will contain the sodium salt of 9-fluorenylmethyloxycarbonyl (Fmoc) protected carboxylic acid, pentafluorophenol, and excess NaOH.

Step 2: Neutralization

  • While still in the fume hood, slowly and carefully neutralize the basic solution with a suitable acid, such as 1 M hydrochloric acid (HCl). Monitor the pH with pH paper or a calibrated pH meter until it is between 6 and 8.

Step 3: Final Disposal

  • The resulting neutralized aqueous solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always check with your institution's environmental health and safety (EHS) office for specific guidelines on aqueous waste disposal.

  • Contaminated materials such as gloves and weighing paper should be placed in a sealed bag and disposed of as solid laboratory waste.

This comprehensive guide is intended to provide a framework for the safe handling and disposal of this compound. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) before beginning any work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Fluorenylmethyl pentafluorophenyl carbonate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
9-Fluorenylmethyl pentafluorophenyl carbonate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。